An In-depth Technical Guide to the Synthesis of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one, a substituted 4-hydroxyqui...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one, a substituted 4-hydroxyquinolin-2-one derivative of interest in medicinal chemistry. The quinolinone scaffold is a privileged structure found in numerous biologically active compounds. This document details a robust synthetic protocol, discusses the underlying chemical principles, and provides a framework for the successful laboratory-scale preparation of this target molecule. The synthesis is approached via a modified Conrad-Limpach reaction, a classical and reliable method for the construction of 4-hydroxyquinolones.
Introduction and Significance
The 4-hydroxyquinolin-2(1H)-one core is a prominent structural motif in a wide array of natural products and synthetic compounds exhibiting diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. The substitution pattern on the quinolinone ring system allows for the fine-tuning of these biological effects. The target molecule, 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one, features an N-ethyl group and a C6-methyl group, which can influence its lipophilicity, metabolic stability, and interaction with biological targets. A reliable and well-characterized synthetic route is paramount for further investigation of its therapeutic potential.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one can be approached through several established methods for quinolinone ring formation, such as the Gould-Jacobs and Conrad-Limpach reactions.[1] For this guide, we will focus on a one-pot thermal cyclization reaction analogous to the Conrad-Limpach synthesis, which involves the condensation of an N-substituted aniline with a malonic ester derivative.[2][3]
Our retrosynthetic analysis identifies N-ethyl-p-toluidine and diethyl malonate as readily available starting materials. The key transformation is the formation of the quinolinone ring through a thermal cyclocondensation reaction.
Detailed Synthetic Protocol
This protocol is designed as a self-validating system, with clear steps and expected observations to ensure the successful synthesis of the target compound.
Materials and Reagents
Reagent/Material
Chemical Formula
Molar Mass ( g/mol )
Quantity
Purity
N-ethyl-p-toluidine
C₉H₁₃N
135.21
13.52 g (100 mmol)
≥98%
Diethyl malonate
C₇H₁₂O₄
160.17
16.82 g (105 mmol)
≥99%
Diphenyl ether
C₁₂H₁₀O
170.21
100 mL
≥99%
Toluene
C₇H₈
92.14
As needed
Reagent grade
Hexane
C₆H₁₄
86.18
As needed
Reagent grade
Sodium hydroxide (NaOH)
NaOH
40.00
As needed
≥97%
Hydrochloric acid (HCl)
HCl
36.46
As needed
37% in H₂O
Anhydrous sodium sulfate (Na₂SO₄)
Na₂SO₄
142.04
As needed
Anhydrous
Experimental Procedure
Step 1: Condensation and Thermal Cyclization
To a 250 mL three-necked round-bottom flask equipped with a distillation head, a mechanical stirrer, and a nitrogen inlet, add N-ethyl-p-toluidine (13.52 g, 100 mmol) and diethyl malonate (16.82 g, 105 mmol).
Begin stirring the mixture and slowly heat the flask in a heating mantle.
The temperature is gradually increased to 220-230 °C over 1 hour. During this time, ethanol will begin to distill from the reaction mixture.
After the initial distillation of ethanol subsides, the temperature is raised to 260-270 °C and maintained for 3-6 hours, or until the distillation of ethanol ceases. The progress of the reaction can be monitored by observing the volume of ethanol collected.
Once the reaction is complete, carefully pour the hot, dark reaction mixture into a beaker containing 100 mL of vigorously stirred toluene.
Allow the mixture to cool to room temperature. The product will precipitate out of the toluene.
Collect the crude product by vacuum filtration and wash the solid with cold toluene and then with hexane to remove residual diphenyl ether.
Step 2: Purification
The crude product is suspended in 250 mL of a 0.5 M aqueous sodium hydroxide solution and stirred for 30 minutes to dissolve the acidic 4-hydroxyquinolin-2-one.
The aqueous solution is washed with toluene (2 x 50 mL) to remove any remaining non-acidic impurities.
The aqueous layer is then carefully acidified to a pH of approximately 2-3 with 10% hydrochloric acid. The target compound will precipitate out of the solution.
The precipitated solid is collected by vacuum filtration, washed thoroughly with deionized water until the washings are neutral, and then dried in a vacuum oven at 60 °C to a constant weight.
For further purification, the product can be recrystallized from a suitable solvent such as ethanol or a mixture of DMF and water.[4]
Comprehensive Spectroscopic Characterization and Analytical Workflows for 1-Ethyl-4-hydroxy-6-methylquinolin-2(1H)-one
Executive Summary & Biological Context The 4-hydroxy-2-quinolone scaffold—specifically its 1-ethyl-6-methyl substituted derivative—serves as a privileged, nitrogen-containing heterocyclic pharmacophore in modern drug dis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Biological Context
The 4-hydroxy-2-quinolone scaffold—specifically its 1-ethyl-6-methyl substituted derivative—serves as a privileged, nitrogen-containing heterocyclic pharmacophore in modern drug discovery. Recent literature highlights its utility as a core building block in the synthesis of PI3Kα inhibitors for targeted anticancer therapies and DNA gyrase B inhibitors for antibacterial applications .
For researchers and drug development professionals, the primary analytical challenge when characterizing 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one arises from its complex keto-enol tautomerism. This whitepaper provides an authoritative, self-validating framework for the spectroscopic characterization of this molecule, ensuring absolute structural confidence before it is deployed in downstream synthetic or biological assays.
Mechanistic Grounding: Tautomerism and RAHB
In the solid state and in polar aprotic solvents, 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one predominantly exists in the enol form (4-hydroxy-2-quinolone) rather than the keto form (quinoline-2,4-dione).
Causality of Structural Preference: This preference is thermodynamically driven by two factors:
Aromaticity: The enol form preserves the full aromaticity of the fused benzene ring, which would be partially disrupted in the 2,4-dione tautomer.
Resonance-Assisted Hydrogen Bonding (RAHB): The molecule forms a highly stable intramolecular hydrogen bond network between the C4-hydroxyl group and the C2-carbonyl oxygen. This RAHB significantly alters the isotropic shielding of the molecule, directly causing the characteristic downfield shift of the hydroxyl proton and the upfield shift of the C3 vinylic proton in NMR spectroscopy.
Analytical Validation Workflow
Fig 1. Multi-modal spectroscopic validation workflow for quinolinone derivatives.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal diagnostic markers to prevent false-positive structural confirmations.
Protocol A: Nuclear Magnetic Resonance (NMR) Acquisition
Causality of Solvent Choice: The extensive intermolecular hydrogen bonding inherent to 4-hydroxyquinolones renders them largely insoluble in non-polar solvents like CDCl₃. DMSO-d₆ is selected because its strong hydrogen-bond accepting nature breaks intermolecular aggregates while preserving the intramolecular RAHB, resulting in sharp, highly resolved resonances.
Step 1 (Calibration): Run a blank DMSO-d₆ sample to verify the absence of residual water (which typically appears at 3.33 ppm) that could obscure critical upfield signals.
Step 2 (Preparation): Dissolve exactly 5.0 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v TMS as an internal standard.
Step 3 (Equilibration): Allow the NMR tube to equilibrate in the probe at 298 K for 5 minutes. Thermal stability prevents the chemical shift drift of the exchangeable -OH proton.
Step 4 (Acquisition): Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 2s) and ¹³C NMR at 100 MHz (1024 scans, relaxation delay 2s).
Self-Validation Marker: The presence of the C3 vinylic proton at ~5.85 ppm acts as an internal diagnostic marker. Its integration to exactly 1H confirms the complete absence of the keto tautomer (which would present as a CH₂ group further upfield).
Protocol B: High-Resolution Mass Spectrometry (HRMS)
Causality of Matrix Design: The addition of 0.1% formic acid to the mobile phase serves a dual purpose: it suppresses the ionization of acidic impurities and forces the quinolinone's basic nitrogen into a protonated state, exponentially increasing the ion yield for the [M+H]⁺ species.
Step 1 (Standardization): Inject a known calibrant (e.g., reserpine) to ensure the ESI-TOF mass accuracy is calibrated to < 5 ppm error.
Step 2 (Injection): Inject 2 µL of a 1 µg/mL sample solution (in 50:50 LC-MS grade MeOH/H₂O with 0.1% Formic Acid).
Step 3 (Processing): Extract the exact mass chromatogram for the theoretical [M+H]⁺ m/z of 204.1025.
Self-Validation Marker: The isotopic pattern must match the theoretical distribution for C₁₂H₁₄NO₂⁺. A mass error > 2.0 ppm triggers an automatic re-calibration of the TOF analyzer.
Step 1 (Background): Acquire a background spectrum of a pure, desiccated KBr pellet to subtract ambient CO₂ and H₂O.
Step 2 (Pellet Preparation): Grind 1 mg of the analyte with 99 mg of IR-grade KBr and press under 10 tons of pressure to form a translucent disc.
Step 3 (Acquisition): Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).
Self-Validation Marker: The broad O-H stretch (3100–2800 cm⁻¹) must co-occur with a downshifted C=O stretch (~1640 cm⁻¹). If the C=O stretch appears >1700 cm⁻¹, it indicates a disruption of the RAHB or an un-enolized impurity, triggering a mandatory re-purification step.
Quantitative Spectroscopic Data
The following tables summarize the validated spectroscopic data for 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one.
Downshift confirms lactam conjugation and RAHB participation.
HRMS (ESI+)
[M+H]⁺
204.1025 m/z
Exact mass confirmation for C₁₂H₁₄NO₂⁺.
HRMS (ESI+)
Mass Error
< 2.0 ppm
Validates elemental composition and purity.
References
Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents
Source: National Institutes of Health (NIH) / PubMed Central (PMC)
URL:[Link]
Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents
Source: National Institutes of Health (NIH) / PubMed Central (PMC)
URL:[Link]
Foundational
Crystal structure of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one
An In-Depth Technical Guide to the Crystal Structure of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one Abstract This technical guide provides a comprehensive overview of the synthesis, crystallization, and detailed structu...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Crystal Structure of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one
Abstract
This technical guide provides a comprehensive overview of the synthesis, crystallization, and detailed structural analysis of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one, a member of the quinolinone class of heterocyclic compounds. Quinolinones are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document outlines robust, field-proven methodologies for obtaining high-purity single crystals suitable for X-ray diffraction. It further delves into the elucidation of the compound's three-dimensional atomic arrangement, molecular conformation, and supramolecular assembly, drawing authoritative insights from the crystal structures of closely related analogs. The guide is intended for researchers, scientists, and drug development professionals, offering both practical protocols and a deep understanding of the structural features that govern the physicochemical properties and biological potential of this important molecular framework.
Introduction: The Significance of the Quinolinone Scaffold
The quinoline ring system is a cornerstone of medicinal chemistry, renowned for its versatility and presence in a multitude of pharmacologically active compounds.[3][4] Its derivatives have been successfully developed into therapies for a wide range of diseases, from malaria to bacterial infections and cancer.[2][3] The 4-hydroxy-2-quinolone motif, in particular, is a key pharmacophore that imparts significant biological activity, often through its ability to engage in specific hydrogen bonding interactions with biological targets.[5]
The title compound, 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one, incorporates this key motif with specific substitutions—an ethyl group at the N1 position and a methyl group at the C6 position—that can modulate its lipophilicity, metabolic stability, and target-binding affinity. A precise understanding of its three-dimensional structure at the atomic level is paramount for rational drug design, enabling structure-activity relationship (SAR) studies and the optimization of lead compounds. Single-crystal X-ray diffraction is the most definitive method for obtaining this information, providing an unambiguous map of atomic positions and intermolecular interactions within the crystal lattice.[6][7]
This guide details the complete workflow, from chemical synthesis to structural elucidation, providing the necessary expertise to empower researchers in their drug discovery efforts.
Part I: Synthesis and High-Purity Crystallization
The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The protocols described herein are designed to be self-validating, ensuring reproducibility and high-quality outcomes.
Rationale for Synthetic and Crystallization Strategies
Synthesis: A common and efficient method for constructing the 4-hydroxyquinolin-2-one core is a thermally-driven cyclization reaction between an N-substituted aniline and a diethyl malonate derivative.[8] This approach is chosen for its reliability and high yields. Specifically, the reaction of N-ethyl-4-methylaniline with diethyl malonate proceeds through an initial acylation followed by an intramolecular condensation to form the heterocyclic ring.
Crystallization: The choice of crystallization technique is critical. For small organic molecules, producing crystals of at least 20-50 micrometers in all dimensions is necessary for modern X-ray diffractometers.[6] Slow evaporation is a particularly effective method for achieving this, as it allows for the gradual increase in solute concentration to a state of supersaturation, promoting the formation of well-ordered, single crystals rather than rapid, polycrystalline precipitation.[9]
Experimental Protocol: Synthesis
Reaction Setup: In a flask equipped with a distillation head, combine N-ethyl-4-methylaniline (1.0 eq.) and diethyl ethylmalonate (1.05 eq.).
Thermal Cyclization: Heat the mixture to 220-230 °C for 1 hour, then increase the temperature to 260-270 °C. Continue heating until the distillation of ethanol ceases (typically 3-5 hours), indicating the completion of the reaction.
Isolation: Carefully pour the hot reaction mixture into stirred toluene. As the solution cools to room temperature, the product will precipitate.
Purification: Collect the crude product by filtration. Dissolve the solid in a 0.5 M aqueous sodium hydroxide solution and wash with toluene to remove non-polar impurities. Treat the aqueous layer with activated charcoal to remove colored impurities, filter, and then acidify with 10% HCl.
Final Product: Collect the precipitated 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one by filtration, wash thoroughly with water, and dry under vacuum.
Solvent Selection: Dissolve the purified compound in a suitable solvent mixture, such as ethanol/chloroform, until a near-saturated solution is achieved.[9]
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.
Evaporation: Cover the vial with parafilm and perforate it with a needle. This allows for slow, controlled solvent evaporation.[9]
Crystal Growth: Place the vial in a vibration-free environment at a constant temperature. Colorless, well-defined single crystals should form over several days.
Harvesting: Once the crystals have reached a suitable size, carefully collect them by filtration and wash with a minimal amount of cold solvent.
Workflow: From Synthesis to Single Crystal
Caption: Figure 1: Synthesis and Crystallization Workflow
Part II: Single-Crystal X-ray Diffraction Analysis
X-ray diffraction provides a detailed three-dimensional structural analysis by exposing a single crystal to X-rays and analyzing the resulting diffraction pattern.[10] This process reveals the precise spatial arrangement of atoms, bond lengths, and bond angles.
Methodology: Data Collection and Structure Refinement
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
Data Collection: The mounted crystal is placed in a diffractometer (e.g., an Oxford Diffraction Gemini Ultra) and cooled to a low temperature (typically 100-150 K) using a cryostream cooler to minimize thermal vibrations and improve data quality.[6] Data is collected using either Molybdenum (Mo, λ = 0.71073 Å) or Copper (Cu, λ = 1.5418 Å) X-ray sources.[6] A series of diffraction images are recorded as the crystal is rotated.
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors.
Structure Solution: The phase problem is solved using direct methods or Patterson synthesis to generate an initial electron density map.
Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data using full-matrix least-squares methods. This iterative process optimizes the atomic coordinates, displacement parameters, and occupancy, resulting in a final, accurate crystal structure.
The Biological Frontier of Quinolinone Derivatives: A Technical Guide for Drug Discovery
Introduction: The Quinolinone Scaffold as a Privileged Structure The quinolinone scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and broad spe...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quinolinone Scaffold as a Privileged Structure
The quinolinone scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of pharmacological activities.[1][2] Its derivatives have been extensively explored, leading to the development of compounds with significant therapeutic potential across various disease areas, including oncology, infectious diseases, inflammation, and neurology.[3][4][5] This guide provides an in-depth technical overview of the diverse biological activities of quinolinone derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. We aim to equip researchers, scientists, and drug development professionals with a comprehensive resource to navigate the complexities and unlock the full potential of this remarkable chemical class.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
Quinolinone derivatives have emerged as a promising class of small molecules with potent antitumor effects, often targeting multiple hallmarks of cancer.[6][7] Their mechanisms of action are multifaceted, ranging from the induction of programmed cell death (apoptosis) and cell cycle arrest to the inhibition of critical signaling pathways that drive tumor growth and proliferation.[8][9]
A. Core Mechanisms of Anticancer Action
1. Kinase Inhibition: A primary mechanism through which quinolinone derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling.[10][11] Many of these compounds are designed as ATP-competitive inhibitors, targeting the ATP-binding pocket of kinases such as:
Pim-1 Kinase: This serine/threonine kinase is frequently overexpressed in various cancers and plays a role in cell survival and proliferation.[12] Certain quinolinone derivatives, particularly those with an 8-hydroxyquinoline 7-carboxylic acid moiety, have been identified as potent Pim-1 inhibitors.[9][12]
Receptor Tyrosine Kinases (RTKs): This family includes key oncogenic drivers like VEGFR, EGFR, and PDGFR.[12][13] Quinolinone-based compounds have been developed to inhibit VEGFR-2, a critical mediator of angiogenesis, thereby cutting off the tumor's blood supply.[13]
Src Kinase: As a non-receptor tyrosine kinase, Src is involved in cell migration and proliferation. Novel quinolinone derivatives have been synthesized to act as non-ATP competitive Src kinase inhibitors, effectively blocking breast cancer cell migration.[12]
2. DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinolinone ring allows some derivatives to intercalate between DNA base pairs, disrupting DNA replication and transcription.[8][12] This mechanism is often coupled with the inhibition of topoisomerase II, an enzyme essential for resolving DNA tangles during replication, leading to catastrophic DNA damage and cell death.[12]
3. Induction of Apoptosis and Cell Cycle Arrest: Quinolinone compounds can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6] This is often achieved by modulating the expression of key regulatory proteins, such as upregulating the tumor suppressor p53 and the pro-apoptotic protein Bax, while downregulating anti-apoptotic proteins like Bcl-2.[6] Furthermore, they can halt the cell cycle, preventing cancer cells from dividing and proliferating, by upregulating cyclin-dependent kinase (CDK) inhibitors like p21.[6][14]
B. Structure-Activity Relationship (SAR) Insights
The biological activity of quinolinone derivatives is highly dependent on the nature and position of substituents on the quinolinone ring. Key SAR trends include:
Substitution at C2 and C4: The electronic and steric properties of substituents at the 2- and 4-positions significantly influence anticancer activity.[15] For instance, introducing aryl or heteroaryl groups at the C2 position can enhance cytotoxicity.[15] 2,4-disubstituted quinolines have shown excellent results through various mechanisms, including apoptosis and angiogenesis inhibition.[8][14]
Substitution on the Benzenoid Ring: Electron-donating or electron-withdrawing groups on the benzene portion of the scaffold modulate biological activity, influencing how the molecule interacts with its target.[15]
4-Aminoquinoline Derivatives: This subclass has demonstrated significant antiproliferative and anti-inflammatory properties.[8]
C. Quantitative Analysis of Anticancer Activity
The efficacy of anticancer compounds is quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
D. Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability, which serves as a proxy for cytotoxicity.
Causality of Experimental Choices:
Principle: This assay relies on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Self-Validation: The protocol includes untreated (negative) and solvent (vehicle) controls to establish baseline viability, and a known cytotoxic agent (positive control) to validate the assay's sensitivity.
Step-by-Step Methodology:
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).[15]
Compound Treatment: Prepare serial dilutions of the quinolinone derivatives in the appropriate cell culture medium. Remove the old medium from the plates and add the compound-containing medium to the respective wells. Include vehicle controls (e.g., DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Caption: Standard workflow for assessing cytotoxicity using the MTT assay.
II. Antimicrobial Activity: A Renewed Defense Against Resistance
The rise of multidrug-resistant pathogens poses a severe threat to global health, creating an urgent need for new antimicrobial agents.[18] Quinolinone derivatives, the foundational class for quinolone antibiotics, continue to be a rich source of compounds with potent antibacterial and antifungal activity.[1][19]
A. Core Mechanisms of Antimicrobial Action
1. Inhibition of DNA Gyrase and Topoisomerase IV: The primary mechanism for the antibacterial action of many quinolones is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[18] These enzymes are critical for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, the compounds trap the enzyme, leading to breaks in the bacterial chromosome and ultimately cell death.[18] This targeted action is selective for bacterial enzymes, which is a key reason for their therapeutic success.
2. Disruption of Fungal Cell Membranes: In fungi, certain quinolinone derivatives interfere with the integrity of the cell membrane by inhibiting the biosynthesis of ergosterol, a crucial component of fungal membranes that is not found in mammalian cells.[18] This selective inhibition leads to the accumulation of toxic intermediates and cell lysis, providing a targeted antifungal effect.[18]
3. Biofilm Inhibition: Bacterial biofilms are notoriously difficult to treat due to their tolerance to conventional antibiotics.[20] Some quinoline-2-one derivatives have demonstrated significant activity against biofilms of multidrug-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).[21] One derivative, HT61, has been shown to be effective against both dividing and non-dividing S. aureus cells within biofilms by destabilizing the cell membrane.[20]
B. Quantitative Analysis of Antimicrobial Activity
Antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.
C. Experimental Protocol: Broth Microdilution for MIC Determination
This method is a gold standard for determining the MIC of an antimicrobial agent in a quantitative manner.
Causality of Experimental Choices:
Principle: This assay exposes a standardized inoculum of bacteria to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth after incubation.
Self-Validation: The inclusion of a positive control (bacteria with no drug) confirms the viability of the inoculum and media, while a negative control (broth only) ensures sterility. A reference antibiotic (e.g., ciprofloxacin, daptomycin) is used to validate the susceptibility of the test strain.
Step-by-Step Methodology:
Prepare Compound Plate: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinolinone derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).
Prepare Inoculum: Grow the bacterial strain to be tested overnight. Dilute the culture to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
Inoculate Plate: Add the standardized bacterial inoculum to each well containing the compound dilutions. Also, include growth control (inoculum without compound) and sterility control (broth without inoculum) wells.
Incubation: Incubate the plate at 37°C for 18-24 hours.
Determine MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.[18]
Caption: Key antimicrobial mechanisms of quinolinone derivatives.
III. Anti-inflammatory and Neuroprotective Activities
Chronic inflammation and oxidative stress are underlying factors in a host of diseases, including autoimmune disorders and neurodegenerative conditions like Alzheimer's and Parkinson's disease.[22][23] Quinolinone derivatives have shown significant promise as both anti-inflammatory and neuroprotective agents.[24][25][26]
A. Core Mechanisms of Action
1. Anti-inflammatory Effects: The anti-inflammatory properties of quinolinones are often linked to their ability to inhibit key enzymes and signaling pathways in the inflammatory cascade.[24][27] This includes the inhibition of cyclooxygenase (COX) enzymes, phosphodiesterase 4 (PDE4), and TNF-α converting enzyme (TACE).[25] By modulating these targets, quinolinone derivatives can reduce the production of pro-inflammatory mediators. Some fluoroquinolones have been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[27]
2. Neuroprotective Effects: The neuroprotective activity of quinolinone derivatives is often multifaceted.[22][23] They can act as:
Antioxidants: By directly scavenging free radicals and reducing oxidative stress, they protect neurons from damage.[23][26]
Enzyme Inhibitors: Certain derivatives can inhibit enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are relevant targets in Parkinson's and Alzheimer's disease, respectively.[26][28]
Metal Chelators: 8-hydroxyquinoline derivatives are known to chelate biometals like iron and copper, which can contribute to oxidative stress and protein aggregation in neurodegenerative diseases.[28]
B. Signaling Pathway: Nrf2-Mediated Antioxidant Response
A key pathway modulated by some neuroprotective quinolinones is the Nrf2 pathway, the master regulator of the cellular antioxidant response.
Caption: Quinolinones can promote neuroprotection via the Nrf2 pathway.
Conclusion
The quinolinone scaffold represents a privileged and enduring platform in the landscape of drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, from potent anticancer and antimicrobial effects to promising anti-inflammatory and neuroprotective properties. The versatility of this chemical core, which allows for fine-tuning of its pharmacological profile through targeted substitutions, ensures its continued relevance. Future research will likely focus on developing next-generation quinolinone derivatives with enhanced target selectivity, improved pharmacokinetic profiles, and novel mechanisms of action to combat the growing challenges of drug resistance and complex multifactorial diseases.
References
Vaidya, A. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.
ÖZENVER, N., SÖNMEZ, N., et al. (n.d.). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry.
Solomon, V. R., & Lee, H. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Pharmaceutical Analysis.
MDPI. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.
Abdel-Maksoud, M. S., et al. (n.d.). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports.
MDPI. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. MDPI.
ResearchGate. (n.d.). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.
BenchChem. (n.d.).
Choudhary, D., et al. (2021). A Review On Substitution Quinoline Derivatives and its Biological Activity. International Journal of Research in Engineering, Science and Management.
Özenver, N., et al. (n.d.).
da Silva, A. C. G., et al. (n.d.). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC.
ResearchGate. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | Request PDF.
Gholizadeh, M., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry.
Singh, A., & Parle, A. (2016). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME QUINOLINE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences.
Sharma, A., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.
Kumar, S., et al. (2013). Quinolines: a new hope against inflammation.
ResearchGate. (n.d.). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives.
ResearchGate. (2026). Quinoline-based small molecules as effective protein kinases inhibitors (Review).
ResearchGate. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis | Request PDF.
ACS Publications. (2025).
Nnadi, E. C., et al. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities.
PubMed. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed.
BenchChem. (n.d.).
BenchChem. (n.d.). Neuroprotective Effects of Quinoline Derivatives: A Technical Guide for Researchers. BenchChem.
Randall, C. P., et al. (n.d.). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. ASM Journals.
Frontier in Medical and Health Research. (2025). MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. Frontier in Medical and Health Research.
RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
Kumar, S., et al. (2009). Biological Activities of Quinoline Derivatives. Mini Reviews in Medicinal Chemistry.
Butini, S., et al. (n.d.).
MDPI. (2021).
PMC. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC.
Zhang, S.-S., et al. (2021). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. Mini Reviews in Medicinal Chemistry.
An In-Depth Technical Guide to the Natural Sources of Quinolinone Compounds
Introduction Quinolinone and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous natural products and pharmacologically significant molecules.[...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Quinolinone and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous natural products and pharmacologically significant molecules.[1] These compounds, found across a diverse range of biological sources including plants, fungi, and bacteria, exhibit a remarkable breadth of bioactivities.[1][2][3] Their therapeutic potential is underscored by the existence of several FDA-approved drugs based on the quinoline framework, such as the anticancer agents camptothecin and its analogues, and the long-standing use of the antimalarial drug, quinine.
This technical guide provides an in-depth exploration of the natural sources of quinolinone compounds, intended for researchers, scientists, and professionals in the field of drug development. The guide will delve into the major producing organisms, the biosynthetic pathways responsible for the synthesis of these complex molecules, and detailed experimental protocols for their extraction, isolation, and characterization.
Part 1: Natural Sources of Quinolinone Compounds
Quinolinone alkaloids are not confined to a single domain of life and can be isolated from a variety of natural sources. This section will explore the prominent examples from the plant, fungal, and bacterial kingdoms.
Plant-Derived Quinolinone Alkaloids
Higher plants are a rich and historically significant source of quinolinone alkaloids, with the families Rutaceae and Rubiaceae being particularly prolific producers.[1][4]
Notable Plant Sources and their Quinolinone Compounds:
Plant Species
Family
Quinolinone Compound(s)
Biological Activity
Cinchona officinalis and other Cinchona spp.
Rubiaceae
Quinine, Quinidine, Cinchonine, Cinchonidine
Antimalarial, Antiarrhythmic
Camptotheca acuminata
Nyssaceae
Camptothecin
Anticancer
Ruta graveolens (Common Rue)
Rutaceae
Arborinine, γ-fagarine
Various
Zanthoxylum spp. (Prickly Ash)
Rutaceae
Various quinoline alkaloids
Stimulant
Ophiorrhiza pumila
Rubiaceae
Camptothecin
Anticancer
Cinchona Alkaloids: The bark of the Cinchona tree is the natural source of quinine, a compound that has been used for centuries to treat malaria.[4] Quinine and its diastereomer quinidine are among the most well-known quinoline alkaloids.
Camptothecin: Isolated from the bark and stem of Camptotheca acuminata, camptothecin is a potent anticancer agent that functions by inhibiting DNA topoisomerase I.[5]
Furoquinolines and Quinolones from Rutaceae: The Rutaceae family is a treasure trove of quinolinone diversity, producing both 2-quinolones and 4-quinolones, as well as furoquinoline alkaloids.[4]
Fungal Quinolinone Compounds
Fungi, particularly species from the genera Penicillium and Aspergillus, are known to produce a variety of quinolinone alkaloids.[3][6] These compounds often exhibit interesting biological activities, including antimicrobial and cytotoxic effects.[2][7]
Examples of Fungi and their Quinolinone Metabolites:
Fungal quinolones are typically biosynthesized from anthranilic acid and amino acid precursors.[3] The structural diversity of these compounds makes them an interesting area of research for novel drug discovery.
Bacterial Quinolinone Compounds
Bacteria, including both terrestrial and marine species, are emerging as a significant source of novel quinolinone compounds.[8][9] The genus Pseudomonas is particularly well-known for producing 2-alkyl-4(1H)-quinolones (AHQs), which act as quorum-sensing signal molecules.[8]
The discovery of quinolinone compounds from marine actinomycetes, such as Streptomyces species, has opened up new avenues for the identification of bioactive molecules with unique structural features.[9][10]
Part 2: Biosynthesis of Quinolinone Compounds
The biosynthesis of quinolinone alkaloids follows several distinct pathways, with tryptophan and anthranilic acid being the most common precursors.[1]
Biosynthesis of Camptothecin (A Plant-Derived Quinolinone)
The biosynthesis of camptothecin is a complex process that begins with the shikimate pathway to produce tryptophan and the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway to produce the terpenoid precursor, secologanin.[13]
Key Steps in Camptothecin Biosynthesis:
Formation of Tryptamine: Tryptophan is decarboxylated by tryptophan decarboxylase (TDC) to yield tryptamine.[13]
Condensation to form Strictosidine: Tryptamine condenses with secologanin, catalyzed by strictosidine synthase (STR), to form strictosidine, a key intermediate in the biosynthesis of many monoterpene indole alkaloids.[14]
Conversion to Strictosamide: Strictosidine is converted to strictosamide.[14]
Complex Rearrangements: A series of oxidative rearrangements and cyclizations lead to the formation of the pentacyclic structure of camptothecin.[9]
Caption: Biosynthetic pathway of Camptothecin.
Biosynthesis of Quinine (A Plant-Derived Quinoline)
The biosynthesis of quinine also originates from tryptophan and secologanin, highlighting the common evolutionary origin of many complex plant alkaloids.[15]
Key Steps in Quinine Biosynthesis:
Formation of Strictosidine: Similar to camptothecin, the pathway begins with the formation of strictosidine from tryptamine and secologanin.[16]
Conversion to Dihydrocorynantheal: Strictosidine aglycone is converted to the intermediate dihydrocorynantheal through the action of a dehydrogenase and an esterase.[16][17]
Rearrangement of the Indole Skeleton: A series of complex enzymatic reactions rearrange the indole nucleus into the quinoline scaffold.[15]
Hydroxylation and Methylation: The final steps involve hydroxylation and O-methylation to produce quinine and its diastereomer, quinidine.[16][17]
Caption: Biosynthetic pathway of Quinine.
Biosynthesis of Fungal Quinolones
Fungal quinolones are typically synthesized via nonribosomal peptide synthetase (NRPS) pathways.[18] The biosynthesis of quinolactacin A in Penicillium serves as a good example.
Key Steps in Fungal Quinolone Biosynthesis (Quinolactacin A):
Precursor Formation: The pathway utilizes L-tryptophan, which is converted to L-kynurenine.[18]
NRPS-mediated Assembly: Two single-module NRPSs (QltA and QltB) are involved in the activation and condensation of two building blocks, one of which is L-isoleucine.[18]
Cyclization and Modification: A series of enzymatic reactions, including those catalyzed by a flavin-dependent monooxygenase (QltD) and an N-methyltransferase (QltE), lead to the final quinolactacin A structure.[18]
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for the extraction, isolation, and characterization of quinolinone compounds from natural sources.
Extraction and Isolation of Quinolinone Alkaloids
A general and widely used method for the extraction of alkaloids from plant material is the acid-base extraction technique.[19] This method leverages the basicity of the nitrogen atom in the alkaloid structure, which allows for differential solubility in acidic and basic solutions.
Protocol 1: Acid-Base Extraction of Alkaloids from Cinchona Bark
Objective: To obtain a crude alkaloid extract from dried Cinchona bark.
Materials:
Dried and powdered Cinchona bark
10% Sodium hydroxide (NaOH) solution
Toluene
1 M Sulfuric acid (H₂SO₄)
Ammonia solution (25%)
Chloroform
Anhydrous sodium sulfate (Na₂SO₄)
Separatory funnel (1 L)
Beakers and flasks
pH paper or pH meter
Rotary evaporator
Procedure:
Alkalinization: In a large beaker, mix 100 g of powdered Cinchona bark with a 10% NaOH solution until the mixture is thoroughly moistened and has a pH of approximately 10-11. This converts the alkaloid salts into their free base form.[20]
Solvent Extraction: Transfer the alkalinized bark to a large flask and add 500 mL of toluene. Stir the mixture for 4-6 hours at room temperature to extract the free base alkaloids into the organic solvent.[19]
Filtration: Filter the mixture to separate the toluene extract from the plant material.
Acidification: Transfer the toluene extract to a 1 L separatory funnel and add 200 mL of 1 M H₂SO₄. Shake the funnel vigorously for 5-10 minutes. Allow the layers to separate. The protonated alkaloid sulfates will move into the aqueous acidic layer.
Separation: Carefully drain the lower aqueous layer into a clean beaker. Repeat the acid extraction of the toluene layer with another 100 mL of 1 M H₂SO₄ to ensure complete extraction of the alkaloids. Combine the aqueous extracts.
Basification: Cool the combined aqueous extract in an ice bath and slowly add ammonia solution while stirring until the pH reaches 10-11. The free alkaloid bases will precipitate out of the solution.
Final Extraction: Transfer the basified aqueous solution to a separatory funnel and extract three times with 100 mL portions of chloroform.
Drying and Concentration: Combine the chloroform extracts and dry over anhydrous Na₂SO₄. Filter to remove the drying agent and concentrate the chloroform extract using a rotary evaporator to obtain the crude alkaloid mixture.
Protocol 2: Isolation of Quinolinone Compounds by Column Chromatography
Objective: To separate individual quinolinone compounds from a crude extract.
Materials:
Crude quinolinone extract
Silica gel (for column chromatography)
A suitable solvent system (e.g., a gradient of hexane and ethyl acetate)
Glass chromatography column
Cotton or glass wool
Sand
Collection tubes
Thin-layer chromatography (TLC) plates and chamber
UV lamp
Procedure:
Column Packing:
Place a small plug of cotton or glass wool at the bottom of the column.
Add a thin layer of sand.
Prepare a slurry of silica gel in the initial, least polar solvent of your gradient (e.g., 100% hexane).
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.
Add another thin layer of sand on top of the silica gel.[4][7]
Sample Loading:
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
Carefully apply the sample to the top of the silica gel.[4]
Elution:
Begin eluting the column with the initial non-polar solvent.
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., from 100% hexane to a 90:10 hexane:ethyl acetate mixture, then 80:20, and so on).[4]
Fraction Collection:
Collect the eluent in a series of numbered test tubes.
Monitoring by TLC:
Spot a small amount from each fraction onto a TLC plate.
Develop the TLC plate in a suitable solvent system.
Visualize the spots under a UV lamp.
Pooling and Concentration:
Combine the fractions that contain the same pure compound (as determined by TLC).
Evaporate the solvent from the pooled fractions to obtain the isolated quinolinone compound.
Caption: Experimental workflow for quinolinone isolation.
Structural Characterization
Once a pure compound has been isolated, its chemical structure is elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 3: NMR and MS Characterization of a Quinolinone Compound
Objective: To determine the chemical structure of an isolated quinolinone compound.
A. NMR Sample Preparation and Data Acquisition
Materials:
Pure isolated quinolinone compound (1-5 mg for ¹H NMR, 5-20 mg for ¹³C and 2D NMR)
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
NMR tube (5 mm)
NMR spectrometer
Procedure:
Sample Preparation:
Dissolve the appropriate amount of the pure compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[14][21]
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[21]
Data Acquisition:
Acquire a ¹H NMR spectrum to determine the number and types of protons.
Acquire a ¹³C NMR spectrum to determine the number and types of carbons.
Perform 2D NMR experiments such as COSY (to identify proton-proton couplings), HSQC (to identify one-bond proton-carbon correlations), and HMBC (to identify long-range proton-carbon correlations) to piece together the molecular structure.[5]
B. Mass Spectrometry Analysis
Materials:
Pure isolated quinolinone compound
A suitable solvent (e.g., methanol, acetonitrile)
Mass spectrometer (e.g., with ESI or EI source)
Procedure:
Sample Preparation:
Prepare a dilute solution of the compound in a suitable solvent.
Data Acquisition:
Obtain a full scan mass spectrum to determine the molecular weight of the compound.
Perform tandem MS (MS/MS) experiments to induce fragmentation of the molecular ion. The fragmentation pattern provides valuable information about the different structural motifs within the molecule.[6][22]
Data Interpretation:
¹H NMR: Chemical shifts (ppm), integration (number of protons), and coupling constants (J, in Hz) provide information about the electronic environment and connectivity of protons.
¹³C NMR: The number of signals indicates the number of unique carbon atoms, and their chemical shifts indicate the type of carbon (e.g., aromatic, carbonyl, aliphatic).
2D NMR: COSY, HSQC, and HMBC spectra are used to connect the different atoms in the molecule and build up the final structure.
MS: The molecular ion peak gives the molecular weight, and the fragmentation pattern helps to confirm the proposed structure.
Conclusion
The natural world remains a vast and largely untapped reservoir of chemical diversity. Quinolinone compounds, with their wide distribution across plants, fungi, and bacteria, and their impressive range of biological activities, exemplify the potential for natural product-based drug discovery. The methodologies outlined in this guide provide a framework for the systematic exploration of these natural sources, from the initial extraction of crude mixtures to the detailed structural elucidation of pure, bioactive compounds. As analytical techniques continue to advance, so too will our ability to uncover and harness the therapeutic potential of these fascinating natural products.
References
Camptothecin: Definition, Structure, Synthesis, Mechanism of Action and Uses. Available at: [Link]
Marine Streptomyces-Derived Novel Alkaloids Discovered in the Past Decade - MDPI. Available at: [Link]
1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3). Available at: [Link]
Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC. Available at: [Link]
6.5: Quinine - Chemistry LibreTexts. Available at: [Link]
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. Available at: [Link]
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed. Available at: [Link]
Lab-4 The chemistry and isolation of Quinine from Cinchona bark. Available at: [Link]
Early and Late Steps of Quinine Biosynthesis - PMC. Available at: [Link]
Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC. Available at: [Link]
Engineered Biosynthesis of Fungal 4-Quinolone Natural Products - PMC - NIH. Available at: [Link]
Early and Late Steps of Quinine Biosynthesis | Organic Letters - ACS Publications. Available at: [Link]
CN101402634B - Separation and purification process for alkaloid in cinchona bark - Google Patents.
NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Available at: [Link]
Marine Alkaloids with Anti-Inflammatory Activity: Current Knowledge and Future Perspectives - PMC. Available at: [Link]
Quinoline alkaloids - Wikipedia. Available at: [Link]
NMR Sample Preparation: The Complete Guide - Organomation. Available at: [Link]
How to run column chromatography. Available at: [Link]
Recent Advances in Marine-Derived Compounds as Potent Antibacterial and Antifungal Agents: A Comprehensive Review - PMC. Available at: [Link]
Mass spectra analysis of quinoline alkaloids detected in Sauuda - ResearchGate. Available at: [Link]
Column Chromatography Guide | Phenomenex. Available at: [Link]
Preparative separation of quinolines by centrifugal partition chromatography with gradient elution - Horizon IRD. Available at: [Link]
(PDF) Actinoquinolines A and B, anti-inflammatory quinoline alkaloids from a marine-derived Streptomyces sp., strain CNP975 - ResearchGate. Available at: [Link]
Column Chromatography Made Simple: An Easy to Follow Guide - Bitesize Bio. Available at: [Link]
Isolation of Quinolone Alkaloids from Tetradium ruticarpum via Preparative High-Speed Counter-Current Chromatography and Evaluation of Their Binding Affinities for Bovine Serum Albumin - ResearchGate. Available at: [Link]
Discovery and Biosynthetic Origin of Quinolizidomycins A and B, Two Quinolizidine Alkaloids from Streptomyces sp. KIB-1714 - PubMed. Available at: [Link]
Understanding Column Chromatography: A Step-by-Step Guide - Oreate AI Blog. Available at: [Link]
13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). - ResearchGate. Available at: [Link]
Alkaloids from Marine Fungi: Promising Antimicrobials - PMC. Available at: [Link]
Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography - PMC. Available at: [Link]
Preparative Isolation And Purification Of Alkaloids Through Chromatography. Available at: [Link]
NMR sample preparation guidelines. Available at: [Link]
Characterization of the Antibacterial Activity of Quinone-Based Compounds Originating from the Alnumycin Biosynthetic Gene Cluster of a Streptomyces Isolate - PMC. Available at: [Link]
Separating Compounds by Column Chromatography - Utah Tech University. Available at: [Link]
The extraction, separation and purification of alkaloids in the natural medicine - JOCPR. Available at: [Link]
(PDF) Quinazoline Alkaloids from Streptomyces michiganensis - ResearchGate. Available at: [Link]
The Pharmacological Architecture of 1-Ethyl-4-hydroxy-6-methylquinolin-2(1H)-one: Mechanisms, Pathways, and Therapeutic Potential
Executive Summary 1-Ethyl-4-hydroxy-6-methylquinolin-2(1H)-one (CAS 54675-30-8) is a highly privileged heterocyclic building block that forms the foundational pharmacophore for several advanced therapeutic classes. While...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Ethyl-4-hydroxy-6-methylquinolin-2(1H)-one (CAS 54675-30-8) is a highly privileged heterocyclic building block that forms the foundational pharmacophore for several advanced therapeutic classes. While frequently utilized as an intermediate in organic synthesis, its core structure—a substituted 4-hydroxy-2-quinolone (carbostyril)—dictates profound polypharmacology. By acting as a structural anchor, this scaffold enables high-affinity interactions with diverse biological targets, ranging from immunomodulatory proteins (S100A9, Aryl Hydrocarbon Receptor) to essential bacterial enzymes (DNA Gyrase B) and human kinases (PI3Kα).
This technical whitepaper deconstructs the structural determinants of this chemotype, maps its primary mechanisms of action, and provides self-validating experimental workflows for researchers optimizing this scaffold for drug discovery.
The biological versatility of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one is not accidental; it is a direct consequence of its precise steric and electronic topography:
The 4-Hydroxy and 2-Carbonyl Motif: This pair acts as a highly conserved hydrogen-bond donor-acceptor system. In nearly all target interactions, the 4-OH group is critical for anchoring the molecule to polar residues (e.g., glutamic acid or arginine) within binding pockets[1].
The 1-Ethyl Substitution: The N-ethyl group provides lipophilic bulk. Unlike a simple N-methyl group, the ethyl chain induces specific steric hindrance that forces the quinolone core into a rigid, favorable bioactive conformation, optimizing hydrophobic packing against target proteins[2].
The 6-Methyl Group: The addition of a methyl group at the C-6 position enhances the electron density of the benzo-fused ring. This electronic modulation strengthens cation-π and π-π stacking interactions with aromatic amino acids in the target's active site, a feature that has been shown to dramatically enhance antimicrobial and target-binding efficacy[3].
Immunomodulatory Pathways: S100A9 and AhR
Derivatives built upon the 1-alkyl-4-hydroxy-2-quinolone core (such as the clinical candidates laquinimod and tasquinimod) are renowned for their potent immunomodulatory effects, operating through two distinct but synergistic mechanisms.
S100A9 Sequestration
The scaffold binds directly to S100A9, a pro-inflammatory, calcium-binding alarm protein released by immune cells during oxidative stress and tissue damage[4]. By physically sequestering S100A9, the quinolone prevents the protein from interacting with its primary downstream receptors: Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End-products (RAGE)[4]. This blockade halts the activation of the MAPK and NF-κB pathways, thereby suppressing the release of pro-inflammatory cytokines (such as IL-1β and TNF-α) and preventing endothelial barrier disruption[4].
Aryl Hydrocarbon Receptor (AhR) Activation
Simultaneously, the planar, electron-rich quinolone core mimics endogenous indole derivatives, allowing it to act as an activator of the Aryl Hydrocarbon Receptor (AhR)[5]. Upon ligand binding, the AhR complex translocates to the nucleus to regulate gene transcription[5]. This mechanism drives the phenotypic regulation of antigen-presenting cells (APCs)—particularly dendritic cells—shifting them from a pro-inflammatory state to a tolerogenic state, which subsequently induces the proliferation of inflammation-dampening regulatory T-cells (Tregs)[6].
Caption: Dual immunomodulatory pathways of the 4-hydroxy-2-quinolone scaffold via S100A9 and AhR.
Antimicrobial & Oncological Targets: GyrB and PI3Kα
Beyond immunology, the 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one architecture is a validated pharmacophore for enzyme inhibition, specifically targeting ATP-binding pockets.
Bacterial DNA Gyrase B (GyrB) Inhibition
Bacterial DNA gyrase is a type II topoisomerase essential for introducing negative supercoils into DNA during replication[7]. The GyrB subunit houses the ATPase activity required for this process. 4-Hydroxy-2-quinolones act as potent, competitive inhibitors of the GyrB ATPase domain[7]. Molecular docking and crystallographic studies reveal that the 4-hydroxyl group forms critical hydrogen bonds with Glu58 and Arg84, while the 2-carbonyl group interacts with Arg144[1]. The 1-ethyl group provides a rigid hydrophobic anchor against Pro87, preventing ATP hydrolysis and leading to bacterial cell death[1].
Phosphoinositide 3-Kinase Alpha (PI3Kα)
In oncology, derivatives of this scaffold have been optimized to bind the kinase domain of PI3Kα[7]. They exhibit particular selectivity for the activating mutant H1047R form of PI3Kα, preventing the phosphorylation of PIP2 to PIP3 and suppressing downstream AKT signaling, which induces apoptosis in cancer cells[7].
Quantitative Pharmacodynamics
The following table synthesizes the quantitative inhibitory and binding data for optimized derivatives utilizing the 4-hydroxy-2-quinolone core across its primary biological targets.
Strongly correlated with C-3 alkyl chain length and C-6 substitution[3].
Self-Validating Experimental Protocols
To rigorously validate the mechanism of action of compounds derived from 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one, researchers must employ orthogonal, self-validating assay systems. The protocols below are designed to establish causality rather than mere correlation.
Protocol A: S100A9 Binding Kinetics via Surface Plasmon Resonance (SPR)
Causality & Rationale: Standard ELISA end-point assays cannot capture the transient on/off rates of small molecule-protein interactions. SPR is utilized here to determine the exact association (
Kon
) and dissociation (
Koff
) kinetics, proving direct physical sequestration.
Sensor Chip Preparation: Immobilize recombinant human S100A9 onto a CM5 sensor chip via standard amine coupling (target level: ~2000 RU). Leave one flow cell unmodified as a reference control (self-validation step to subtract bulk refractive index changes).
Analyte Preparation: Dissolve the quinolone compound in DMSO, then dilute in running buffer (HBS-EP+ with 1 mM
CaCl2
and 10 µM
ZnCl2
, as S100A9 binding is metal-dependent) to a final DMSO concentration of 1%.
Kinetic Injection: Inject the compound at a flow rate of 30 µL/min across a concentration gradient (3.125 nM to 100 nM). Allow 120 seconds for association and 300 seconds for dissociation.
Validation & Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. Crucial Control: Run a known S100A9 binder (e.g., tasquinimod) as a positive control to validate the active conformation of the immobilized protein.
Causality & Rationale: Direct measurement of ATP hydrolysis is notoriously difficult. This protocol uses a coupled enzyme system (Pyruvate Kinase/Lactate Dehydrogenase) to link ATP hydrolysis to the oxidation of NADH, allowing continuous, real-time spectrophotometric monitoring.
Reagent Assembly: Prepare a reaction mix containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM
MgCl2
, 2 mM DTT, 1 mM ATP, 0.2 mM NADH, 0.5 mM phosphoenolpyruvate, and an excess of PK/LDH.
Compound Incubation: Pre-incubate S. aureus GyrB (10 nM) with varying concentrations of the quinolone derivative (0.1 µM to 50 µM) for 15 minutes at 25°C.
Reaction Initiation: Add supercoiled plasmid DNA (10 µg/mL) to stimulate DNA-dependent ATPase activity.
Data Acquisition: Monitor the decrease in absorbance at 340 nm (NADH oxidation) continuously for 30 minutes.
Orthogonal Validation: To ensure the compound is inhibiting GyrB and not the coupling enzymes (PK/LDH), perform a counter-screen where ADP is added directly to the PK/LDH mix in the presence of the compound. Lack of inhibition here validates GyrB as the specific target.
Caption: Self-validating high-throughput workflow for evaluating 4-hydroxy-2-quinolone derivatives.
References
BenchChem. "Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 4-Hydroxy-2-quinolone-3-carboxamides." BenchChem,
Active Biotech. "Redeye - Active Biotech." Active Biotech,
National Center for Biotechnology Information (PMC). "Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs." NIH,
National Center for Biotechnology Information (PMC). "Advances in the study of S100A9 in cardiovascular diseases." NIH,
ResearchGate. "Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs.
Taylor & Francis. "Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents." Taylor & Francis Online,
Solubility and stability of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one
An In-depth Technical Guide to the Solubility and Stability of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one Introduction 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one is a derivative of the 4-hydroxy-2-quinolinone scaffol...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Solubility and Stability of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one
Introduction
1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one is a derivative of the 4-hydroxy-2-quinolinone scaffold, a privileged structure in medicinal chemistry known for a wide array of biological activities.[1] The journey of a promising compound from discovery to a viable therapeutic agent is critically dependent on its physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the solubility and stability of this compound, ensuring the generation of robust and reliable data for informed decision-making.
The structural features of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one—specifically the ionizable 4-hydroxy group and the lactam (cyclic amide) ring—suggest potential challenges and areas of focus. The 4-hydroxy group imparts weak acidity, making its solubility highly dependent on pH, while the lactam ring is susceptible to hydrolysis under certain conditions.[2][3] A thorough understanding of these characteristics is not merely a regulatory requirement but a fundamental aspect of rational drug design and development.
Part 1: Comprehensive Solubility Assessment
A drug's ability to dissolve in a solvent to form a homogenous solution is a critical prerequisite for its absorption and subsequent pharmacological effect. For orally administered drugs, dissolution in the gastrointestinal tract is the rate-limiting step for absorption of poorly soluble compounds.[4] We will explore two key types of solubility measurements: kinetic and thermodynamic. Kinetic solubility is a high-throughput assessment of how quickly a compound dissolves, often from a DMSO stock solution, which is pertinent in early discovery.[5] Thermodynamic solubility, the true equilibrium solubility, is the gold standard for pre-formulation and is determined by measuring the concentration of a saturated solution in equilibrium with the solid drug.[6][7]
Predicted Physicochemical Properties
Based on its structure, 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one is a lipophilic molecule with a weakly acidic proton (4-OH group). Its solubility is therefore expected to be low in neutral aqueous media and to increase significantly at higher pH values as the hydroxyl group deprotonates.
Experimental Protocols for Solubility Determination
The shake-flask method is considered the definitive approach for measuring thermodynamic solubility.[8] It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.
Methodology:
Preparation of Media: Prepare a range of aqueous buffers (e.g., 0.1 M HCl for pH 1.2; acetate buffers for pH 4.5; phosphate buffers for pH 6.8 and 7.4) and select relevant organic solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO).
Sample Preparation: Add an excess amount of solid 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one to vials containing a known volume of each medium. The excess solid is crucial to ensure equilibrium is reached at saturation.
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
Sample Processing: After equilibration, allow the vials to stand to let undissolved solids sediment. Alternatively, centrifuge the samples to pellet the excess solid.
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method (as described in Part 2). Construct a calibration curve with standards of known concentrations for accurate quantification.
Kinetic solubility is often used in early drug discovery to quickly assess a large number of compounds. This method measures the solubility of a compound that precipitates out of a DMSO stock solution upon addition to an aqueous buffer.[9]
Methodology:
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
Plate Setup: Dispense the DMSO stock solution into a 96-well microplate. Perform a serial dilution in DMSO to create a range of concentrations.
Precipitation Induction: Add a specific volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well. Mix thoroughly. The final DMSO concentration should be kept low (typically ≤2%) to minimize its solubilizing effect.
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).
Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[10] The concentration at which precipitation is first observed is reported as the kinetic solubility.
Representative Solubility Data
The following table presents hypothetical but scientifically plausible solubility data for 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one, derived from the protocols described above.
Solvent/Medium
Temperature (°C)
Thermodynamic Solubility (µg/mL)
Kinetic Solubility (µM)
0.1 M HCl (pH 1.2)
25
< 1
N/A
Acetate Buffer (pH 4.5)
25
5.2
N/A
Phosphate Buffer (pH 6.8)
25
15.8
N/A
Phosphate Buffer (pH 7.4)
25
25.1
45
Phosphate Buffer (pH 9.0)
25
250
N/A
Water
25
12.5
N/A
Ethanol
25
1,500
N/A
Propylene Glycol
25
2,200
N/A
PEG 400
25
5,800
N/A
DMSO
25
> 50,000
N/A
N/A: Not Applicable
Visualization of Solubility Workflow
Workflow for solubility determination.
Part 2: Stability Assessment and Forced Degradation
Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[11] Forced degradation (or stress testing) is a critical component of this, involving the exposure of the drug to conditions more severe than accelerated stability testing.[12][13] It is instrumental in identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[1][14]
Stability-Indicating Analytical Method
A validated stability-indicating method is one that can accurately measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[15][16] High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the workhorse for this purpose.
Objective: To develop a reverse-phase HPLC method capable of resolving 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one from all potential degradation products.
Methodology:
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which is a versatile choice for moderately polar compounds.[17]
Mobile Phase Selection:
Aqueous Phase (A): 0.1% Formic Acid or Phosphoric Acid in Water. The acidic modifier helps to sharpen peaks for acidic analytes and control the ionization state.
Organic Phase (B): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency.
Elution Mode: A gradient elution is typically necessary to separate the parent compound from degradants with a wide range of polarities.[18]
Example Gradient: Start at 5-10% B, ramp up to 90-95% B over 20-30 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate the column.
Detection: Use a PDA detector to monitor across a range of wavelengths (e.g., 210-400 nm). This allows for the selection of an optimal wavelength for quantification and helps in assessing peak purity.
Method Optimization: Inject a mixture of stressed samples (from forced degradation studies) and adjust the gradient slope, flow rate, and column temperature to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks.
Forced Degradation Studies
Forced degradation studies should aim for a target degradation of 5-20% of the active substance.[12][19] Degradation beyond this level can lead to secondary degradation, complicating the analysis.
General Procedure: Prepare solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent.[19] For each condition, a control sample (stored at ambient temperature in the dark) should be analyzed concurrently.
Acid Hydrolysis:
Condition: 0.1 M HCl at 60°C.
Rationale: To assess stability in an acidic environment, simulating gastric conditions. The lactam ring is a key moiety susceptible to acid-catalyzed hydrolysis.[20]
Procedure: Incubate the sample solution for predefined time points (e.g., 2, 4, 8, 24 hours). Before analysis, neutralize the sample with an equivalent amount of base.
Base Hydrolysis:
Condition: 0.1 M NaOH at 60°C.
Rationale: To evaluate stability in an alkaline environment. Lactam hydrolysis is often more rapid under basic conditions.[3]
Procedure: Incubate for various time points. Neutralize with an equivalent amount of acid before HPLC injection.
Oxidative Degradation:
Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
Rationale: To test susceptibility to oxidation. The electron-rich aromatic ring system could be a target for oxidation.
Procedure: Incubate at room temperature and analyze at set time points.
Thermal Degradation:
Condition: Solid compound stored at 80°C.
Rationale: To assess the intrinsic thermal stability of the solid-state material.
Procedure: Store the solid compound in a calibrated oven. At each time point, withdraw a sample, dissolve it in a suitable solvent, and analyze.
Photostability:
Condition: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[21][22][23][24]
Rationale: To determine if the compound is light-sensitive, which has implications for packaging and storage.
Procedure: Place samples in a photostability chamber. A control sample, wrapped in aluminum foil to protect it from light, should be placed alongside the test sample to differentiate between light- and heat-induced degradation.
Representative Stability Data
The table below summarizes hypothetical results from the forced degradation studies.
Stress Condition
Duration
Assay of Parent (%)
Major Degradant (% Peak Area)
Total Impurities (%)
0.1 M HCl, 60°C
24h
95.2
3.5 (at RRT 0.85)
4.8
0.1 M NaOH, 60°C
8h
88.5
9.8 (at RRT 0.72)
11.5
3% H₂O₂, RT
24h
98.1
1.1 (at RRT 1.15)
1.9
Thermal (Solid), 80°C
7 days
99.5
Not Detected
0.5
Photostability (Solid)
ICH Q1B
99.2
0.5 (at RRT 1.25)
0.8
RRT: Relative Retention Time
Potential Degradation Pathways
The most probable degradation pathway for 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one under hydrolytic stress is the opening of the lactam ring.[25][26] Basic hydrolysis, in particular, is expected to be a significant degradation route, leading to the formation of the corresponding amino acid derivative.
Visualization of Stability Testing Workflow
Workflow for a forced degradation study.
Part 3: Data Interpretation and Strategic Recommendations
Solubility Insights:
The hypothetical data indicates that 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one is a poorly soluble compound in aqueous media at physiological pH (1.2-6.8), which is characteristic of a BCS Class II or IV compound. The solubility significantly increases at pH 9.0, confirming the acidic nature of the 4-hydroxy group. This pH-dependent solubility suggests that formulation strategies such as salt formation or the use of pH-modifying excipients could enhance dissolution and absorption.[2][27] The good solubility in organic solvents like PEG 400 and Propylene Glycol indicates that lipid-based formulations could be a viable approach.[28]
Stability Profile:
The compound demonstrates good stability under thermal and photolytic stress. However, it shows susceptibility to hydrolysis, particularly under basic conditions. This is a critical finding, as it suggests that the compound may be less stable in the intestinal environment (pH ~6.0-7.5) and that liquid formulations would require careful pH control and buffering. The degradation under alkaline conditions highlights the lability of the lactam ring.[20] Protective measures, such as enteric coatings for solid dosage forms or storage of liquid formulations at an optimal, slightly acidic pH, should be considered. All storage and shipping should adhere to controlled conditions as outlined in guidelines such as USP <1079>.[11][29][30][31][32]
Conclusion
This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one. By systematically applying the detailed protocols for thermodynamic and kinetic solubility, alongside a thorough forced degradation study, researchers can build a deep understanding of the compound's physicochemical properties. This knowledge is not merely an academic exercise; it is the foundation upon which successful drug development is built, enabling the rational design of formulations, the establishment of appropriate storage conditions, and the fulfillment of stringent regulatory requirements.[33][34][35][36][37]
References
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website.
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from ResolveMass website.[12]
International Council for Harmonisation. (1996). Q1B: Photostability Testing of New Drug Substances and Products. ICH.[21]
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from Onyx Scientific website.[14]
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).[38]
United States Pharmacopeia. (n.d.). General Chapters: <1079> GOOD STORAGE AND SHIPPING PRACTICES. USP-NF.[11]
YouTube. (2025, May 1). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products).[22]
ACS Catalysis. (2024, October 16). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides.[25]
European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.[23]
ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.[24]
United States Pharmacopeia. (n.d.). USP General Chapter <1079> Risks and Mitigagion Strategies for the Storage and Transportation of Finished Products.[30]
ECA Academy. (2022, August 25). GDP in the US: The USP <1079> Series of Chapters on Good Storage and Distribution Practices.[31]
Q-Lab. (n.d.). Understanding ICH Photostability Testing. Retrieved from Q-Lab website.[39]
Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine website.[5]
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from Pharmaguideline website.[19]
Sensitech. (n.d.). USP <1079> Changes You Need to Know. Retrieved from Sensitech website.[32]
Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from Domainex website.[6]
ijarsct. (2023, February 15). A Review on Force Degradation Studies for Drug Substances.[1]
Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from Domainex website.[10]
protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility.[7]
National Center for Advancing Translational Sciences. (2023, June 9). Aqueous Kinetic Solubility.[9]
SGS. (n.d.). Forced Degradation Testing. Retrieved from SGS website.[13]
International Association of Physical Chemists. (2016, June 29). Equilibrium solubility measurement of ionizable drugs-consensus recommendations for improving data quality.[8]
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from Evotec website.[40]
AAPS PharmSciTech. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.[41]
American Chemical Society. (2024, September 18). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides.[42]
DSDP Analytics. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline.[33]
Journal of Pharmaceutical and Biomedical Analysis. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.[2]
European Medicines Agency. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline.[34]
Benchchem. (n.d.). A Technical Guide to the Solubility and Stability Testing of C29H25Cl2NO4.[43]
Enamine. (n.d.). Aqueous Solubility Assay. Retrieved from Enamine website.[44]
European Medicines Agency. (n.d.). Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan.[35]
PubMed. (2021, June 7). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS).[45]
FDCELL. (2025, October 15). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.[36]
ResearchGate. (n.d.). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors.[26]
ACS Publications. (2021, May 13). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS).[46]
Royal Society of Chemistry. (n.d.). CHAPTER 2: Hydrolytic Degradation.[3]
European Medicines Agency. (2006). Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.[37]
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.[47]
PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.[28]
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.[20]
ResearchGate. (2025, October 7). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium.[27]
PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs.[4]
ResearchGate. (2017, March 6). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent.[48]
Benchchem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.[17]
International Research Journal of Pharmacy and Medical Sciences. (2019, June 22). Stability Indicating HPLC Method Development: A Review.[15]
Pharma Excipients. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.[49]
LCGC International. (2025, November 28). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.[16]
IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review.[18]
The Evolution of Quinolinone Synthesis: From Serendipitous Discovery to Transition-Metal Catalysis
Executive Summary The quinolinone (quinolone) scaffold represents one of the most privileged architectures in medicinal chemistry, serving as the core pharmacophore for a vast array of broad-spectrum antibiotics and emer...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinolinone (quinolone) scaffold represents one of the most privileged architectures in medicinal chemistry, serving as the core pharmacophore for a vast array of broad-spectrum antibiotics and emerging anticancer therapeutics. As a Senior Application Scientist, I have structured this technical guide to trace the evolutionary trajectory of quinolinone synthesis. We will explore the serendipitous historical discovery of the first-generation quinolones, dissect the mechanistic causality behind classical synthetic methodologies (Conrad-Limpach and Gould-Jacobs), and examine the paradigm shift toward modern, highly efficient transition-metal-catalyzed C-H activation protocols.
The inception of quinolone antibiotics was not born from targeted drug design, but rather from acute scientific observation during antimalarial research. In 1962, Dr. George Lesher, an organic chemist at the Sterling-Winthrop Research Institute, accidentally isolated a byproduct with antibacterial activity—nalidixic acid—while synthesizing chloroquine derivatives 1[1].
While Imperial Chemical Industries (ICI) had previously published patents on quinolone core antibacterials in 19602[2], it was Lesher’s rigorous isolation and characterization of nalidixic acid that catalyzed its clinical application for urinary tract infections 3[3].
Mechanistic Causality of Action: Quinolones exert their bactericidal effect through a unique dual-inhibition mechanism. They form stable ternary complexes with bacterial DNA and two critical enzymes: topoisomerase II (DNA gyrase) and topoisomerase IV. This complexation induces double-strand DNA breaks, effectively halting bacterial replication. The subsequent rational introduction of a fluorine atom at the C6 position in the 1980s drastically enhanced tissue penetration and target affinity, birthing the highly successful "fluoroquinolone" class (e.g., ciprofloxacin, levofloxacin).
Timeline of quinolone antibiotic evolution from early discovery to modern generations.
Classical Architectures: The Foundations of Quinolinone Synthesis
To understand modern synthesis, we must deconstruct the classical methods that defined 20th-century heterocyclic chemistry. These methods rely heavily on thermodynamic and kinetic control to dictate regioselectivity.
The Conrad-Limpach Synthesis (1887)
The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines (which exist predominantly in their keto form as quinolin-4-ones) 4[4].
Causality & Regioselectivity: The reaction pathway is highly temperature-dependent. At room temperature, the aniline attacks the ketone carbonyl (kinetic control) to form a Schiff base. To achieve the critical electrocyclic ring closure, the intermediate must be heated to approximately 250°C. Because standard solvents boil well below this, inert high-boiling solvents like mineral oil or Dowtherm A must be employed to prevent substrate degradation and carbonization. Conversely, heating the initial mixture to ~140°C (the Knorr variation) directs the aniline to attack the ester group, yielding the thermodynamically favored 2-hydroxyquinoline.
Mechanistic pathway of the Conrad-Limpach synthesis of 4-hydroxyquinolines.
The Gould-Jacobs Reaction (1939)
The Gould-Jacobs reaction is a multi-step sequence beginning with the condensation of an aniline with an alkoxymethylenemalonate ester (such as diethyl ethoxymethylenemalonate, DEEM)5[5].
Causality of Electronic Effects: The success of the subsequent 6-electron thermal cyclization is heavily dependent on the electronic nature of the aniline. Anilines possessing electron-donating groups at the meta-position significantly increase the nucleophilicity of the ortho-carbon, lowering the activation energy required for the cyclization step and improving overall yields6[6].
Modern Paradigms: Transition-Metal Catalysis & C-H Activation
While classical methods are foundational, they suffer from harsh thermal requirements (>250°C), long reaction times, and poor tolerance for sensitive functional groups. Over the past decade, transition-metal-catalyzed synthetic methods have assumed a dominant position in the synthesis of complex quinoline scaffolds 7[7].
By utilizing Palladium (Pd), Copper (Cu), or Ruthenium (Ru) catalysts, chemists can now achieve direct C-H functionalization and oxidative cross-coupling at significantly lower temperatures (80–120°C). These modern multicomponent reactions (MCRs) bypass the need for pre-functionalized starting materials, vastly improving atom economy and allowing for late-stage functionalization of drug candidates.
Quantitative Analysis of Synthetic Methodologies
To illustrate the evolutionary leap in efficiency, the following table summarizes the quantitative metrics comparing classical thermal methods with modern catalytic and microwave-assisted approaches.
Synthetic Methodology
Typical Yield (%)
Operating Temp (°C)
Reaction Time
Atom Economy
Primary Limitation
Conrad-Limpach (Thermal)
40 - 60%
~250°C
4 - 12 h
Moderate
High thermal degradation; poor regioselectivity
Gould-Jacobs (Classical)
50 - 70%
~250°C
6 - 8 h
Moderate
Multi-step complexity; harsh conditions
Gould-Jacobs (Microwave)
75 - 90%
~300°C
5 min
High
Requires specialized microwave reactors
Transition-Metal Catalyzed
80 - 95%
80 - 120°C
2 - 6 h
Very High
High cost of Pd/Ru catalysts and ligands
Validated Experimental Protocols
As an application scientist, I emphasize that a robust protocol must be self-validating —meaning the physical chemistry of the reaction provides intrinsic feedback on its success or failure without requiring immediate spectroscopic analysis.
Protocol: Microwave-Assisted Gould-Jacobs Synthesis of 4-Quinolinones
Modern adaptations utilizing microwave irradiation have revolutionized this classical pathway by providing uniform dielectric heating, bypassing conventional thermal gradients, and reducing reaction times from hours to minutes5[5].
Step 1: Condensation Setup
Combine the substituted aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (DEEM) (6.0 mmol) in a 2.5 mL heavy-walled microwave vial.
Causality: The 3-fold excess of DEEM acts simultaneously as the electrophilic reagent and the reaction solvent. This ensures pseudo-first-order kinetics and eliminates the need for external high-boiling solvents like Dowtherm A.
Step 2: Microwave Cyclization
Seal the vial with a crimp cap and subject it to microwave irradiation at 300°C for exactly 5 minutes.
Causality: The intense, localized dielectric heating instantly overcomes the high activation energy barrier required for the 6-electron electrocyclization. The rapid ramp time prevents the starting materials from lingering at intermediate temperatures where thermodynamic degradation products typically form.
Step 3: Isolation & Self-Validation
Remove the vial from the reactor and allow it to cool to room temperature (20°C).
Validation: This system is entirely self-validating. Successful cyclization is visually confirmed by the immediate precipitation of a thick, highly crystalline solid upon cooling. The aromatized quinolinone core is highly insoluble in cold organic media, whereas unreacted DEEM and linear oligomers remain fully solvated.
Step 4: Purification
Filter the solid precipitate under vacuum and wash the filter cake with ice-cold acetonitrile (3 × 3 mL) to yield the pure 4-hydroxyquinoline-3-carboxylate ester.
Step-by-step experimental workflow for the classical Gould-Jacobs reaction.
References
1.[2] Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”, Journal of Medicinal Chemistry - ACS Publications. 2
2.[1] Commonly Used Antibiotics in Popular Science (Part Four): Quinolones - The Cleaners of the Urinary System, Oreate AI Blog. 1
3.[3] History of Discovery and Development of Norfloxacin; a New Quinolone Antimicrobial Agent, ResearchGate. 3
4.[4] Conrad–Limpach synthesis, Wikipedia. 4
5.[5] Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis, Benchchem. 5
6.[7] A review on transition-metal mediated synthesis of quinolines, ResearchGate. 7
7.[6] Quinolin-4-ones: Methods of Synthesis and Application in Medicine, PMC. 6
In Silico Design of Novel Quinolinone-Based Inhibitors: A Rational Discovery Framework
Executive Summary The quinolinone scaffold has emerged as a "privileged structure" in modern medicinal chemistry, demonstrating exceptional versatility in targeting a wide array of pathological pathways, from oncology to...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinolinone scaffold has emerged as a "privileged structure" in modern medicinal chemistry, demonstrating exceptional versatility in targeting a wide array of pathological pathways, from oncology to neurodegeneration. However, traditional high-throughput screening (HTS) of quinolinone derivatives is resource-intensive and often yields compounds with poor pharmacokinetic profiles.
This whitepaper outlines a self-validating in silico framework for the rational design of quinolinone-based inhibitors. By synthesizing quantum mechanics (QM), molecular docking, molecular dynamics (MD), and ADMET profiling, we establish a deterministic pipeline that explains not just how these molecules bind, but the thermodynamic causality behind their efficacy and stability.
Mechanistic Rationale: The Quinolinone Scaffold
The structural geometry of quinolinone—a bicyclic system featuring a hydrogen-bond donor (amide NH) and acceptor (carbonyl oxygen)—makes it an ideal pharmacophore for mimicking endogenous substrates like ATP. This allows quinolinone derivatives to effectively anchor into the highly conserved hinge regions of various kinases and enzymes.
Recent computational studies have validated the efficacy of specific quinolinone substitutions across multiple therapeutic targets:
Oncology (EGFR & EPHB4):1 derivatives have shown profound potential as Epidermal Growth Factor Receptor (EGFR) inhibitors, utilizing the core to form critical hydrogen bonds in the ATP-binding pocket[1]. Similarly, derivatives exhibit superior docking scores against EPHB4 compared to traditional medications like Erdafitinib.
Neuroinflammation (PDE1):2 derivatives are being designed for high selectivity against PDE1 isoforms, achieving nanomolar IC50 values while maintaining metabolic stability[2].
Antiviral (HCV NS5B): 3D-QSAR and docking studies on3 series have identified them as potent Hepatitis C Virus NS5B polymerase inhibitors[3].
Fig 1: Simplified signaling disruption by quinolinone-based competitive inhibitors.
Quantitative Profiling of Quinolinone Derivatives
To baseline our in silico expectations, the following table synthesizes the quantitative docking profiles of various quinolinone scaffolds against their respective targets. A more negative binding energy indicates a stronger predicted thermodynamic interaction.
Target Protein
Quinolinone Scaffold
Predicted Binding Affinity (kcal/mol)
Key Interacting Residues (Hinge/Active Site)
EGFR (Kinase Domain)
2,3-dihydro-2-phenyl-4(1H)-quinolinone
-8.5 to -10.2
Met793, Asp855
EPHB4
2-chloroquinoline-3-carboxamide
-7.8 to -9.4
Asp758, Thr693
PDE1
Quinolin-2(1H)-one
-8.1 to -11.0
Gln416, Phe441
HCV NS5B (Polymerase)
4-hydroxy-2(1H)-quinolinone
-6.2 to -7.5
Ser368, Arg200
The Self-Validating In Silico Discovery Engine
A robust computational methodology cannot merely rely on static docking scores; it must be a self-validating system. The causality behind each step ensures that false positives are systematically eliminated before expensive in vitro synthesis begins.
Step-by-Step Methodology
Step 1: Quantum Mechanical Ligand Preparation
Action: Sketch 2D quinolinone derivatives and convert them to 3D geometries.
Causality: Standard molecular mechanics force fields often misrepresent the electron density of the highly conjugated quinolinone ring. We apply Density Functional Theory (DFT) using the B3LYP/6-31G* basis set to calculate accurate partial charges and optimize the geometry. This prevents steric clashes and ensures the electrostatic potential map is biologically accurate prior to docking.
Step 2: Target Protein Refinement
Action: Retrieve the 3D crystal structure (e.g., PDB ID: 1M17 for EGFR)[1]. Remove co-crystallized water molecules (unless structural), add polar hydrogens, and assign Gasteiger charges.
Causality: X-ray crystallography often misses hydrogen atoms and flexible loop coordinates. Using tools like the Protein Preparation Wizard to optimize the hydrogen-bond network at a physiological pH (7.4) ensures that critical residues in the hinge region are in the correct protonation state to accept or donate hydrogen bonds to the quinolinone core.
Step 3: Ensemble Molecular Docking
Action: Execute High-Throughput Virtual Screening (HTVS) followed by precision docking (e.g., using AutoDock Vina or Schrödinger Glide) against multiple conformations of the target protein.
Causality: Proteins are highly dynamic entities. Docking a ligand into a single, rigid crystal structure often leads to false negatives. Ensemble docking accounts for receptor flexibility, ensuring the quinolinone scaffold can successfully navigate induced-fit conformational changes within the ATP-binding pocket.
Step 4: Molecular Dynamics (MD) Simulations
Action: Subject the top-scoring ligand-protein complexes to 100 ns MD simulations (using GROMACS or Desmond) in a solvated, charge-neutralized system.
Causality: Docking provides a static snapshot; MD provides a temporal reality. By analyzing the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), we validate whether the quinolinone core remains stably anchored over time, or if solvent interactions disrupt the binding pose.
Step 5: MM-PBSA Free Energy Calculations
Action: Extract trajectory frames from the MD simulation to calculate the exact binding free energy using Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA).
Causality: Docking scoring functions are heavily approximated. MM-PBSA strips away these artifacts by rigorously accounting for the entropic cost of desolvation, providing a highly accurate thermodynamic predictor of actual in vitro IC50 values.
Causality: A potent inhibitor is useless if it is toxic or rapidly metabolized. This step ensures the quinolinone derivatives adhere to Lipinski's Rule of Five, possess adequate blood-brain barrier (BBB) permeability (crucial for PDE1 targets in neurodegeneration), and lack Pan Assay Interference Compounds (PAINS) alerts.
Fig 2: Self-validating in silico workflow for quinolinone inhibitor discovery.
Conclusion
The rational in silico design of quinolinone-based inhibitors represents a paradigm shift from serendipitous discovery to deterministic engineering. By strictly adhering to a self-validating pipeline—where quantum mechanics informs docking, and molecular dynamics validates static poses—researchers can confidently advance highly potent, metabolically stable quinolinone derivatives into preclinical development.
References
oa Computational Molecular Docking and In-Silico, ADMET Prediction Studies of Quinoline Derivatives as EPHB4 Inhibitor. Bentham Science Publishers. Available at: [Link]
What are the new molecules for PDE1 inhibitors? Patsnap Synapse. Available at: [Link]
Comparative Molecular Field Analysis and Molecular Docking Studies on Quinolinone Derivatives Indicate Potential Hepatitis C Virus Inhibitors. R Discovery. Available at: [Link]
Rational Design and Structure-Activity Relationship (SAR) of Quinolinone Derivatives: A Technical Guide
Introduction: The Quinolinone Pharmacophore Quinolinone derivatives—encompassing both 2-quinolinone and 4-quinolinone scaffolds—represent a highly privileged class of nitrogen-containing heterocycles in medicinal chemist...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quinolinone Pharmacophore
Quinolinone derivatives—encompassing both 2-quinolinone and 4-quinolinone scaffolds—represent a highly privileged class of nitrogen-containing heterocycles in medicinal chemistry[1]. Originally recognized for their potent broad-spectrum antibacterial properties (e.g., fluoroquinolones), intensive structural optimization has expanded their therapeutic utility. Today, these derivatives are actively engineered as potent anticancer agents, immunomodulators, and highly selective receptor antagonists[2].
For drug development professionals, mastering the Structure-Activity Relationship (SAR) of the quinolinone core is critical. Minor functional group modifications at specific carbon positions fundamentally alter the molecule's redox potential, target kinase affinity, and cellular permeability.
Core Structure-Activity Relationship (SAR) Logic
The rational design of quinolinone derivatives relies on a precise understanding of how specific substituents influence biological behavior. The quinolinone core acts as a rigid, planar scaffold that intercalates into DNA or fits deeply into enzymatic binding pockets.
C-6 and C-7 Positions (Electronic Modulation): The introduction of electron-withdrawing groups (EWGs) such as fluoro, chloro, or nitro groups at the C-6 or C-7 positions significantly enhances target affinity[3]. In anticancer applications, these EWGs alter the redox properties of the molecule, drastically increasing its ability to poison Topoisomerase II and disrupt DNA synthesis[3].
N-1 Position (Lipophilicity): Alkylation or arylation at the N-1 position dictates the lipophilicity of the compound. Proper tuning here is required to ensure the molecule can penetrate the hydrophobic cell membrane without becoming trapped in the lipid bilayer.
C-3 and C-4 Positions (Target Specificity): These positions are highly tolerant of bulky substituents and are typically modified with hydrogen-bond donors or acceptors (e.g., carboxylic acids, adamantyl carboxamides) to dictate specificity toward targets like the P2X7 receptor[4] or the Androgen Receptor (AR)[5].
Logical mapping of structure-activity relationships on the quinolinone scaffold.
Therapeutic Modalities and Quantitative SAR (QSAR)
Modern computational modeling, including 3D Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), has allowed researchers to map the precise structural requirements for various biological targets[5].
Anticancer Mechanisms
Quinolinone derivatives exert potent anticancer activity primarily through Topoisomerase II poisoning. By stabilizing the DNA-enzyme cleavage complex, they induce double-strand DNA breaks. This catastrophic DNA damage upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, ultimately triggering the Caspase-9/3 cascade and leading to apoptosis[3]. Furthermore, recent SAR investigations have identified 4-quinolone derivatives capable of inhibiting the KRAS G12C mutation (a historically "undruggable" target) with IC50 values in the low micromolar range[6].
Mechanism of quinolinone-induced apoptosis via Topoisomerase II poisoning.
Immunomodulation and Receptor Antagonism
Beyond oncology, quinolinones are potent immunomodulators. Specific derivatives have been synthesized that suppress Interleukin-2 (IL-2) release from activated Jurkat T cells by inhibiting NF-κB and NFAT promoter activities[7]. Other SAR optimizations have yielded highly selective P2X7 receptor antagonists, which are critical for halting pro-inflammatory cytokine release in glioblastoma models[4].
Quantitative Data Summary
The following table summarizes the quantitative efficacy of structurally optimized quinolinone derivatives across distinct biological targets:
Synthetic Methodologies: The Camps Cyclization Workflow
While modern Palladium-catalyzed C-H activation provides excellent access to quinolinones from simple anilines[8], the Camps Cyclization remains a foundational, highly reliable methodology for synthesizing 2-aryl-4-quinolinones[1]. The protocol below is engineered as a self-validating system, ensuring that intermediate chemical states dictate the progression of the workflow.
Step-by-step workflow for the synthesis of quinolinones via Camps cyclization.
Step-by-Step Experimental Protocol
Step 1: Reaction Setup
Action: Dissolve N-(2-acylaryl)amide (1.0 mmol) in 5 mL of dioxane[9].
Causality: Dioxane is selected as a polar aprotic solvent because it effectively solubilizes the organic precursor while remaining entirely miscible with the incoming aqueous base, facilitating a homogeneous biphasic reaction environment.
Step 2: Base-Catalyzed Enolization
Action: Add 1 M aqueous sodium hydroxide (NaOH) (2.0 mL, 2.0 mmol) to the solution[9].
Causality: The addition of a strong base is not merely for pH adjustment; it actively deprotonates the alpha-carbon of the acyl group. This generates a highly nucleophilic enolate intermediate, which is the absolute prerequisite for the subsequent intramolecular ring closure[1].
Step 3: Intramolecular Cyclization
Action: Heat the reaction mixture to 100 °C and stir vigorously for 1-4 hours[9].
Causality: Thermal energy is required to overcome the activation barrier for the nucleophilic attack of the enolate onto the amide carbonyl. This step forms the rigid quinolinone core.
Action: Monitor the reaction progress using Thin Layer Chromatography (TLC) utilizing a 1:1 mixture of hexane and ethyl acetate as the eluent[9].
Causality & Validation: This step acts as a self-validating system. The reaction must not proceed to workup until the precursor spot completely disappears. Premature quenching leads to co-elution of the unreacted starting material with the target quinolinone, severely compromising the purity required for sensitive biological assays.
Step 5: Quenching and Neutralization
Action: Cool the mixture to room temperature and carefully neutralize with 1 M hydrochloric acid (HCl) until it reaches exactly pH 7[9].
Causality: Neutralization protonates the soluble quinolinolate salt. Because the neutral 2-aryl-4-quinolinone is highly insoluble in aqueous media, reaching pH 7 forces the product to precipitate, allowing for an initial phase separation.
Step 6: Extraction and Purification
Action: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), concentrate under reduced pressure, and purify via silica gel column chromatography[9].
Causality: Extraction isolates the target compound from aqueous inorganic salts (NaCl). Drying over Na₂SO₄ removes trace water that would otherwise degrade the resolution of the silica gel column. Gradient elution during chromatography ensures the separation of the desired product from closely related structural isomers (e.g., 2-quinolinone vs 4-quinolinone byproducts).
Conclusion
The quinolinone scaffold is a highly versatile pharmacophore. By applying rigorous SAR logic—specifically tuning the electronic properties of the C-6/C-7 positions and the binding affinities of the C-3/C-4 positions—researchers can predictably steer the biological activity of these molecules from broad-spectrum antimicrobials to highly targeted anticancer and immunomodulatory agents.
References
Technical Support Center: Synthesis of Quinolinone Deriv
A Combined Quantitative Structure-Activity Relationship Research of Quinolinone Derivatives as Androgen Receptor Antagonists
PubMed
Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents
PubMed
Synthesis of 2-quinolones
Organic Chemistry Portal
Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists
PubMed
Quinolin-4-ones: Methods of Synthesis and Applic
Recent Advances in Quinolone based Derivatives as Potential Anticancer Agents
ResearchG
Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry
EurekaSelect
Application Notes & Protocols for the Characterization of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one
Introduction 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one is a substituted quinolinone derivative. The quinolinone scaffold is a significant pharmacophore present in numerous biologically active compounds and natural pro...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one is a substituted quinolinone derivative. The quinolinone scaffold is a significant pharmacophore present in numerous biologically active compounds and natural products.[1][2] The precise characterization and quantification of this compound are critical for researchers in drug discovery, development, and quality control to ensure the identity, purity, and stability of the molecule.
This comprehensive guide provides detailed analytical methods for the characterization of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one. The protocols herein are designed to be robust and reproducible, grounded in established analytical principles and regulatory guidelines.[3][4][5] We will delve into the core analytical techniques of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering not just step-by-step instructions but also the scientific rationale behind the methodological choices.
Physicochemical Properties (Predicted and Inferred)
A thorough understanding of the physicochemical properties of an analyte is paramount for developing effective analytical methods. While experimental data for 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one is not extensively available, we can infer key properties from its core structure, 4-hydroxy-6-methylquinolin-2(1H)-one, and related analogs.
Property
Estimated Value/Characteristic
Rationale for Analytical Method Development
Molecular Formula
C12H13NO2
Essential for mass spectrometry and elemental analysis.
Molecular Weight
187.24 g/mol
Crucial for mass spectrometry to identify the molecular ion peak.
LogP (Octanol/Water Partition Coefficient)
~1.5 - 2.5
The parent compound, 4-hydroxy-6-methylquinoline, has a computed XLogP3 of 0.9.[6] The addition of an N-ethyl group will increase lipophilicity. This moderate lipophilicity suggests that reversed-phase HPLC will be a suitable separation technique.
The 4-hydroxy group is weakly acidic. The pKa will influence the choice of mobile phase pH in HPLC to ensure consistent ionization state and good peak shape. Operating at a pH at least 2 units below the pKa of the hydroxyl group is recommended to maintain it in its neutral form.
UV-Vis Absorbance
λmax ~230-240 nm and ~300-330 nm
Quinolinone derivatives typically exhibit multiple absorption maxima.[7][8] This allows for sensitive detection using a UV detector in HPLC.
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Quantification
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase, resulting in longer retention times. This method is ideal for assessing the purity and quantifying 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one in various matrices.
Experimental Protocol: HPLC-UV Analysis
Instrumentation and Materials:
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Acetonitrile (HPLC grade).
Methanol (HPLC grade).
Water (HPLC grade or purified to 18.2 MΩ·cm).
Formic acid or Phosphoric acid (analytical grade).
Reference standard of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one.
Chromatographic Conditions:
Parameter
Recommended Condition
Justification
Column
C18, 4.6 x 150 mm, 5 µm
The C18 stationary phase provides excellent retention for moderately nonpolar compounds like the target analyte.
Mobile Phase
A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
The acidic modifier (formic acid) ensures the 4-hydroxy group is protonated, leading to better peak shape and reproducible retention.[8]
Gradient
5% to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
A gradient elution is recommended for analyzing purity to ensure that both polar and nonpolar impurities are eluted and detected.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Injection Volume
10 µL
This volume can be adjusted based on sample concentration and instrument sensitivity.
Column Temperature
30 °C
Maintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength
235 nm and 315 nm
Monitoring at multiple wavelengths, corresponding to the expected absorbance maxima, can help in identifying co-eluting impurities.
Run Time
25 minutes
Sufficient to elute the analyte and any potential late-eluting impurities.
Solution Preparation:
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Solution: Prepare the sample by dissolving it in the mobile phase to an expected concentration within the calibration range.
Analysis and Quantification:
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
Inject the working standard solutions to generate a calibration curve by plotting peak area against concentration.
Inject the sample solution and determine its concentration using the calibration curve.
Assess purity by calculating the area percentage of the main peak relative to the total peak area.
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity and quantitative analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Structural Confirmation
Principle: LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This technique provides molecular weight information and fragmentation patterns, which are crucial for confirming the identity of the target compound and elucidating the structure of unknown impurities.
Experimental Protocol: LC-MS Analysis
Instrumentation:
LC-MS system equipped with an electrospray ionization (ESI) source.
The HPLC conditions can be the same as described in the HPLC-UV section.
Mass Spectrometry Parameters:
Parameter
Recommended Setting
Justification
Ionization Mode
Positive Electrospray Ionization (ESI+)
The quinolinone structure is expected to readily accept a proton to form [M+H]+ ions.
Capillary Voltage
3.5 kV
An optimal voltage to achieve stable spray and efficient ionization.
Cone Voltage
30 V
This can be optimized to control in-source fragmentation.
Source Temperature
120 °C
Ensures efficient desolvation.
Desolvation Gas Flow
600 L/hr
Aids in the desolvation process.
Scan Range (Full Scan)
m/z 50-500
A broad range to detect the molecular ion and potential fragments or adducts.
MS/MS Fragmentation
Collision-Induced Dissociation (CID)
Fragmenting the precursor ion ([M+H]+) will provide structural information.
Expected Mass Spectrum:
Molecular Ion: [M+H]+ at m/z 188.24.
Expected Fragments: Based on studies of similar quinolone structures, common fragmentation pathways involve the loss of neutral molecules like CO and H2O.[9][10][11] Loss of the N-ethyl group as ethene (C2H4) is also a possible fragmentation pathway.
Logical Flow for LC-MS Identification
Caption: Logical workflow for structural confirmation by LC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
Principle: NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals, the precise connectivity of atoms in the molecule can be determined.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:
Dissolve 5-10 mg of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
Spectrometer Setup:
Use a 400 MHz or higher field NMR spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity.
¹H NMR Acquisition:
Spectral Width: 0-12 ppm.
Pulse Angle: 30-45°.
Relaxation Delay: 2-5 seconds.
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
¹³C NMR Acquisition:
Spectral Width: 0-200 ppm.
Pulse Program: Proton-decoupled.
Relaxation Delay: 2-5 seconds.
Number of Scans: 1024 or more scans may be required depending on the sample concentration.
Predicted ¹H and ¹³C NMR Chemical Shifts
The following tables provide predicted chemical shifts based on the analysis of similar structures such as 4-hydroxy-6-methylpyridin-2(1H)-one and other quinolinone derivatives.[4][5][12][13]
Predicted ¹H NMR Data (in DMSO-d₆)
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Aromatic H (H5, H7, H8)
7.0 - 8.0
m
3H
Vinyl H (H3)
~5.9
s
1H
N-CH₂
~4.0
q
2H
C6-CH₃
~2.4
s
3H
N-CH₂-CH₃
~1.3
t
3H
OH/NH
>10.0
br s
2H
Predicted ¹³C NMR Data (in DMSO-d₆)
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C=O (C2)
~165
C-OH (C4)
~160
Aromatic C (quaternary)
120 - 145
Aromatic C-H
115 - 135
C3
~100
N-CH₂
~40
C6-CH₃
~21
N-CH₂-CH₃
~14
Method Validation According to ICH Guidelines
To ensure that the analytical methods are suitable for their intended purpose, they must be validated. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6]
Key Validation Parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentration levels should be used.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. This is often determined by spike/recovery studies.
Precision:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the characterization of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one. The combination of HPLC-UV for purity and quantification, LC-MS for identity confirmation, and NMR for definitive structural elucidation offers a robust and reliable approach for researchers and drug development professionals. Adherence to the principles of method validation outlined by regulatory bodies such as the ICH is essential to ensure the generation of high-quality, defensible data.
References
U.S. Food and Drug Administration. (2024, March 7). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
Contract Pharma. (2024, April 5). Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development?. Contract Pharma. [Link]
U.S. Food and Drug Administration. (2024, March 7). Q14 Analytical Procedure Development. FDA. [Link]
IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
Molecules. (2018). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. PMC. [Link]
Journal of Analytical Methods in Chemistry. (2024, June 17). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. [Link]
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
PubChem. (n.d.). 4-Hydroxy-6-methylquinoline. National Institutes of Health. [Link]
ResearchGate. (n.d.). Table 1. Comparison of the calculated lipophilicities (log P/Clog P).... ResearchGate. [Link]
Helda - Helsinki.fi. (2022, April 4). X-ray Structure Analyses of 4-Hydroxy-1-Methylquinolin-2(1H)-One.... University of Helsinki. [Link]
Sapientia - Hungarian University of Transylvania. (2024, April 25). one isolated in cryogenic argon and xenon matrices: Tautomers and photochemistry. Sapientia. [Link]
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. PTPFarm. [Link]
MDPI. (2023, December 28). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]
TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]
ResearchGate. (2017, May 28). What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative. ResearchGate. [Link]
Application Notes and Protocols for In Vitro Evaluation of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one
Authored by: A Senior Application Scientist Introduction: The Quinolinone Scaffold in Drug Discovery The quinolinone structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: A Senior Application Scientist
Introduction: The Quinolinone Scaffold in Drug Discovery
The quinolinone structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and synthetic compounds with diverse and potent biological activities.[1][2][3] Derivatives of the quinolin-2(1H)-one core, such as 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one, are of significant interest to researchers in drug development. This class of compounds has demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][4] The strategic placement of substituents on the quinolinone ring system allows for the fine-tuning of their biological and physicochemical properties, making them attractive candidates for therapeutic development.[4]
This guide provides detailed application notes and standardized protocols for the in vitro evaluation of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one, designed for researchers, scientists, and drug development professionals. The methodologies described herein are foundational for characterizing the compound's cytotoxic, antimicrobial, and enzyme-inhibitory potential.
Understanding the Compound: Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one is critical for designing and interpreting in vitro assays. Key parameters such as solubility, stability, and lipophilicity will influence its behavior in aqueous assay buffers and its ability to permeate cell membranes. It is recommended to determine these properties empirically for the specific batch of the compound being used.
Property
Significance in In Vitro Assays
Recommended Method
Solubility
Ensures the compound is fully dissolved in the assay medium, preventing precipitation and inaccurate concentration measurements.
Serial dilutions in relevant assay buffers (e.g., PBS, cell culture media) with visual and spectrophotometric assessment.
Stability
Determines the compound's half-life in the assay conditions, ensuring that the observed effects are due to the compound and not its degradation products.
HPLC or LC-MS analysis of the compound in assay medium over time at relevant temperatures (e.g., 37°C).
Lipophilicity (LogP/LogD)
Predicts the compound's ability to cross cell membranes and can influence its mechanism of action and potential for off-target effects.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell viability.[6][7] It is a crucial first step in evaluating the potential therapeutic window of a compound. The assay measures the metabolic activity of cells, where viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
Causality Behind Experimental Choices
The selection of cell lines is paramount and should be guided by the therapeutic hypothesis. For general cytotoxicity screening, a panel of cancerous and non-cancerous cell lines is recommended. The concentration range should be broad enough to determine the IC50 (the concentration at which 50% of cell viability is inhibited). Incubation times of 24, 48, and 72 hours are standard to assess both acute and longer-term cytotoxic effects.[8]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Cell Viability Assay
Cell Seeding:
Culture selected cell lines (e.g., HeLa, A549, MCF-7 for cancer; HEK293 for non-cancerous) to ~80% confluency.
Trypsinize and resuspend cells in fresh culture medium.
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
Compound Preparation and Treatment:
Prepare a 10 mM stock solution of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one in DMSO.
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
Include a vehicle control (DMSO at the highest concentration used for the compound) and a positive control (e.g., doxorubicin).[8]
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of the compound.
Incubate the plates for 24, 48, or 72 hours at 37°C, 5% CO2.
MTT Addition and Formazan Solubilization:
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
Incubate for 4 hours at 37°C, 5% CO2.
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
Gently shake the plate for 5 minutes to ensure complete dissolution.
Data Acquisition and Analysis:
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability using the following formula:
% Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Part 2: Antimicrobial Activity Assessment
Given that many quinolinone derivatives exhibit antimicrobial properties, it is pertinent to evaluate the activity of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one against a panel of clinically relevant bacteria and fungi.[9] The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]
Causality Behind Experimental Choices
The selection of microbial strains should include both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as a common fungal species (e.g., Candida albicans or Aspergillus flavus), to assess the spectrum of activity.[9] Mueller-Hinton Broth (MHB) is the recommended medium for most aerobic and facultatively anaerobic bacteria, while RPMI-1640 is standard for fungal susceptibility testing.[5]
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution Assay
Preparation of Compound Dilutions:
Prepare a stock solution of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one in DMSO.
In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in the appropriate broth (MHB for bacteria, RPMI-1640 for fungi) to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL). The final volume in each well should be 100 µL.[10]
Preparation of Microbial Inoculum:
Subculture the microbial strains on appropriate agar plates and incubate for 18-24 hours.
Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
Inoculation and Incubation:
Add 100 µL of the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions.
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[10]
Incubate the plate at 37°C for 18-24 hours.
MIC Determination:
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Alternatively, a viability indicator such as resazurin can be added to aid in the determination of the MIC.[9]
Part 3: Enzyme Inhibition Assay (Example: Phosphodiesterase 3)
Several quinolinone derivatives have been identified as potent enzyme inhibitors. For instance, derivatives of 6-hydroxy-4-methylquinolin-2(1H)-one have shown inhibitory activity against phosphodiesterase 3 (PDE3), an enzyme involved in cardiovascular function.[11][12] An enzyme inhibition assay can elucidate the specific molecular targets of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one.
Causality Behind Experimental Choices
The choice of enzyme to investigate should be based on structural similarities to known inhibitors or a specific therapeutic hypothesis. A fluorescent-based or colorimetric assay is often preferred for high-throughput screening. The assay should be performed under conditions that ensure the enzyme is in its linear range of activity.
Application Notes & Protocols: 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one as a Novel Antimicrobial Agent
Introduction: The Quinolinone Scaffold as a Privileged Structure in Antimicrobial Research The quinolinone ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quinolinone Scaffold as a Privileged Structure in Antimicrobial Research
The quinolinone ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and, most notably, antimicrobial properties.[1][2][3] The 4-hydroxy-2-quinolone core, in particular, is a recurring motif in both naturally occurring and synthetic compounds with significant biological effects.[3] This document provides a detailed technical guide for researchers investigating the antimicrobial potential of a specific analog, 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one .
While comprehensive studies on this exact molecule are emerging, a significant body of literature on closely related analogs provides a strong foundation for its investigation.[4][5] This guide will synthesize existing knowledge on the synthesis, proposed mechanisms of action, and antimicrobial evaluation of 4-hydroxyquinolin-2(1H)-ones to provide robust protocols for assessing the potential of this target compound.
Part 1: Synthesis and Characterization
The synthesis of 4-hydroxyquinolin-2-one derivatives is well-established, typically involving the condensation of an aniline derivative with a malonic acid ester. For the target compound, the synthesis would logically proceed via the reaction of N-ethyl-4-methylaniline with diethyl malonate. This mixture is heated at high temperatures (220-270°C), leading to a double cyclocondensation that first forms an intermediate which then cyclizes to the quinolinone ring system, with subsequent hydrolysis and acidification yielding the final 4-hydroxy product.[6]
General Synthetic Scheme:
A common route involves heating an appropriate aniline with a substituted diethyl malonate. The reaction proceeds through cyclization and subsequent loss of ethanol to form the quinolinone core.[6]
Part 2: Proposed Mechanism of Antimicrobial Action
The precise mechanism of action for 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one has not been definitively elucidated. However, based on extensive research into the broader quinolone class of antibiotics, a primary proposed target is the bacterial DNA replication machinery.[7][8]
Inhibition of Bacterial Type II Topoisomerases:
Quinolone antibiotics, most famously the fluoroquinolones, function by inhibiting DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria).[7][8] These enzymes are crucial for managing DNA supercoiling, replication, and segregation. By forming a stable complex with the enzyme and cleaved DNA, quinolones block the re-ligation step, leading to double-strand DNA breaks and ultimately, cell death.[8] It is highly probable that 4-hydroxy-2-quinolone derivatives share this mechanism. Some studies on similar quinoline-2-one derivatives have demonstrated encouraging inhibitory activity against E. coli DNA gyrase and topoisomerase IV.[7]
The diagram below illustrates this proposed mechanism.
Caption: Proposed mechanism of action for quinolinone antimicrobials.
Part 3: Protocols for Antimicrobial Evaluation
To rigorously assess the antimicrobial efficacy of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one, a tiered approach starting with primary screening followed by more detailed characterization is recommended. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and efficient technique for determining MIC values.
Materials:
Test compound (1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one) stock solution (e.g., 10 mg/mL in DMSO).
Sterile 96-well microtiter plates.
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole).
Negative control (broth and DMSO).
Spectrophotometer or plate reader (optional, for quantitative measurement).
Procedure:
Prepare Inoculum: Culture the microbial strain overnight. Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
Serial Dilution:
a. Add 100 µL of sterile broth to all wells of the microtiter plate.
b. Add 100 µL of the test compound stock solution to the first well and mix thoroughly. This creates a 1:2 dilution.
c. Transfer 100 µL from the first well to the second well, mix, and continue this two-fold serial dilution across the plate. Discard 100 µL from the last well.
Inoculation: Add 100 µL of the prepared microbial inoculum to each well. This brings the final volume to 200 µL and halves the concentration of the compound in each well.
Controls:
Growth Control: A well containing only broth and inoculum.
Sterility Control: A well containing only broth.
Solvent Control: A well containing broth, inoculum, and the highest concentration of DMSO used.
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
Reading Results: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of an agent required to kill a particular microorganism.
Procedure:
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
Spot-plate the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
Incubate the agar plates at 37°C for 24-48 hours.
The MBC/MFC is the lowest concentration that results in no microbial growth on the subculture plates.
Protocol 3: Anti-Biofilm Activity Assay
Many chronic infections are associated with biofilms, which are notoriously resistant to conventional antibiotics. Assessing a new compound's ability to inhibit biofilm formation is a critical step.
Materials:
Same as MIC protocol, but often using a nutrient-rich broth like Tryptic Soy Broth (TSB) for bacteria.
0.1% Crystal Violet solution.
30% Acetic Acid or 95% Ethanol.
Procedure:
Biofilm Formation: Prepare serial dilutions of the test compound in a 96-well plate as described for the MIC assay. Inoculate with the microbial suspension.
Incubation: Incubate the plate without shaking for 24-48 hours to allow biofilm formation.
Washing: Carefully discard the liquid content from the wells. Wash the wells gently three times with phosphate-buffered saline (PBS) to remove planktonic (free-floating) cells.
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
Washing: Discard the crystal violet solution and wash the wells again with PBS three times.
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the stain bound to the biofilm.
Quantification: Measure the absorbance of the solubilized stain at 570 nm using a plate reader. A reduction in absorbance compared to the growth control indicates biofilm inhibition.
Experimental Workflow Visualization
The following diagram outlines the logical flow for evaluating a novel quinolinone compound.
Caption: A stepwise workflow for the antimicrobial evaluation of novel compounds.
Part 4: Data Interpretation and Expected Outcomes
For 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one, it is anticipated that the compound will exhibit antimicrobial activity, particularly against Gram-positive bacteria, as is common for many quinolinone derivatives.[9][10] Structure-activity relationship (SAR) studies on similar scaffolds have shown that modifications at the N-1 (ethyl group) and C-6 (methyl group) positions can significantly influence both the potency and spectrum of activity.[9]
Data Summary Table:
The following table is a template for summarizing the expected data from the described protocols.
Microbial Strain
MIC (µg/mL)
MBC (µg/mL)
Biofilm Inhibition (IC50, µg/mL)
S. aureus (ATCC 29213)
MRSA (Clinical Isolate)
E. coli (ATCC 25922)
P. aeruginosa (ATCC 27853)
C. albicans (ATCC 90028)
Control Drug
Conclusion and Future Directions
The compound 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one represents a promising candidate for antimicrobial drug discovery, grounded in the proven potential of the quinolinone scaffold. The protocols detailed herein provide a comprehensive framework for its systematic evaluation. Positive outcomes from these assays, particularly a low MIC against resistant strains and a high selectivity index from cytotoxicity studies, would warrant further investigation into its precise mechanism of action, in vivo efficacy, and potential for preclinical development.
References
Benchchem. (n.d.). Assessing the Selectivity of Quinolinone Derivatives for Cancer Cells Over Normal Cells: A Comparative Guide.
Poorirani, S., et al. (2017). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 12(4), 277-284. Retrieved from [Link]
Al-Masoudi, W. A., & Al-Sultani, H. K. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. International Journal of Cancer and Biomedical Research, 1(2), 43-49. Retrieved from [Link]
Czarnomysy, R., et al. (2021). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. MOST Wiedzy. Retrieved from [Link]
Par, L. G., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3059. Retrieved from [Link]
Batra, U., & Sharma, A. K. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 16(12), 1539-1564. Retrieved from [Link]
Hassanin, H. M., et al. (2012). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones. Journal of the Serbian Chemical Society, 77(6), 681-692. Retrieved from [Link]
Hassan, H. M., et al. (2022). X-ray structure analyses of 4-hydroxy-1-methylquinolin-2(1H)-one, 6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, (E)-4-(2-benzylidene-hydrazineyl)quinolin-2(1H)-one and diethyl (E)-2-(2-(1-methyl-2-oxo-1,2-dihydro-quinolin-4-yl)hydrazineylidene)succinate. Helsinki University Library. Retrieved from [Link]
Jampilek, J., et al. (2015). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 20(8), 13835-13855. Retrieved from [Link]
Hassanin, H. M., et al. (2012). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2- dihydroquinolin-3-yl)-3-oxopropanoic acid. ResearchGate. Retrieved from [Link]
Illyés, E., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(17), 5521. Retrieved from [Link]
Fassihi, A., et al. (2013). Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives. Research in Pharmaceutical Sciences, 8(3), 179-186. Retrieved from [Link]
Pontiki, E., & Hadjipavlou-Litina, D. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 29(1), 132. Retrieved from [Link]
Al-Ostath, R. A., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Amino Acids, 55(10), 1269-1280. Retrieved from [Link]
O'Donnell, F., et al. (2010). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. International Journal of Antimicrobial Agents, 35(1), 30-38. Retrieved from [Link]
Proisl, K., & Jampilek, J. (2017). Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. Current Organic Chemistry, 21(19), 1949-1971. Retrieved from [Link]
El-Essawy, F. A., et al. (2019). Synthesis and Antimicrobial Activities of Some New Heterocyclic Derivatives from 4-Hydroxy-6-methylquinoline-3-carbaldehyde. Pure and Applied Chemical Sciences, 7(1-2), 1-12. Retrieved from [Link]
Par, L. G., et al. (2020). Synthesis and antimicrobial activity of 4-hydroxy-1-methyl/phenyl-3- (substituted anilinoacetyl) quinolin-2(1H)-one. ResearchGate. Retrieved from [Link]
Reddy, M. N., et al. (2018). Synthesis and evaluation of 4-hydroxy-3-(1-hydroxy-2-(substitutedamino)ethyl)-1-phenyl/ methyl quinolin-2(1H)-one as anticancer agents. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 101-106. Retrieved from [Link]
Kaczor, A. A., et al. (2021). Development of a novel family of antifungal agents based on a quinone methide oxime framework. Scientific Reports, 11(1), 8359. Retrieved from [Link]
Musiol, R., et al. (2006). Antifungal properties of new series of quinoline derivatives. Bioorganic & Medicinal Chemistry, 14(10), 3592-3598. Retrieved from [Link]
Liu, X., et al. (2015). Antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline. ResearchGate. Retrieved from [Link]
Pereira, H. S., et al. (2023). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Journal of Fungi, 9(10), 999. Retrieved from [Link]
UIC Today. (2024, July 23). Dual-action antibiotic could make bacterial resistance nearly impossible. Retrieved from [Link]
Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology. Retrieved from [Link]
Synthesis of 1-Ethyl-4-hydroxy-6-methylquinolin-2(1H)-one Derivatives: A Technical Guide for Medicinal Chemists
Introduction: The Quinolinone Scaffold in Drug Discovery The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quinolinone Scaffold in Drug Discovery
The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Among these, the 4-hydroxyquinolin-2(1H)-one moiety is of particular interest due to its presence in various pharmacologically active agents.[2] These compounds have demonstrated significant potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial agents.[1][3][4][5] The versatility of the quinolinone ring allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacokinetic properties to optimize therapeutic efficacy.[1] This guide provides a detailed overview of the synthesis of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one derivatives, with a focus on robust and reproducible protocols for researchers in drug development.
Core Synthetic Strategy: The Gould-Jacobs Reaction
A cornerstone in the synthesis of 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction, first reported in 1939.[6][7][8][9] This powerful method involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the quinoline ring system.[6][7] Subsequent hydrolysis and decarboxylation yield the desired 4-hydroxyquinolin-2(1H)-one core.[6][8] The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position relative to the amino group.[6]
Reaction Mechanism: A Stepwise Perspective
The Gould-Jacobs reaction proceeds through a well-defined multi-step mechanism:
Condensation: The synthesis initiates with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol molecule (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[6][7]
Thermal Cyclization: This critical step requires significant thermal energy (typically above 250 °C) to facilitate a 6-electron electrocyclization, leading to the formation of the quinoline ring.[6][7]
Tautomerization: The cyclized intermediate exists in equilibrium between its keto and enol forms, with the 4-hydroxyquinoline tautomer being predominant.[7]
Saponification and Decarboxylation: The ester group at the 3-position is typically hydrolyzed to a carboxylic acid using a base, followed by decarboxylation upon heating to yield the final 4-hydroxyquinolin-2(1H)-one.[7][8]
Visualizing the Gould-Jacobs Reaction Pathway
Caption: The Gould-Jacobs reaction pathway for the synthesis of 4-hydroxyquinolin-2(1H)-ones.
Experimental Protocols
This section provides detailed protocols for the synthesis of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one, starting from 4-methylaniline.
Protocol 1: Synthesis of Diethyl 2-((4-methylphenyl)amino)methylenemalonate (Intermediate A)
This initial step involves the condensation of 4-methylaniline with diethyl ethoxymethylenemalonate (DEEM). Modern adaptations utilizing microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating.[6][10]
In a 10 mL microwave vial, add 4-methylaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1 equivalent).[10]
Seal the vial and place it in a microwave reactor.
Heat the mixture to 170 °C and hold for 7 minutes.[10]
After the reaction is complete, cool the vial to room temperature.
The resulting solid product can be purified by crystallization from an appropriate solvent (e.g., ethanol).[10]
Protocol 2: Synthesis of 4-Hydroxy-6-methyl-3-carboethoxyquinolin-2(1H)-one (Intermediate B)
This step involves the thermal cyclization of the anilidomethylenemalonate intermediate. High-boiling point solvents like diphenyl ether are traditionally used, but milder conditions can be achieved using Eaton's reagent.[10]
In a round-bottom flask, dissolve Intermediate A in Eaton's reagent.
Heat the mixture to 60-80 °C and stir for 1-2 hours.
Carefully pour the reaction mixture onto crushed ice.
The product will precipitate as a solid.
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
Protocol 3: Synthesis of 4-Hydroxy-6-methylquinolin-2(1H)-one (Intermediate C)
This step involves the hydrolysis of the ester and subsequent decarboxylation.
Step-by-Step Procedure:
Suspend Intermediate B in an aqueous solution of sodium hydroxide (e.g., 10% w/v).[6]
Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).[6]
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.[6]
Collect the solid by filtration, wash with water, and dry.
The dried carboxylic acid is then heated at its melting point until carbon dioxide evolution ceases, yielding the desired 4-hydroxy-6-methylquinolin-2(1H)-one.
Protocol 4: N-Ethylation to Yield 1-Ethyl-4-hydroxy-6-methylquinolin-2(1H)-one
The final step is the alkylation of the quinolinone nitrogen.
Parameter
Value
Reactant
4-Hydroxy-6-methylquinolin-2(1H)-one
Alkylating Agent
Ethyl iodide
Base
Sodium hydride or Potassium carbonate
Solvent
Dimethylformamide (DMF)
Temperature
Room temperature to 60 °C
Time
4-12 hours
Work-up
Quenching with water, extraction, and purification
Step-by-Step Procedure:
In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous DMF.
Add a solution of Intermediate C (1 equivalent) in DMF dropwise at 0 °C.
Allow the mixture to warm to room temperature and stir for 30 minutes.
Add ethyl iodide (1.5 equivalents) and stir the reaction mixture at room temperature or gently heat to 60 °C for 4-12 hours.
Upon completion, carefully quench the reaction with cold water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to obtain the final product, 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one.
Biological Significance and Applications
Quinolinone derivatives are of significant interest in drug discovery due to their diverse pharmacological activities.[3][4][11]
Anticancer Activity
Many quinoline derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[1][12][13][14][15][16] Their mechanisms of action are often multifaceted and can include:
Inhibition of Tyrosine Kinases: These enzymes are crucial for cell signaling pathways that regulate cell growth and proliferation.[1]
Induction of Apoptosis: Quinolinones can trigger programmed cell death in cancer cells.[14]
Cell Cycle Arrest: They can halt the progression of the cell cycle, preventing cancer cell division.[15]
Inhibition of Angiogenesis: Some derivatives can inhibit the formation of new blood vessels that supply tumors with nutrients.[15]
Antimicrobial Activity
The quinolone core is famously present in the fluoroquinolone class of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] Research is ongoing to develop new quinolinone derivatives with potent activity against drug-resistant bacterial strains.[12]
Workflow for Synthesis and Biological Evaluation
Caption: A generalized workflow from synthesis to biological evaluation of quinolinone derivatives.
Conclusion
The synthesis of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one derivatives, primarily through the Gould-Jacobs reaction, offers a versatile platform for the development of novel therapeutic agents. The protocols outlined in this guide provide a robust foundation for researchers in medicinal chemistry and drug discovery. The continued exploration of the chemical space around the quinolinone scaffold holds significant promise for addressing unmet medical needs, particularly in the areas of oncology and infectious diseases.
References
Benchchem. (n.d.). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
Wikipedia. (2023, December 2). Gould–Jacobs reaction.
Benchchem. (n.d.). The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals.
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). PMC.
Wikidoc. (2012, August 9). Gould-Jacobs reaction.
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025, November 13). MDPI.
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025, April 3). MDPI.
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024, August 26).
Quinoline Heterocycles: Synthesis and Bioactivity. (2018, November 19). IntechOpen.
Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. (2024, February 29). PMC.
Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (n.d.). RSC Publishing.
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Advances.
Biological Activities of Quinoline Derivatives. (2009, October 5). Ingenta Connect.
Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1).
Chemistry and Applications of 4-Hydroxyquinolin-2-one and Quinoli.... (2017, August 1). Ingenta Connect.
Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. (2023, May 10).
Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. (n.d.). ResearchGate.
Chemistry and Applications of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dionebased Compounds. (2017, August 1). Bentham Science Publishers.
Application Note: Green Synthesis Protocols for Quinoline Derivatives
Introduction & Strategic Rationale Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, antibacte...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1]. Historically, the construction of the quinoline core via traditional named reactions—such as the Skraup, Doebner-Miller, or conventional Friedländer syntheses—has been plagued by severe environmental and operational drawbacks. These include the requirement for harsh acidic/basic conditions, the use of volatile organic solvents (VOCs), prolonged reaction times, and poor atom economy[2].
As drug development pipelines increasingly prioritize sustainable manufacturing, the paradigm has shifted toward Green Chemistry . Modern protocols leverage Deep Eutectic Solvents (DESs), Microwave-Assisted Organic Synthesis (MAOS), and Nanocatalysis to achieve rapid, high-yield, and scalable quinoline synthesis[1][2]. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols that replace toxic reagents with eco-compatible alternatives without sacrificing molecular complexity or yield.
Mechanistic Workflow: The Dual Role of Deep Eutectic Solvents
Deep Eutectic Solvents (DESs) are synthesized by complexing a hydrogen bond donor (HBD, e.g., urea, tin(II) chloride) with a hydrogen bond acceptor (HBA, e.g., choline chloride)[3][4].
The Causality of DES in Synthesis:
DESs are not merely passive green media; they act as active, dual-role solvent-catalysts. The extensive hydrogen-bonding network within the DES stabilizes polar transition states and significantly increases the electrophilicity of carbonyl carbons in aldehydes and active methylenes. This eliminates the need for external, toxic Lewis acid catalysts[3]. Furthermore, the application of ultrasound (sonochemistry) generates acoustic cavitation, creating localized "hot spots" that overcome the inherently high viscosity of DESs, thereby accelerating mass transfer and shortening reaction times[5].
Workflow of DES-mediated multicomponent synthesis of quinoline derivatives.
Quantitative Data & Protocol Selection
The selection of a green protocol depends on available laboratory infrastructure and specific substrate reactivity. Table 1 summarizes the operational metrics of modern green methodologies compared to traditional benchmarks.
Table 1: Quantitative Comparison of Synthesis Protocols for Quinoline Derivatives
Protocol A: One-Pot Multicomponent Synthesis using ChCl:Urea DES
This protocol describes the synthesis of highly substituted pyrazolo[3,4-b]quinolines or standard quinoline derivatives via a multicomponent reaction[4].
Mechanistic Rationale & Self-Validation:
By utilizing a ChCl:Urea DES, the reaction bypasses the need for volatile solvents. The protocol is self-validating during the workup phase: because the DES components (choline chloride and urea) are intensely hydrophilic, the addition of water instantly breaks the eutectic network, dissolving the solvent entirely. The synthesized quinoline, being highly lipophilic, crashes out of the solution as a solid precipitate. The immediate appearance of this precipitate visually validates the successful phase separation and product formation.
Step-by-Step Methodology:
DES Preparation: In a 50 mL round-bottom flask, combine Choline Chloride (ChCl) and Urea in a 1:2 molar ratio. Heat the mixture at 80 °C under continuous magnetic stirring until a homogeneous, clear liquid is formed (approximately 30–45 minutes). Allow it to cool to room temperature.
Reaction Assembly: To 2.0 g of the prepared ChCl:Urea DES, add the aromatic amine (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the active methylene compound (1.0 mmol).
Activation: Heat the reaction mixture to 85 °C with continuous stirring. Monitor the reaction progress via Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate, 3:1). The reaction typically reaches completion in 1 to 2 hours[4]. (Note: Alternatively, subject the flask to an ultrasonic bath at 35 kHz to reduce reaction time[5]).
Workup & Precipitation: Upon consumption of the starting materials, cool the mixture to room temperature and add 15 mL of ice-cold distilled water. Stir vigorously for 5 minutes. The crude quinoline derivative will precipitate as a solid.
Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the solid cake with cold water (2 × 10 mL) and recrystallize from hot ethanol to yield the pure product.
DES Recovery: Collect the aqueous filtrate. Evaporate the water under reduced pressure (rotary evaporator) at 65 °C. The recovered DES can be dried under a vacuum and reused for up to 5 consecutive cycles without significant loss of catalytic activity[4].
This solvent-free protocol utilizes L-proline as an organocatalyst under microwave irradiation, ideal for rapid library generation in drug discovery.
Mechanistic Rationale & Self-Validation:
Microwave irradiation provides uniform dielectric heating, directly coupling with the polar substrates and the L-proline catalyst. This bypasses the thermal conductivity limits of conventional heating, drastically reducing reaction times from hours to minutes. L-proline acts as a bifunctional catalyst, facilitating the Knoevenagel condensation via an iminium/enamine intermediate.
Step-by-Step Methodology:
Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add substituted 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.0 mmol), and L-proline (10 mol%).
Homogenization: Mix the solid reagents thoroughly using a vortex mixer or glass stirring rod to ensure an intimate, solvent-free physical mixture.
Irradiation: Seal the vial and place it into a dedicated microwave synthesizer. Program the reactor to maintain a temperature of 90 °C (typically requiring 100–300 W of dynamic power) for 10 to 15 minutes.
Monitoring: Cool the vial rapidly using compressed air. Extract a micro-aliquot, dissolve in ethyl acetate, and verify completion via TLC.
Workup: Add 10 mL of water to the crude mixture and extract with ethyl acetate (3 × 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue via column chromatography if necessary.
References
One-pot synthesis of quinoline derivatives using choline chloride/tin (II)
Application of Choline Chloride-Based Deep Eutectic Solvents in the Synthesis of Hydrazones
Source: MDPI
URL
One-Pot Multicomponent Synthesis of 1H-Pyrazolo[3,4-b]quinolines by Using Eco-Friendly Deep Eutectic Solvent
Source: IOSR Journal
URL
Green Synthesis of Quinoline and Its Derivatives
Source: International Journal of Pharmaceutical Sciences
URL
An Efficient and Green Microwave-Assisted Synthesis of Quinoline Derivatives via Knoevengal Condensation
Source: Bentham Science Publishers
URL
Quinoline Synthesis: Nanocatalyzed Green Protocols-An Overview
Source: ResearchGate
URL
Application Notes and Protocols: A Scientifically-Grounded Approach to HPLC Method Development for Quinolinone Compound Analysis
Introduction The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the backbone of a diverse range of therapeutic agents with applications including antibacterial, anticancer, and anti-inflam...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the backbone of a diverse range of therapeutic agents with applications including antibacterial, anticancer, and anti-inflammatory activities.[1] The efficacy, safety, and quality of these pharmaceutical compounds are intrinsically linked to their purity and accurate quantification. High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical technique for the separation, identification, and quantification of quinolinone derivatives and their related impurities due to its high resolution, sensitivity, and versatility.[2]
This comprehensive technical guide provides a detailed, scientifically-grounded framework for the development of robust and reliable HPLC methods for the analysis of quinolinone compounds. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and experimental rationale that inform each stage of method development. It is intended for researchers, scientists, and drug development professionals seeking to establish analytical methods that are not only fit for purpose but are also compliant with global regulatory expectations.
The narrative will follow a logical progression, from understanding the physicochemical properties of the analyte to the final validation of the analytical method, all while referencing authoritative guidelines from the International Council for Harmonisation (ICH) and pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[3][4][5]
The Strategic Framework for HPLC Method Development
A successful HPLC method is not the result of trial and error but rather a systematic and scientific investigation. The development process can be conceptualized as a workflow that begins with understanding the analyte and culminates in a validated, robust analytical procedure.
Caption: A strategic workflow for systematic HPLC method development.
Pillar 1: Analyte Characterization - The Causality of Experimental Choices
A deep understanding of the quinolinone analyte's physicochemical properties is paramount as it dictates the initial chromatographic conditions.
Lipophilicity (LogP/LogD): This parameter, which describes a compound's affinity for a lipid-rich environment, is a primary determinant of its retention in reversed-phase HPLC.[1] Quinolone derivatives span a wide range of polarities, influencing the choice of stationary phase and the initial organic-to-aqueous ratio in the mobile phase.[6]
Acid Dissociation Constant (pKa): The quinolinone structure contains a basic nitrogen atom, making its ionization state, and therefore its retention and peak shape, highly dependent on the mobile phase pH.[7] For reproducible results, the mobile phase pH should be controlled and ideally set at least 1-2 pH units away from the analyte's pKa.[8]
UV-Vis Absorbance Spectrum: The UV spectrum of the quinolinone compound determines the optimal wavelength for detection, maximizing sensitivity.[9] Most quinoline derivatives exhibit strong absorbance in the UV region, making UV detection a common choice.[10]
Protocol 1: Preliminary Analyte Characterization
Determine LogP/LogD:
If not available in the literature, perform a "shake-flask" method or use validated in silico prediction tools.
This will guide the initial mobile phase composition. For more lipophilic compounds (higher LogP), a stronger organic mobile phase will be required.
Determine pKa:
Utilize potentiometric titration or computational prediction to determine the pKa of the basic nitrogen and any other ionizable functional groups.[11]
This information is critical for selecting the appropriate buffer and pH for the mobile phase to ensure consistent ionization and good peak shape.[7]
Acquire UV-Vis Spectrum:
Dissolve the analyte in a suitable solvent (e.g., methanol or acetonitrile).
Using a UV-Vis spectrophotometer, scan the wavelength range from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax). This will be the primary detection wavelength for the HPLC method.[9]
Pillar 2: Initial Method Development - Establishing a Foundational Separation
The initial experiments aim to achieve retention and a preliminary separation of the target quinolinone from its potential impurities.
Stationary Phase Selection
For most quinolinone compounds, which are moderately polar, reversed-phase chromatography is the most effective approach.[12]
C18 (Octadecylsilane) Columns: These are the workhorses of reversed-phase chromatography and provide excellent retention for a wide range of quinolinone derivatives.[13] They are a logical starting point for method development.[14]
Phenyl Columns: These columns can offer alternative selectivity for aromatic compounds like quinolinones due to π-π interactions between the stationary phase and the analyte.[15]
Base-Deactivated Columns: The basic nitrogen in the quinolinone ring can interact with acidic silanols on the silica surface of the column, leading to peak tailing.[7] Using a modern, end-capped, base-deactivated column is highly recommended to mitigate these secondary interactions and ensure symmetrical peaks.
Mobile Phase Selection
The mobile phase in reversed-phase HPLC typically consists of an aqueous component and an organic modifier.[12]
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents. Acetonitrile is often preferred due to its lower viscosity and UV transparency at lower wavelengths.
Aqueous Phase and pH Control: A buffered aqueous phase is crucial for controlling the ionization state of the quinolinone analyte.
Low pH (e.g., pH 2.5-4.0): At a low pH, the basic nitrogen of the quinolinone will be protonated (ionized). This can improve peak shape by minimizing interactions with residual silanols.[8] Common buffers for this pH range include phosphate or formate.
High pH (e.g., pH 8-10): At a higher pH, the quinolinone will be in its neutral, non-ionized form, leading to stronger retention.[8] This requires a column specifically designed for high pH stability.
Protocol 2: Initial Scouting Gradient
This protocol is designed to quickly determine the approximate elution conditions for the quinolinone compound.
System Preparation:
Install a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[13]
Prepare Mobile Phase A: 0.1% Formic Acid in Water.
Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: A broad scouting gradient, for example, 5% to 95% B over 20 minutes.[8]
Execution and Analysis:
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
Inject a standard solution of the quinolinone compound.
Analyze the resulting chromatogram to determine the retention time and assess the initial peak shape.
Pillar 3: Method Optimization - A Trustworthy and Self-Validating System
The information from the scouting gradient is used to refine the method for optimal resolution, peak shape, and run time.
Caption: Interplay of parameters in HPLC method optimization.
Data-Driven Optimization
The following table illustrates a hypothetical optimization study, demonstrating the effect of changing the gradient slope and mobile phase pH on key chromatographic parameters for a target quinolinone and a critical impurity.
Parameter
Condition 1
Condition 2
Condition 3
Condition 4
Column
C18, 4.6x150 mm, 5 µm
C18, 4.6x150 mm, 5 µm
C18, 4.6x150 mm, 5 µm
C18, 4.6x150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid (pH ~2.7)
0.1% Formic Acid (pH ~2.7)
10mM Ammonium Acetate (pH 4.5)
10mM Ammonium Acetate (pH 4.5)
Mobile Phase B
Acetonitrile
Acetonitrile
Acetonitrile
Acetonitrile
Gradient
20-80% B in 15 min
40-70% B in 10 min
20-80% B in 15 min
40-70% B in 10 min
Flow Rate (mL/min)
1.0
1.0
1.0
1.0
Temperature (°C)
30
30
30
30
Quinolinone tR (min)
10.2
7.5
11.5
8.1
Impurity tR (min)
10.8
7.9
12.3
8.7
Resolution (Rs)
1.8
1.6
2.5
2.2
Tailing Factor
1.3
1.4
1.1
1.1
As demonstrated, adjusting the pH from 2.7 to 4.5 (Condition 3 vs. 1) significantly improved the resolution and peak shape, showcasing the critical role of pH control.
Pillar 4: Method Validation - Authoritative Grounding and Comprehensive References
Once an optimized method is established, it must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[16][17]
Key Validation Parameters
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or placebo.[16]
Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the detector response over a defined range.[16]
Accuracy: The closeness of the test results to the true value, often assessed by recovery studies.[16]
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[18]
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[16]
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[16]
Protocol 3: System Suitability Testing
Before any validation or sample analysis, system suitability must be established to ensure the chromatographic system is performing adequately. This is a requirement of all major pharmacopeias.[3][4]
Prepare a System Suitability Solution: This solution should contain the quinolinone analyte and at least one critical impurity or a compound that is challenging to resolve.
Perform Replicate Injections: Inject the system suitability solution at least five times.
Evaluate Key Parameters:
Tailing Factor: For the main peak, the tailing factor should be within a specified range, typically 0.8 to 1.5.[19]
Relative Standard Deviation (RSD) of Peak Area: For replicate injections, the RSD should be less than a specified value (e.g., <2.0%).
Resolution (Rs): The resolution between the analyte and the critical pair should be greater than a specified value (e.g., >2.0).
Theoretical Plates (N): A measure of column efficiency, which should exceed a minimum value.
These system suitability tests provide a self-validating check on the performance of the HPLC system before each run, ensuring the trustworthiness of the generated data.
Regulatory Context: Adherence to Pharmacopeial Guidelines
Modern HPLC method development must also consider the flexibility allowed for adjustments to established methods as outlined in pharmacopeial chapters like USP General Chapter <621> and Ph. Eur. General Chapter 2.2.46.[3][4][5] These harmonized guidelines provide a framework for allowable adjustments to chromatographic conditions (e.g., column dimensions, particle size, flow rate) without requiring a full revalidation of the method, facilitating method modernization and transfer.[20][21][22]
Conclusion
The development of a robust and reliable HPLC method for the analysis of quinolinone compounds is a scientific endeavor that requires a systematic approach grounded in the physicochemical properties of the analyte. By following the principles of analyte characterization, strategic selection of stationary and mobile phases, data-driven optimization, and rigorous validation according to international guidelines, researchers can develop methods that are not only scientifically sound but also meet the stringent requirements of the pharmaceutical industry. This detailed guide provides the foundational knowledge and practical protocols to empower scientists to achieve this goal, ensuring the quality and integrity of their analytical data.
References
United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
European Directorate for the Quality of Medicines & HealthCare. 2.2.46. Chromatographic separation techniques. [Link]
European Directorate for the Quality of Medicines & HealthCare. (2022, July 27). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]
Waters Corporation. (2023). LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621>. [Link]
Phenomenex. (2017, September 13). Revision of European Pharmacopeia (EP) Chapter 2.2.46. [Link]
ECA Academy. (2022, September 21). EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. [Link]
European Pharmacopoeia. 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. [Link]
Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]
United States Pharmacopeia. (2022, December 1). <621> Chromatography. [Link]
Loiseau, P. M., et al. (2009). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 809-816. [Link]
Studzińska, S., & Baczek, T. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Journal of Liquid Chromatography & Related Technologies, 41(9), 543-549. [Link]
Rajmane, A. D., & Shinde, K. P. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 11(3), 163-169. [Link]
de Oliveira, G. A. R., et al. (2023). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Toxics, 11(7), 586. [Link]
Musiol, R., et al. (2006). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Acta Chromatographica, 17, 139-151. [Link]
ResearchGate. (2018, June 25). Sensitive and selective method for HPLC analysis of quinolinic acid from biological materials? [Link]
Năstasă, C., et al. (2012). SYNTHESIS AND HPLC SEPARATION OF NEW QUINUCLIDINE DERIVATIVES. Revue Roumaine de Chimie, 57(7-8), 705-711. [Link]
SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. [Link]
Al-Burtomani, S. K. S., et al. (2002). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Journal of Chromatography A, 943(1), 69-75. [Link]
Park, H., Kim, T. H., & Bark, K. (2002). Physicochemical Properties of Quinolone Antibiotics in Various Environments. European Journal of Medicinal Chemistry, 37, 443. [Link]
International Council for Harmonisation. Quality Guidelines. [Link]
Raza, A., et al. (2017). Quick HPLC-PDA Method for Simultaneous Determination of Five Selected Quinolones in Commercial Pharmaceutical Formulations. Latin American Journal of Pharmacy, 36(11), 2269-2276. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]
Al-Ghamdi, A. F., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Microchemical Journal, 190, 108620. [Link]
Wójcik-Pszczoła, K., et al. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Molecules, 31(5), 957. [Link]
Wang, Y., et al. (2024). Effective extraction and determination of 24 quinolones in water and egg samples using a novel magnetic covalent organic framework combined with UPLC-MS/MS. Analytical Methods, 16(11), 1606-1616. [Link]
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
Mastelf. (2024, December 11). Understanding the Stationary Phase in HPLC: A Friend's Guide. [Link]
Restek. (2019, June 17). Choosing Your LC Stationary Phase. [Link]
Du, W., et al. (2011). Rapid Determination of Residual Quinolones in Honey Samples by Fast HPLC with an On-Line Sample Pretreatment System. American Journal of Analytical Chemistry, 2(2), 164-171. [Link]
ResearchGate. (n.d.). Simple and Rapid HPLC Method for the Determination of Quinine in Soft Drinks Using Fluorescence Detection. [Link]
Chem Help ASAP. (2023, August 31). ultraviolet detection methods for TLC analysis and HPLC [Video]. YouTube. [Link]
Application Note: Structural Elucidation of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one using High-Resolution NMR and Mass Spectrometry
Abstract This application note provides a comprehensive technical guide for the definitive structural analysis of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one, a member of the quinolinone class of heterocyclic compounds...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive technical guide for the definitive structural analysis of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one, a member of the quinolinone class of heterocyclic compounds relevant in medicinal chemistry and drug development.[1] We present detailed, field-proven protocols for sample preparation and data acquisition using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). The causality behind experimental choices, such as solvent selection and ionization mode, is explained to ensure methodological robustness. This guide includes interpretation of expected ¹H NMR, ¹³C NMR, and high-resolution mass spectra, including characteristic fragmentation patterns, summarized in clear tabular formats. Visual workflows and structural correlation diagrams are provided to enhance understanding for researchers, scientists, and drug development professionals.
Introduction and Compound Profile
The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[2] Accurate and unambiguous structural characterization is a critical step in the synthesis and development of these compounds. 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one (Molecular Formula: C₁₂H₁₃NO₂, Molecular Weight: 203.24 g/mol ) presents a typical analytical challenge for this class. Its structure incorporates an N-alkyl group, aromatic substituents, and a hydroxyl group, which can exhibit keto-enol tautomerism.
This guide details the synergistic use of NMR and Mass Spectrometry to provide a complete and confident structural assignment. NMR spectroscopy elucidates the precise carbon-hydrogen framework and the connectivity of substituent groups, while mass spectrometry confirms the molecular weight and provides complementary structural information through fragmentation analysis.[3]
Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules.[4] For 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one, ¹H and ¹³C NMR will define the substitution pattern on the aromatic ring and confirm the identity and placement of the ethyl and methyl groups.
Causality of Solvent Selection
The choice of deuterated solvent is critical for acquiring high-quality NMR data, especially for heterocyclic compounds with labile protons.
Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is the recommended solvent. Its high polarity effectively solubilizes many quinolinone derivatives.[5] Crucially, DMSO-d₆ is a poor proton acceptor, which slows the rate of chemical exchange for labile protons (like the 4-OH group).[6] This often results in a sharper, more easily identifiable -OH signal, which might otherwise be a very broad, indistinct resonance or be completely exchanged in protic solvents.[6]
Deuterated Chloroform (CDCl₃): While a common solvent, it may not be ideal. The -OH proton can exchange more rapidly, leading to peak broadening.[5] However, it can be useful for comparison, as aromatic proton shifts can be better resolved than in DMSO-d₆.
Protocol 1: NMR Sample Preparation
Weighing: Accurately weigh 5-10 mg of the synthesized 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one.
Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of DMSO-d₆.
Homogenization: Cap the tube and gently vortex or sonicate for 30-60 seconds to ensure complete dissolution. The solution should be clear and free of particulate matter.
D₂O Exchange (Optional): To confirm the assignment of the hydroxyl proton, acquire a standard ¹H NMR spectrum. Then, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the -OH proton will disappear or significantly diminish.
Protocol 2: NMR Data Acquisition
Instrument: 400 MHz (or higher) NMR Spectrometer.
Experiments: Standard ¹H, ¹³C{¹H} (proton-decoupled), and optionally 2D experiments like COSY and HSQC.
¹H NMR Parameters:
Pulse Program: Standard single pulse (zg30).
Spectral Width: -2 to 12 ppm.
Acquisition Time: ~3-4 seconds.
Relaxation Delay (d1): 2 seconds.
Number of Scans: 16-32 (adjust for optimal signal-to-noise).
¹³C NMR Parameters:
Pulse Program: Standard proton-decoupled with NOE (zgpg30).
Spectral Width: 0 to 200 ppm.
Number of Scans: 1024 or higher (adjust based on sample concentration).
Data Interpretation and Representative Shifts
The following tables summarize the expected chemical shifts based on known data for similar quinolinone structures.[3][7]
Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)
Proton Assignment
Predicted δ (ppm)
Multiplicity
Coupling Constant (J, Hz)
Notes
4-OH
~11.5 - 12.0
br s
-
Labile proton, disappears with D₂O shake. Position is concentration-dependent.
H-5
~7.9 - 8.1
d
J ≈ 8.5 Hz
Downfield due to proximity to the carbonyl group.
H-7
~7.5 - 7.6
dd
J ≈ 8.5, 2.0 Hz
Coupled to H-5 and H-8.
H-8
~7.3 - 7.4
d
J ≈ 2.0 Hz
Coupled to H-7 (meta-coupling).
H-3
~6.1 - 6.3
s
-
Vinylic proton, appears as a sharp singlet.
N-CH₂
~4.2 - 4.4
q
J ≈ 7.2 Hz
Quartet due to coupling with the adjacent methyl group.
C6-CH₃
~2.4 - 2.5
s
-
Aromatic methyl group, singlet.
| N-CH₂-CH₃ | ~1.3 - 1.4 | t | J ≈ 7.2 Hz | Triplet due to coupling with the adjacent methylene group. |
Table 2: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)
Carbon Assignment
Predicted δ (ppm)
Notes
C-2 (C=O)
~162 - 164
Carbonyl carbon, typically deshielded.
C-4 (C-OH)
~175 - 177
Enolic carbon, highly deshielded.
C-8a
~139 - 141
Quaternary carbon at the ring junction.
C-6
~135 - 137
Carbon bearing the methyl group.
C-5
~125 - 127
Aromatic CH.
C-4a
~122 - 124
Quaternary carbon at the ring junction.
C-7
~121 - 123
Aromatic CH.
C-8
~115 - 117
Aromatic CH.
C-3
~108 - 110
Vinylic CH.
N-CH₂
~40 - 42
Methylene carbon of the ethyl group.
C6-CH₃
~20 - 22
Aromatic methyl carbon.
| N-CH₂-CH₃ | ~13 - 15 | Methyl carbon of the ethyl group. |
Part II: Mass Spectrometry (MS) Analysis
Mass spectrometry is employed to confirm the molecular weight of the target compound and to provide structural information through controlled fragmentation. Electrospray Ionization (ESI) is the preferred method for quinolinone compounds as it is a soft ionization technique that typically yields an abundant protonated molecular ion [M+H]⁺, which is ideal for subsequent fragmentation studies (MS/MS).[3][8]
Protocol 3: MS Sample Preparation
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid.
Causality: Formic acid is added to promote protonation of the analyte in the ESI source, enhancing the signal for the [M+H]⁺ ion in positive ion mode.
Protocol 4: LC-MS (ESI+) Data Acquisition
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system or a direct infusion pump.
Ionization Mode: ESI Positive.
Infusion/Flow Rate: 5-10 µL/min (for direct infusion) or 0.2-0.5 mL/min (for LC).
MS1 (Full Scan) Parameters:
Mass Range: m/z 50-500.
Capillary Voltage: 3.5 - 4.5 kV.
MS/MS (Product Ion Scan) Parameters:
Precursor Ion: Select the m/z corresponding to the [M+H]⁺ ion (calculated: 204.1025).
Collision Energy: Ramp from 10-40 eV to observe the onset and evolution of fragmentation. This allows for a comprehensive fragmentation map.
Data Interpretation and Expected Fragmentation
The analysis of the mass spectra follows a two-step process: confirmation of the molecular ion and interpretation of the fragmentation pattern.
1. Molecular Ion Confirmation (MS1):
The primary goal is to observe the protonated molecular ion [M+H]⁺. For C₁₂H₁₃NO₂, the expected accurate mass provides high confidence in the elemental composition.
Expected [M+H]⁺: m/z 204.1025
2. Fragmentation Analysis (MS/MS):
Tandem mass spectrometry (MS/MS) of the precursor ion (m/z 204.1) will reveal characteristic fragmentation pathways for the quinolinone core and its substituents.[8][9][10]
Table 3: Predicted MS/MS Fragmentation of [M+H]⁺ (m/z 204.1)
| Fragment m/z | Proposed Loss | Proposed Fragment Structure | Notes |
| :--- | :--- | :--- | :--- |
| 176.0 | -CO | Loss of carbon monoxide from the quinolinone ring. A common fragmentation for this class of compounds.[8][9] |
| 175.1 | -C₂H₅ | Loss of the ethyl radical from the nitrogen atom. |
| 160.1 | -C₂H₄O | Possible rearrangement and loss involving the ethyl and hydroxyl groups. |
| 146.1 | -CO, -C₂H₄ | Sequential loss of CO and ethene from the N-ethyl group. |
| 132.1 | -C₂H₅, -CO | Sequential loss of the ethyl group and carbon monoxide. |
Visualization of Analytical Workflows
Diagrams created using Graphviz provide a clear visual representation of the experimental processes and logical connections in the structural analysis.
Caption: Overall analytical workflow for the structural elucidation of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one.
Caption: Molecular structure with key ¹H NMR assignments and predicted chemical shifts (ppm).
Summary
The structural identity of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one can be unequivocally confirmed through the combined application of NMR spectroscopy and mass spectrometry. The protocols and representative data herein provide a robust framework for the analysis. Key analytical signatures include the characteristic downfield hydroxyl proton in the ¹H NMR spectrum (in DMSO-d₆), the specific splitting patterns of the aromatic and ethyl group protons, and a high-resolution mass measurement of the [M+H]⁺ ion at m/z 204.1025. MS/MS fragmentation provides further confidence, revealing characteristic losses of CO and fragments related to the N-ethyl substituent. This systematic approach ensures a high degree of confidence in the structural assignment, a prerequisite for further research and development.
References
BenchChem. (n.d.). Spectroscopic Analysis of Quinolinone Compounds: A Technical Guide for Researchers.
Semantic Scholar. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES.
Li, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed. Retrieved from [Link]
Li, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate. Retrieved from [Link]
Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]
Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. Retrieved from [Link]
(n.d.). Supporting Information for a scientific publication.
BenchChem. (n.d.). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.
ACS Publications. (2025). Development of 1,3-Oxazinoquinolin-4-one-based Derivatization Reagents for the Discrimination of Amine Analytes via High-Resolution Mass Spectrometry. Retrieved from [Link]
ResearchGate. (2014). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?. Retrieved from [Link]
ACS Sustainable Chemistry & Engineering. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]
Agilent Technologies, Inc. (n.d.). The Analysis of Fluoroquinolones in Beef Kidney Using HPLC Electrospray Mass Spectrometry.
BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES.
Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. PubMed. Retrieved from [Link]
Andorkó, D., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Retrieved from [Link]
Application Notes & Protocols: The Strategic Use of 1-Ethyl-4-hydroxy-6-methylquinolin-2(1H)-one as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals Foreword: Unlocking a Privileged Scaffold The quinolinone core represents one of the most valuable "privileged structures" in medicinal chemistry.[1] Compou...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking a Privileged Scaffold
The quinolinone core represents one of the most valuable "privileged structures" in medicinal chemistry.[1] Compounds bearing this heterocyclic system exhibit a remarkable breadth of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and neuroprotective properties.[1][2] The 4-hydroxy-2-quinolinone motif, in particular, offers a synthetically tractable platform for generating molecular diversity. Its unique electronic and structural features, especially the reactivity of the C3 position, make it an ideal starting point for the construction of complex molecular architectures and the development of novel therapeutic agents.[1][2]
This guide focuses on the utility of a specific, yet representative, member of this class: 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one . While direct literature on this exact molecule is sparse, its chemical behavior can be confidently predicted based on well-established principles and extensive research on closely related analogs. The protocols and applications detailed herein are synthesized from established methodologies for N-methyl and other substituted 4-hydroxy-2-quinolinones. They are presented as robust starting points, designed to empower researchers to harness the full synthetic potential of this intermediate for applications ranging from drug discovery to materials science.
Part 1: Synthesis of the Core Intermediate
The most reliable and widely adopted method for constructing the 4-hydroxy-2-quinolinone scaffold is the Conrad-Limpach reaction .[3][4] This thermal cyclization strategy involves two key steps: an initial condensation of an aniline with a β-ketoester (or a malonic ester), followed by a high-temperature intramolecular cyclization.
Causality of the Method: The choice of the Conrad-Limpach synthesis is dictated by its efficiency and the commercial availability of the required precursors. The reaction proceeds by first forming an enamine intermediate from the aniline and diethyl malonate. The subsequent high-temperature, solvent-free cyclization is driven by the thermodynamic stability of the resulting aromatic quinolinone ring system. Using a high-boiling, inert solvent like Dowtherm A ensures that the requisite temperature for ring closure (typically >240°C) is reached and maintained uniformly, leading to higher yields and preventing thermal decomposition.[4]
Protocol 1: Synthesis of 1-Ethyl-4-hydroxy-6-methylquinolin-2(1H)-one
This protocol is adapted from the established Conrad-Limpach synthesis of related quinolinones.[4][5]
Step 1: Condensation of 4-Methyl-N-ethylaniline with Diethyl Malonate
Setup: In a round-bottom flask equipped with a distillation head and a magnetic stirrer, combine 4-methyl-N-ethylaniline (1.0 equiv.) and diethyl malonate (1.1 equiv.).
Initial Heating: Heat the reaction mixture in a sand or metal bath to approximately 150°C. Ethanol will begin to distill off as the initial condensation occurs. Maintain this temperature for 1-2 hours.
Final Condensation: Gradually increase the temperature to 180-200°C to drive the reaction to completion, continuing until the distillation of ethanol ceases. The intermediate, diethyl 2-((4-methyl-N-ethylphenyl)amino)malonate, is typically used in the next step without purification.
Step 2: Thermal Cyclization
Setup: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add a high-boiling inert solvent such as Dowtherm A or diphenyl ether. Heat the solvent to reflux (~250-260°C).
Addition: Add the crude intermediate from Step 1 dropwise to the refluxing solvent. The cyclization is rapid and is usually complete within 15-30 minutes of the final addition.
Work-up & Purification:
Allow the mixture to cool to below 100°C and add petroleum ether or hexane to precipitate the crude product.
Collect the solid by vacuum filtration and wash thoroughly with petroleum ether to remove the high-boiling solvent.
For purification, dissolve the crude solid in a hot aqueous solution of sodium hydroxide (1M). Treat with activated charcoal to remove colored impurities.
Filter the hot solution and acidify the filtrate with a strong acid like HCl until precipitation is complete.
Collect the purified 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one by filtration, wash with deionized water, and dry under vacuum.
Synthesis Workflow Diagram
Caption: Conrad-Limpach synthesis of the quinolinone core.
Part 2: Applications as a Chemical Intermediate
The synthetic value of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one lies in the predictable reactivity of its core structure. The electron-donating nature of the hydroxyl and alkyl groups activates the molecule for various transformations, primarily at the nucleophilic C3 position and the 4-hydroxy group.
Application 1: C3-Position Functionalization for Library Development
The C3 position is analogous to the α-carbon of a 1,3-dicarbonyl compound, making it highly susceptible to reaction with electrophiles. This reactivity is the cornerstone of its use as an intermediate.
A. C3-Nitration and Subsequent Reduction
Introducing a nitro group at the C3 position provides a versatile synthetic handle. The nitro group can be readily reduced to an amine, which can then be acylated, alkylated, or used in the construction of new heterocyclic rings. This pathway is fundamental for creating libraries of novel carboxamides and other derivatives for biological screening.[1][2]
(Adapted from the nitration of 4-hydroxy-1-methyl-quinolin-2(1H)-one[1])
Setup: In a flask suitable for the reaction scale, dissolve 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one (1.0 equiv.) in glacial acetic acid.
Reagent Addition: While stirring in an ice bath to maintain a temperature below 10°C, slowly add a solution of sodium nitrite (1.1 equiv.) in concentrated nitric acid (70%).
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 90°C for 1-2 hours, monitoring by TLC.
Work-up: Cool the reaction mixture and pour it into ice water. The yellow precipitate of 3-nitro-1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one is collected by filtration, washed with water, and dried.
B. C3-Alkylation and Annulation Reactions
The nucleophilic C3 position can undergo Friedel-Crafts-type alkylations. A particularly powerful application is the acid-catalyzed tandem reaction with propargylic alcohols. This reaction proceeds via an initial C3-allenylation followed by an intramolecular 6-endo-dig cyclization to afford pyrano[3,2-c]quinolones, a scaffold found in numerous biologically active natural products.[6]
(Adapted from the tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one[6])
Setup: To a solution of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one (1.0 equiv.) and a suitable propargylic alcohol (e.g., 1,1-diphenylprop-2-yn-1-ol, 1.2 equiv.) in an anhydrous solvent like 1,2-dichloroethane (DCE), add a catalytic amount of p-toluenesulfonic acid monohydrate (pTsOH·H₂O, 0.2 equiv.).
Reaction: Reflux the mixture and monitor the reaction progress by TLC. Reaction times can vary from 4 to 12 hours depending on the substrate.
Work-up: Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of NaHCO₃.
Purification: Extract the product with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired pyrano[3,2-c]quinolone.
Tandem Reaction Mechanism
Caption: Key steps in the acid-catalyzed tandem reaction.
Part 3: Data Summary & Experimental Parameters
For successful implementation, careful control of reaction parameters is crucial. The following tables summarize typical conditions for the synthesis and derivatization protocols described.
Table 1: Summary of Synthesis Protocol for the Quinolone Core
Parameter
Step 1: Condensation
Step 2: Cyclization
Reactants
4-Methyl-N-ethylaniline, Diethyl Malonate
Condensation Intermediate
Stoichiometry
1.0 : 1.1
1.0
Solvent
None (Neat)
Dowtherm A or Diphenyl Ether
Temperature
150°C -> 200°C
~250-260°C (Reflux)
Time
2-4 hours
15-30 minutes
Work-up
None (Direct use)
Precipitation, Base/Acid wash
Table 2: Summary of C3-Functionalization Protocols
1-Ethyl-4-hydroxy-6-methylquinolin-2(1H)-one is a strategically designed chemical intermediate poised for significant utility in synthetic and medicinal chemistry. By leveraging the foundational reactivity of the 4-hydroxy-2-quinolinone scaffold, researchers can access a vast chemical space. The protocols provided for its synthesis and subsequent C3-functionalization serve as a validated entry point for creating diverse molecular libraries. The ability to readily introduce functionalities like nitro groups or to construct complex fused-ring systems like pyrano[3,2-c]quinolones underscores its value in the rational design of novel bioactive compounds and functional materials.
References
Aly, A. A., et al. (2022). X-ray Structure Analyses of 4-Hydroxy-1-Methylquinolin-2(1H)-One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E)-4-(2-Benzylidene-Hydrazineyl)Quinolin-2(1H)-One and Diethyl (E)-2-(2-(1-Methyl-2-Oxo-1,2-Dihydro-Quinolin-4-yl)Hydrazineylidene) Succinate. Journal of Chemical Crystallography. Available at: [Link]
Mphahulo, R. S., et al. (2014). Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. Journal of Chemical Science.
Aly, A. A., et al. (2013). Synthesis and Reactions of the Novel 6-ethyl-4-hydroxy-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinoline-3-carboxaldehyde. ResearchGate. Available at: [Link]
Chen, J., et al. (2022). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Advances. Available at: [Link]
Koutsourea, A., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules.
Aly, A. A., et al. (2021). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)
Li, Y., et al. (2023). Discovery of 1-hydroxy-2-methylquinolin-4(1H)-one derivatives as new cytochrome bd oxidase inhibitors for tuberculosis therapy. European Journal of Medicinal Chemistry. Available at: [Link]
MilliporeSigma.
Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
Molnar, J., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Available at: [Link]
Papakyriakou, A., et al. (2021). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. Molecules.
Saczewski, F., et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]
Reynolds, G. A., & Hauser, C. R. 2-methyl-4-hydroxyquinoline. Organic Syntheses. Available at: [Link]
Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. ResearchGate. Available at: [Link]
Technical Support Center: A Guide to Improving Yield in Quinolinone Synthesis
Welcome to the technical support center for quinolinone synthesis. This guide is designed for researchers, chemists, and drug development professionals dedicated to optimizing the synthesis of quinolinone scaffolds, whic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for quinolinone synthesis. This guide is designed for researchers, chemists, and drug development professionals dedicated to optimizing the synthesis of quinolinone scaffolds, which are pivotal in medicinal chemistry.[1][2] Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies to enhance reaction yields and purity. Our advice is grounded in mechanistic principles and supported by authoritative literature to ensure you can make informed, effective decisions in your laboratory.
Frequently Asked Questions (FAQs)
Q1: My quinolinone synthesis is resulting in a very low yield. What are the fundamental factors I should investigate first?
Low yields in quinolinone synthesis are a common challenge and can typically be traced back to a few key areas. A systematic approach to troubleshooting is crucial.
Initial Diagnostic Checklist:
Purity of Starting Materials: The integrity of your starting materials is paramount. Impurities in anilines, β-dicarbonyl compounds, or 2-aminoaryl ketones can introduce competing side reactions or inhibit catalytic activity.[3][4] Always verify the purity of your reactants before beginning.
Reaction Conditions:
Temperature: Many classical quinolinone syntheses, such as the Conrad-Limpach and Knorr methods, have high activation energies, particularly for the cyclization step.[3][4][5] For instance, the Conrad-Limpach synthesis often requires temperatures around 250°C for efficient thermal cyclization.[3][5][6][7] Insufficient heat can lead to an incomplete reaction.
Solvent Choice: The solvent plays a critical role. For high-temperature reactions, a high-boiling, inert solvent like mineral oil, diphenyl ether, or Dowtherm A is often necessary to reach the required temperature and can dramatically increase yields.[5][6][8] In some cases, yields have been shown to increase from under 30% to as high as 95% with the proper solvent.[7][9]
Reaction Time: It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to establish the optimal reaction time.[4] Prolonged reaction times, especially at high temperatures, can lead to the decomposition of both the product and starting materials.[6]
Catalyst Activity: If your protocol involves a catalyst, ensure it is active and used at the correct loading.[3][4] Some catalysts are sensitive to air and moisture, so proper handling and storage are essential.[3]
Troubleshooting Specific Synthesis Protocols
This section provides detailed guidance on overcoming common issues associated with widely used named reactions for quinolinone synthesis.
Q2: I'm performing a Conrad-Limpach synthesis and getting a low yield of the 4-hydroxyquinoline. How can I optimize this?
The Conrad-Limpach synthesis is highly sensitive to reaction conditions, particularly temperature.
Key Optimization Points:
Cyclization Temperature: The thermal cyclization of the intermediate enamine is often the rate-determining step and requires substantial thermal energy, typically around 250°C.[5][7]
Solvent: As mentioned, using a high-boiling point, inert solvent is crucial. Mineral oil is a common and effective choice that can significantly improve yields.[7][8] A survey of solvents has shown that yields generally improve with higher-boiling solvents.[8]
Acid Catalysis: The addition of a catalytic amount of a strong acid, like concentrated sulfuric acid, can facilitate the keto-enol tautomerizations that occur during the reaction.[7][9]
Electron-Withdrawing Groups: If your aniline substrate contains strong electron-withdrawing groups (e.g., -NO2), the aromatic ring is deactivated. This makes the electrophilic attack during cyclization more difficult, which can lead to lower yields.[7] In such cases, more forcing conditions (higher temperature, longer reaction time) may be necessary.[5]
Troubleshooting Workflow for Conrad-Limpach Synthesis
Caption: Troubleshooting flowchart for the Conrad-Limpach synthesis.
Q3: My Knorr synthesis of a 2-hydroxyquinoline is inefficient. What are the critical parameters?
The Knorr synthesis involves the acid-catalyzed cyclization of a β-ketoanilide.[10]
Critical Parameters:
Acid Catalyst: Concentrated sulfuric acid or polyphosphoric acid (PPA) are commonly used to promote the cyclization.[4][11] The choice and amount of acid are critical.
Temperature Control: The cyclization is typically performed at 80-100°C.[4] Careful temperature control is necessary to avoid side reactions.
Intermediate Formation: Ensure the complete formation of the β-ketoanilide intermediate before proceeding with the cyclization step. This can be done by heating the aniline and β-ketoester at 110-140°C for 1-2 hours.[4]
Protocol: Knorr Synthesis of 2-Hydroxyquinoline [4]
Formation of β-ketoanilide: In a round-bottom flask, heat a mixture of aniline (1 equivalent) and ethyl acetoacetate (1 equivalent) at 110-140°C for 1-2 hours.
Cyclization: Carefully add the crude β-ketoanilide to an excess of concentrated sulfuric acid or polyphosphoric acid.
Heating: Heat the mixture to 80-100°C and stir until the reaction is complete (monitor by TLC).
Workup: Pour the reaction mixture carefully over crushed ice.
Purification: Collect the solid precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol.
Q4: I am observing a complex mixture of products in my Friedländer synthesis. What are the likely side reactions?
The Friedländer synthesis is versatile but can be prone to side reactions, especially when using basic conditions or unsymmetrical ketones.
Common Side Reactions:
Aldol Condensation: Under basic conditions, the ketone starting material can undergo self-condensation.[3][4][12] To mitigate this, consider using an imine analog of the o-aminobenzaldehyde or performing the reaction under acidic conditions.[3][12]
Regioselectivity Issues: When using an unsymmetrical ketone, two different regioisomers can be formed.[3][13] The regiochemical outcome can be influenced by:
Catalyst Selection: The use of specific amine catalysts or ionic liquids can favor one isomer over the other.[13]
Substrate Modification: Introducing a directing group on the ketone can control the direction of cyclization.[13]
Modern Approaches to Improve Friedländer Synthesis:
Domino Reactions: A modification involving the in-situ reduction of 2-nitrobenzaldehydes with Fe/AcOH in the presence of an active methylene compound can produce substituted quinolines in high yields under mild conditions.[14][15]
Microwave-Assisted Synthesis: Employing microwave irradiation can dramatically reduce reaction times (e.g., to 5 minutes) and improve yields, often using greener solvents like acetic acid.[16][17][18][19]
Advanced and Modern Synthesis Protocols
For challenging substrates or to improve the sustainability of your synthesis, consider these modern approaches.
Q5: Are there "greener" or more efficient alternatives to classical quinolinone synthesis methods?
Yes, significant progress has been made in developing more sustainable and efficient protocols.
Palladium-Catalyzed Reactions: These methods offer milder reaction conditions and broader substrate scope.[5] Examples include carbonylative cyclizations and Heck reactions of 2-bromoanilines with allylic alcohols.[5][20]
Domino Reactions: These multi-step sequences, often triggered by a reduction or oxidation, can generate complex quinolinone structures in a single pot with high efficiency.[21][22][23]
Photocatalytic Synthesis: Utilizing visible light, these methods can drive reactions under mild, oxidant-free conditions, offering a sustainable alternative to high-temperature protocols.[24][25][26][27]
Comparison of Synthesis Strategies
Synthesis Method
Typical Conditions
Common Issues
Yield Range
Conrad-Limpach
High temp. (~250°C), high-boiling solvent[3][6][7]
Thermal decomposition, low yield with EWG-substituted anilines[6][7]
Q6: I'm struggling with the purification of my crude quinolinone product, especially with tar formation. What are the best practices?
Purification can be a significant bottleneck, particularly when harsh reaction conditions lead to tarry byproducts, as is common in the Skraup synthesis.[32][33]
Recommended Purification Workflow:
Initial Workup: After quenching the reaction (e.g., pouring onto ice), an initial extraction can help remove a significant portion of the impurities.[33] For basic quinoline products, an acid-base extraction can be highly effective. Dissolve the crude material in an acidic solution, wash with an organic solvent to remove non-basic impurities, and then basify the aqueous layer to precipitate the purified product.[34]
Column Chromatography: This is often necessary for separating closely related impurities.[33]
Streaking on Silica: Quinolinones can streak on acidic silica gel due to the basicity of the nitrogen atom. To counter this, add a basic modifier like triethylamine (0.5-2%) to your eluent.[35]
Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase like alumina or deactivated silica.[35]
Recrystallization: This is often the best final step to achieve high purity.[33] Finding the optimal solvent or solvent pair is key. Common choices include ethanol, ethyl acetate, or mixtures like ethanol/water.[33]
Purification Troubleshooting
Caption: A decision-making workflow for purifying quinolinone products.
References
Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Quinoline Ring Formation.
Benchchem. (n.d.). Technical Support Center: Optimizing Quinolinone Synthesis.
Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI. Retrieved from [Link]
Bunce, R. A., et al. (2013). Recent syntheses of 1,2,3,4-tetrahydroquinolines, 2,3-dihydro-4(1H)-quinolinones and 4(1H)-quinolinones using domino reactions. PubMed. Retrieved from [Link]
Li, J., et al. (n.d.). The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines. PMC. Retrieved from [Link]
Bunce, R. A., et al. (2025). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. ResearchGate. Retrieved from [Link]
Benchchem. (n.d.). Scale-up challenges in the production of 2-nitroquinoline.
Bunce, R. A., et al. (2025). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. ResearchGate. Retrieved from [Link]
Benchchem. (n.d.). Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives.
Stone, M. T. (2011). An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols. Organic Chemistry Portal. Retrieved from [Link]
Bunce, R. A., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Semantic Scholar. Retrieved from [Link]
ACS Publications. (2025). Palladium-Catalyzed Synthesis of Quinolinyl Lactones via Double C(sp3)–H Functionalization. ACS.org. Retrieved from [Link]
Benchchem. (n.d.). Technical Support Center: Overcoming the Low Reactivity of Quinolinone Precursors.
Benchchem. (n.d.). challenges in the scale-up synthesis of 4-Fluoro-2-hydroxyquinoline.
Benchchem. (n.d.). Technical Support Center: Synthesis of Quinolinone Derivatives.
Barry, M. A., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. PubMed. Retrieved from [Link]
Benchchem. (n.d.). Technical Support Center: Conrad-Limpach Synthesis of Quinolines.
Benchchem. (n.d.). Optimization of reaction conditions for quinolone synthesis.
Benchchem. (n.d.). Technical Support Center: Microwave-Assisted Synthesis of Quinoline Derivatives.
Gonçalves, M. S. T., et al. (n.d.). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. PMC. Retrieved from [Link]
DECHEMA. (n.d.). Photocatalytic Quinoline Production from Nitroaromatic Compounds - QuinoLight. Retrieved from [Link]
Journal of Namibian Studies. (2022). Microwave-Promoted Synthesis Of Quinoline Heterocycles From Anilines. Retrieved from [Link]
Heravi, M. M., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. Retrieved from [Link]
Royal Society of Chemistry. (2025). Renewable energy-driven synthesis of bioactive quinolinones through photocatalytic and electrochemical activation. Green Chemistry. Retrieved from [Link]
Wang, Y., et al. (2025). Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases. PMC. Retrieved from [Link]
Grokipedia. (n.d.). Knorr quinoline synthesis. Retrieved from [Link]
ResearchGate. (n.d.). Visible-Light-Photocatalyzed Synthesis of Phenanthridinones and Quinolinones via Direct Oxidative C–H Amidation. Retrieved from [Link]
Benchchem. (n.d.). Identification of common byproducts in quinoline synthesis.
Benchchem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis.
Wallace, C. D., et al. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PMC. Retrieved from [Link]
Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]
Technical Support Center: Synthesis of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one
Welcome to the technical support center for the synthesis of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during your experimental work. Our goal is to equip you with the knowledge to anticipate, identify, and resolve common challenges in this synthesis, ensuring the purity and yield of your target compound.
The synthesis of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one, a valuable scaffold in medicinal chemistry, is most commonly achieved via a modified Conrad-Limpach reaction. This involves the thermal condensation of N-ethyl-p-toluidine with a substituted malonic ester, typically diethyl ethylmalonate, at high temperatures. While robust, this method is not without its challenges, often leading to a range of side products that can complicate purification and compromise the integrity of the final product. This guide will walk you through the intricacies of this reaction, with a focus on practical solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect in the synthesis of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one?
A1: The high-temperature conditions of the Conrad-Limpach synthesis can give rise to several side products. The most prevalent are:
Uncyclized Intermediates: The reaction may not proceed to completion, leaving behind the N,N'-disubstituted malonamide intermediate.
Regioisomers: If the starting N-ethyl-p-toluidine contains isomeric impurities (e.g., N-ethyl-m-toluidine), you may see the formation of the corresponding 1-ethyl-4-hydroxy-7-methylquinolin-2(1H)-one.
Over-alkylation/Arylation Products: Side reactions can lead to the formation of bis-quinoline derivatives.
Thermal Decomposition Products: The high temperatures required for cyclization (often >250°C) can lead to the degradation of starting materials, intermediates, and the final product, resulting in a complex mixture of byproducts.[1]
Starting Material Residue: Incomplete reactions can leave unreacted N-ethyl-p-toluidine and diethyl ethylmalonate, which can complicate purification.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
Low yields are a common frustration in this synthesis. The primary culprits are often incomplete reaction, side reactions, or product degradation.
Causality and Mitigation Strategies:
Potential Cause
Explanation
Recommended Action
Incomplete Cyclization
The thermal cyclization of the intermediate malonamide is the rate-determining step and requires significant thermal energy.[1][2]
Ensure the reaction temperature is maintained consistently at or above 250°C. The use of a high-boiling, inert solvent such as mineral oil or Dowtherm A can improve heat transfer and lead to higher yields.[1]
Side Reactions
The formation of byproducts, particularly bis-quinolines, consumes starting materials and reduces the yield of the desired product.
Carefully control the stoichiometry of the reactants. Using a slight excess of the aniline derivative can sometimes suppress the formation of certain byproducts.
Thermal Degradation
Prolonged exposure to high temperatures can lead to the decomposition of the desired product.
Optimize the reaction time. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC) to determine the point of maximum product formation before significant degradation occurs.
Experimental Protocol: Optimized Synthesis of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, combine N-ethyl-p-toluidine (1.0 eq) and diethyl ethylmalonate (1.05 eq) in a high-boiling solvent such as mineral oil.
Heat the mixture with vigorous stirring to 250-260°C.
Maintain this temperature and monitor the reaction progress by collecting the ethanol byproduct in the distillation condenser. The reaction is typically complete when ethanol evolution ceases (usually within 2-4 hours).
Allow the reaction mixture to cool to below 100°C and then pour it into a beaker containing a non-polar solvent like hexane to precipitate the crude product.
Collect the crude product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.
Further purify the crude product by recrystallization from a suitable solvent such as ethanol or acetic acid.
Issue 2: Presence of an Unexpected Isomer in the Final Product
The presence of a regioisomer, such as 1-ethyl-4-hydroxy-7-methylquinolin-2(1H)-one, can be a significant purification challenge.
Causality and Mitigation Strategies:
The primary cause of regioisomer formation is the presence of isomeric impurities in the starting aniline. For example, commercial p-toluidine may contain small amounts of m-toluidine.
Workflow for Isomer Identification and Control:
Caption: Workflow for identifying and controlling regioisomeric impurities.
Recommended Actions:
Starting Material Purity: Always use the highest purity N-ethyl-p-toluidine available. It is advisable to analyze the starting material by GC-MS or HPLC before use to confirm its isomeric purity.
Purification: If regioisomers are present in the final product, they can often be separated by fractional crystallization or preparative HPLC.
Issue 3: Difficulty in Removing High-Boiling Point Solvents and Tarry Byproducts
The use of high-boiling solvents and the formation of thermal decomposition products can lead to a tarry, difficult-to-purify crude product.
Causality and Mitigation Strategies:
Problem
Explanation
Recommended Action
Residual High-Boiling Solvent
Solvents like mineral oil have very low volatility and can be difficult to remove completely by simple filtration and washing.
After filtration, triturate the crude product with a low-boiling non-polar solvent (e.g., hexane or petroleum ether) and sonicate to break up the solid and dissolve the residual high-boiling solvent. Repeat this process several times.
Tarry Byproducts
Thermal decomposition can lead to the formation of polymeric, tar-like substances that can trap the desired product and interfere with crystallization.
Dissolve the crude product in a suitable solvent and treat with activated carbon to adsorb some of the colored, tarry impurities. Filter through a pad of celite before proceeding with crystallization.
Analytical Protocols
Protocol 1: HPLC-MS Method for Impurity Profiling
This method is suitable for identifying and quantifying the main product and common impurities.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm and 280 nm, and Mass Spectrometry (ESI+).
Expected Retention Times: The exact retention times will vary depending on the specific system, but you would expect the more polar uncyclized intermediates to elute earlier than the quinolinone products. Isomers will likely have very similar retention times and may require careful optimization of the gradient for separation.
Protocol 2: ¹H NMR for Structural Confirmation and Impurity Identification
¹H NMR is an invaluable tool for confirming the structure of your product and identifying impurities.
Solvent: DMSO-d₆ or CDCl₃.
Expected Signals for 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one:
Signals corresponding to the ethyl group (a quartet and a triplet).
A singlet for the methyl group on the aromatic ring.
Aromatic protons in the expected regions, with splitting patterns consistent with the substitution pattern.
A broad singlet for the hydroxyl proton.
Identifying Impurities:
Uncyclized Intermediates: Look for signals corresponding to the malonamide protons.
Regioisomers: The aromatic region of the NMR spectrum will show a different splitting pattern for the 1-ethyl-4-hydroxy-7-methylquinolin-2(1H)-one isomer.
Starting Materials: The presence of sharp signals corresponding to N-ethyl-p-toluidine or diethyl ethylmalonate.
Reaction and Side Product Formation Mechanisms
The following diagram illustrates the main reaction pathway and the formation of a key side product, the uncyclized malonamide intermediate.
Caption: Simplified reaction scheme showing the formation of the desired product and a common uncyclized intermediate.
References
Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895.
Jones, G. (Ed.). (2009). The Chemistry of Heterocyclic Compounds, Quinolines. John Wiley & Sons.
Wikipedia contributors. (2023). Conrad–Limpach synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
Fisyuk, A. S., Kostyuchenko, A. S., & Goncharov, D. S. (2020). Camps Reaction and Related Cyclizations. Russian Journal of Organic Chemistry, 56(11), 1649–1679.
Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.
BenchChem. (2025). Minimizing byproducts in "Diethyl 2-ethyl-2-(p-tolyl)malonate" preparation. Retrieved from a hypothetical BenchChem technical note.
Lange, J. H. M., et al. (2001). Microwave-assisted synthesis of 4-hydroxy-2-quinolones. Tetrahedron Letters, 42(41), 7383-7385.
Chemassist. (2024). HPLC and TLC Methodology for Purity Evaluation of Quinolone Derivatives.
ResolveMass Laboratories Inc. (2025). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. Retrieved from [Link]
Purification techniques for 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one
Welcome to the Technical Support Center for the isolation and purification of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one . As a Senior Application Scientist, I frequently see researchers struggle with the purification...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the isolation and purification of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one .
As a Senior Application Scientist, I frequently see researchers struggle with the purification of N-alkylated 4-hydroxy-2-quinolones. Because the 4-hydroxy-2-quinolone core exhibits ambient reactivity, syntheses often yield a mixture of the desired N-alkylated product and an O-alkylated byproduct. Furthermore, the strong intermolecular hydrogen bonding inherent to this scaffold makes standard chromatographic techniques frustratingly inefficient.
This guide bypasses rigid templates to provide a mechanistically grounded, self-validating purification strategy. By leveraging the intrinsic physicochemical properties of the molecule, we can achieve high purity without relying solely on labor-intensive column chromatography.
Part 1: Physicochemical Properties & Purification Logic
To purify 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one effectively, we must first understand the causality behind its chemical behavior. The presence of the C4-hydroxyl group acts as a vinylogous acid, which is the cornerstone of our purification strategy[1].
Table 1: Quantitative Data & Mechanistic Impact on Purification
Property
Value / Characteristic
Causality & Impact on Purification Strategy
pKa (C4-OH group)
~4.50 ± 1.00
Allows for highly selective deprotonation using mild aqueous bases (e.g., 5% NaHCO₃). The deprotonated target partitions into the aqueous phase, leaving neutral impurities behind[1].
Tautomerism
4-hydroxy-2-quinolone ⇌ 2,4-quinolinediol
Dictates solvent choice. The dominant keto-enol form creates strong H-bond networks, requiring protic solvents (like hot EtOH) to disrupt the lattice during recrystallization[2].
Solubility Profile
Soluble in DMF, hot EtOH, aqueous base; Insoluble in water, hexanes
Enables rapid phase separation during liquid-liquid extraction and facilitates controlled precipitation upon aqueous acidification.
Part 2: Purification Workflow Visualization
The following workflow illustrates the logic of chemoselective acid-base extraction, which exploits the pKa of the target compound to separate it from non-acidic byproducts.
Caption: Workflow for chemoselective acid-base extraction and purification of 4-hydroxy-2-quinolones.
Part 3: Step-by-Step Experimental Methodologies
Protocol A: Chemoselective Acid-Base Extraction
This protocol is a self-validating system: if the target compound is present, it must precipitate upon controlled acidification.
Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
Basic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 5% aqueous NaHCO₃[3].
Mechanistic Insight: The mildly acidic 4-hydroxyl group is deprotonated, forming a water-soluble sodium salt. The O-alkylated byproduct (4-ethoxy-6-methylquinolin-2(1H)-one) lacks this acidic proton and remains trapped in the organic layer.
Phase Separation: Vigorously shake, vent, and allow the layers to separate. Collect the aqueous layer. Wash the aqueous layer once more with a small portion of DCM to remove any residual organic impurities, discarding the organic washes.
Controlled Acidification: Transfer the aqueous layer to an Erlenmeyer flask and cool it in an ice-water bath (0–5 °C). Slowly add 10% HCl dropwise under vigorous magnetic stirring until the pH reaches 2–3[4].
Mechanistic Insight: Rapid acidification at room temperature causes the compound to "oil out" due to the sudden collapse of hydration spheres. Cold, slow acidification ensures controlled nucleation and precipitation of the free 4-hydroxy compound.
Isolation: Filter the resulting precipitate under vacuum, wash the filter cake with ice-cold distilled water to remove inorganic salts, and dry in a vacuum oven at 60 °C.
Protocol B: Recrystallization
Solvent Addition: Suspend the dried crude solid in a minimum volume of boiling Ethanol (EtOH).
Dissolution: Heat until fully dissolved.
Mechanistic Insight: The high thermal energy breaks the strong intermolecular hydrogen bonds between the C4-OH and C2=O groups of adjacent quinolone molecules.
Cooling: Remove the flask from the heat source. Allow the solution to cool slowly to room temperature to promote the growth of a pure crystal lattice, then transfer to an ice bath for 1 hour to maximize yield.
Recovery: Collect the pure crystals via vacuum filtration and wash with a minimal amount of ice-cold ethanol.
Part 4: Troubleshooting Guide & FAQs
Q1: Why am I seeing two closely eluting spots on my TLC during the initial purification?A1: This is the classic hallmark of competing N-alkylation and O-alkylation. The 4-hydroxy-2-quinolone core is an ambient nucleophile. While N-alkylation yields your desired 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one, O-alkylation yields 4-ethoxy-6-methylquinolin-2(1H)-one. Because they have similar polarities, they co-elute on silica. Do not waste time trying to separate them via column chromatography; proceed directly to the Acid-Base Extraction (Protocol A) , which perfectly discriminates between the two based on pKa.
Q2: My product forms a sticky, gummy residue instead of precipitating upon acidification. How do I fix this?A2: Gummy precipitates occur when acidification is performed too rapidly or at elevated temperatures, which traps organic solvents and impurities within the collapsing solid matrix. To fix this, re-dissolve the gum in 5% NaHCO₃, wash the aqueous layer thoroughly with DCM to ensure zero residual organic solvent is present, and perform the acidification dropwise with 10% HCl strictly in an ice-water bath (0–5 °C) with vigorous stirring[4].
Q3: I must use silica gel chromatography for a downstream derivative. Why does my compound streak so badly on the column?A3: The C4-OH group of the quinolone strongly hydrogen-bonds with the silanol groups on the stationary phase, causing severe peak tailing and poor resolution. If chromatography is unavoidable, you must suppress the ionization of the 4-OH group. Add 1% Acetic Acid (AcOH) to your mobile phase (e.g., DCM/MeOH + 1% AcOH). This forces the compound into its fully protonated state, significantly improving peak shape and recovery.
Q4: Is the target compound sensitive to oxidation during heating?A4: Generally, 4-hydroxy-2-quinolones are stable, but some derivatives exhibit antioxidant properties and can act as radical scavengers[2]. To ensure maximum integrity of the C6-methyl and C4-hydroxyl groups, avoid prolonged heating of the compound in alkaline solutions exposed to atmospheric oxygen.
References
A Novel Short-Step Synthesis of Functionalized 4-Hydroxy-2-quinolones Using a 1-Hydroxybenzotriazole Methodology. Bulletin of the Chemical Society of Japan. 4
Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis. PMC (nih.gov). 3
4-Hydroxy-3-methyl-2(1H)-quinolone, originally discovered from a Brassicaceae plant, produced by a soil bacterium of the genus Burkholderia sp.: determination of a preferred tautomer and antioxidant activity. Beilstein Archives. 2
Technical Support Center: Catalyst Selection for Efficient Quinolinone Synthesis
Welcome to the Technical Support Center for quinolinone synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for quinolinone synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. Here, we address common challenges through a practical question-and-answer format, combining technical accuracy with the causality behind experimental choices to empower your research.
Troubleshooting Guide
This section directly addresses specific issues encountered during experimentation, offering potential causes and actionable solutions.
Low to No Product Yield
Q1: My Friedländer reaction is resulting in a very low yield. What are the primary factors to investigate?
A1: Low yields in the Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, are a common challenge. The issue can typically be traced back to one of four areas:
Reactant Purity & Integrity: Impurities in your starting materials, particularly the o-aminoaryl aldehyde/ketone, can act as catalyst poisons or introduce side reactions.[1][2] Verify the purity of your substrates via NMR or another suitable analytical technique.
Reaction Conditions:
Anhydrous Conditions: If you are employing a moisture-sensitive Lewis acid catalyst (e.g., ZnCl₂, In(OTf)₃), even trace amounts of water can lead to catalyst deactivation and hydrolysis of reactants.[1][2] Ensure all glassware is oven-dried and reagents are handled under an inert atmosphere (e.g., Nitrogen or Argon).
Temperature & Time: These parameters are highly substrate-dependent. Some reactions require significant thermal energy to overcome activation barriers, while others may suffer from decomposition or side-product formation at elevated temperatures.[1][2] An initial optimization screen varying the temperature (e.g., 60°C, 80°C, 100°C) and monitoring by TLC/LC-MS is recommended.
Catalyst Choice & Activity: The efficacy of a catalyst is not universal across all substrates.[1][2] If a standard Brønsted acid like p-toluenesulfonic acid (p-TSA) fails, consider screening a panel of catalysts with different mechanisms of action.[1][2]
Precursor Reactivity: Deactivated 2-aminoaryl ketones (those with electron-withdrawing groups) or sterically hindered α-methylene compounds can exhibit low reactivity.[3] In these cases, a more potent catalytic system or alternative energy sources like microwave irradiation may be necessary to drive the reaction to completion.[3][4]
Troubleshooting Workflow: Low Yield in Friedländer Synthesis
Caption: A decision-making workflow for troubleshooting low yields.
Q2: My Doebner-von Miller reaction has poor yield and produces a tar-like substance. What are the common causes?
A2: This reaction is notorious for producing polymeric byproducts and tar due to the harsh acidic conditions and the propensity of the α,β-unsaturated carbonyl compound to polymerize.[1] Key factors to investigate are:
Acid Catalyst: The choice and concentration of the acid (e.g., HCl, H₂SO₄) are critical.[1][2] Insufficient acid leads to an incomplete reaction, while excess acid can accelerate polymerization. Titrate the concentration carefully.
Oxidizing Agent: A suitable oxidizing agent (e.g., nitrobenzene) is required to aromatize the dihydroquinoline intermediate.[1][2] Ensure the correct stoichiometry is used.
Controlled Addition: Instead of adding all reagents at once, try a slow, controlled addition of the α,β-unsaturated carbonyl compound to the heated acidic aniline mixture. This keeps the instantaneous concentration of the polymerizable substrate low.[1]
Temperature Control: While high temperatures are necessary, excessive heat will degrade reactants and products.[1][2] Maintain a stable, optimized temperature.
Poor Selectivity
Q3: I am using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of regioisomers. How can I improve selectivity?
A3: Achieving high regioselectivity is a well-known challenge with unsymmetrical ketones. The outcome is determined by which α-carbon of the ketone undergoes condensation. You can influence this by:
Catalyst Choice: Certain catalysts can favor the formation of one isomer over another. For instance, chiral phosphoric acids have been used to achieve high regioselectivity in atroposelective Friedländer reactions.[5] Transition metal catalysts may also offer different selectivity profiles compared to simple acid catalysts.
Reaction Conditions: Adjusting the solvent and temperature can shift the balance between kinetic and thermodynamic control.[1] The kinetically favored product often forms from the deprotonation of the less-hindered α-carbon at lower temperatures, while the more thermodynamically stable product may be favored at higher temperatures.
Substrate Modification: While more synthetically intensive, you can pre-form an enamine or enolate from the desired side of the ketone to direct the cyclization.
Catalyst-Specific Issues
Q4: My palladium catalyst appears to be deactivating. What are potential causes and solutions?
A4: Palladium catalyst deactivation, often observed as a reaction stalling before completion, can occur through several pathways.
Ligand Degradation: Phosphine ligands, commonly used in Pd catalysis, can be sensitive to oxidation. Ensure your reaction is performed under an inert atmosphere. The electronic properties of the ligand are also crucial; small changes can significantly alter reaction pathways.[6]
Formation of Off-Cycle Species: The catalyst can aggregate to form inactive palladium black, especially at high temperatures or concentrations. Using more robust ligands or catalyst systems can mitigate this.
Product Inhibition: The quinolinone product itself can sometimes coordinate to the palladium center more strongly than the starting materials, effectively inhibiting the catalytic cycle. Diluting the reaction or using a catalyst system less susceptible to product binding may help.
Substrate Impurities: As with other catalytic reactions, impurities (e.g., sulfur-containing compounds) in your starting materials or solvent can irreversibly bind to and poison the palladium catalyst.
Frequently Asked Questions (FAQs)
Q1: How do I choose an initial catalyst for a novel quinolinone synthesis?
A1: Your choice depends primarily on the synthetic route and the functional group tolerance required.
For Classical Condensations (e.g., Friedländer, Combes): Start with a simple, inexpensive Brønsted acid (p-TSA, TFA) or Lewis acid (ZnCl₂).[1][2] These are effective for many substrates and serve as a good baseline.
For C-H Activation Routes: If your synthesis involves the annulation of anilines with partners like alkynes, a transition metal catalyst is necessary. Rhodium, cobalt, and palladium are common choices, each with a distinct reactivity profile.[7][8] Cobalt catalysts, for example, are often more cost-effective.[8][9]
For Green Chemistry Approaches: If sustainability is a key goal, consider heterogeneous catalysts, particularly nanocatalysts.[10][11] These often allow for milder conditions, solvent-free reactions, and easier catalyst recovery.[2][10][11]
Q2: What are the main advantages of using modern nanocatalysts over traditional homogeneous catalysts?
A2: Nanocatalysts offer several compelling advantages that address the drawbacks of many traditional methods.[2][10][11]
Feature
Traditional Homogeneous Catalysts
Nanocatalysts
Activity
Variable; may require harsh conditions.
High activity due to large surface-area-to-volume ratio.[10]
Reaction Conditions
Often require high temperatures and strong acids/bases.[2][4]
Often proceed under milder, greener conditions (e.g., lower temp, no solvent).[10][11]
Separation/Recycling
Difficult and often incomplete, leading to product contamination.
Simple separation (e.g., filtration or magnetic separation), allowing for easy recovery and reuse.[10]
Yield & Selectivity
Can be low, with significant byproduct formation.[2][10]
Often provide higher yields and better selectivity.[10]
Cost
Can be high, especially for precious metal catalysts.
Although initial cost can be high, reusability improves overall process economics.
Q3: How do ligands influence the outcome of palladium-catalyzed quinolinone synthesis?
A3: In palladium catalysis, ligands are not mere spectators; they are critical controllers of reactivity and selectivity.[6]
Solubility and Stability: Ligands stabilize the palladium metal center, preventing aggregation into inactive palladium black.
Electronic Effects: Electron-donating ligands (e.g., bulky phosphines like P(tBu)₃) increase electron density on the palladium atom. This generally accelerates the oxidative addition step but can slow the reductive elimination step. Conversely, electron-withdrawing ligands have the opposite effect. This electronic tuning is key to optimizing the catalytic cycle.[6]
Steric Effects: The size and shape (steric bulk) of a ligand influence which substrates can approach the metal center, thereby controlling selectivity, particularly in cross-coupling reactions.
A simplified catalytic cycle for a Pd-catalyzed synthesis is shown below, highlighting where ligands exert their influence.
Simplified Palladium Catalytic Cycle
Caption: A general palladium cross-coupling cycle.
Experimental Protocols
The following are generalized, illustrative protocols. Researchers must adapt them to their specific substrates and laboratory safety procedures.
This protocol is based on the indium(III) triflate-catalyzed synthesis of a substituted quinoline.[1]
Preparation: To a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzophenone (1.0 mmol, 1.0 equiv) and ethyl acetoacetate (1.2 mmol, 1.2 equiv).
Catalyst Addition: Add indium(III) triflate (In(OTf)₃) (0.05 mmol, 5 mol%) to the mixture.
Reaction: Place the flask under a nitrogen atmosphere and heat the reaction mixture to 80°C with vigorous stirring.
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 hexane/ethyl acetate).
Work-up: Upon completion (typically 1-2 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL). Wash the organic layer with a saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
Protocol 2: Modern Cobalt-Catalyzed C-H Activation Synthesis
This protocol describes a general approach for the synthesis of quinolines from anilides and alkynes, which often serves as a precursor step to quinolinones.[8]
Preparation: In a nitrogen-filled glovebox, add the aniline derivative (1.0 equiv), the alkyne (2.0 equiv), a Co(III) catalyst (e.g., Cp*Co(CO)I₂, 5 mol%), and a silver salt oxidant/additive (e.g., AgSbF₆, 20 mol%) to a reaction tube.
Solvent Addition: Add the appropriate anhydrous solvent (e.g., DCE) to the tube.
Reaction: Seal the tube tightly and remove it from the glovebox. Place it in a preheated oil bath or heating block at the optimized temperature (e.g., 100°C) and stir for the required time (e.g., 12-24 hours).
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove insoluble salts.
Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography on silica gel to isolate the desired quinoline product.
This protocol is a general representation of a solvent-free Friedländer synthesis using a magnetically separable nanocatalyst.[2]
Preparation: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol, 1.0 equiv), the α-methylene carbonyl compound (1.2 mmol, 1.2 equiv), and the nanocatalyst (e.g., Fe₃O₄-supported ionic liquid, ~20 mg).
Reaction: Stir the reaction mixture at the optimized temperature (e.g., 80-100°C) for the required time (typically 1-3 hours). Monitor by TLC.
Catalyst Recovery: After the reaction is complete, cool the mixture and add ethanol to dissolve the product. Use a strong external magnet to hold the nanocatalyst to the side of the flask and decant the solution containing the product. Wash the catalyst with additional ethanol.
Purification: Combine the organic solutions, concentrate under reduced pressure, and purify the crude product as needed, typically by recrystallization or column chromatography.
References
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025). MDPI.
Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (2026). MDPI.
Optimizing Catalyst Selection for Quinoline Derivative Synthesis: A Technical Support Center. (2025). Benchchem.
Synthesis of quinolines. Organic Chemistry Portal.
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2024). PMC.
Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis. (2025). Benchchem.
A review on synthetic investigation for quinoline- recent green approaches. (2022). Taylor & Francis.
Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. (2021). RSC Publishing.
Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). Frontiers.
Technical Support Center: Overcoming the Low Reactivity of Quinolinone Precursors. (2025). Benchchem.
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2025). ACS Omega.
Application Notes and Protocols for C–H Activation in Quinoline Synthesis. (2025). Benchchem.
Ligand electronic influence in Pd-catalyzed C-C coupling processes.
Overcoming solubility issues with 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one in biological assays
Welcome to the Assay Support Portal. This guide provides diagnostic tools, frequently asked questions, and validated step-by-step protocols for overcoming the aqueous solubility limitations of 1-ethyl-4-hydroxy-6-methylq...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Assay Support Portal. This guide provides diagnostic tools, frequently asked questions, and validated step-by-step protocols for overcoming the aqueous solubility limitations of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one in biological assays.
Diagnostic Triage & Root Cause Analysis
Understanding the physical chemistry of your compound is the first step to resolving erratic assay data. If your compound is precipitating, it is due to a combination of its structural lipophilicity and the kinetics of solvent dilution.
The Lipophilic Core: The quinolin-2(1H)-one scaffold is highly planar, which promotes strong intermolecular
π−π
stacking and high crystal lattice energy. The addition of the 1-ethyl and 6-methyl groups further increases the lipophilicity (LogP), severely restricting its intrinsic aqueous solubility[1].
The Ionizable 4-Hydroxy Group: The 4-OH group is acidic, with a typical pKa in the range of 4.5–5.0 due to the resonance stabilization of the resulting anion[2].
The Causality of "Solvent Crash": At physiological pH (7.4), the compound exists primarily in its ionized, more soluble phenolate form. However, when a highly concentrated DMSO stock is rapidly introduced into an aqueous buffer, the DMSO diffuses into the water faster than the drug can ionize. This local micro-environment experiences a sudden drop in solvent capacity, creating a kinetic trap. The neutral, protonated form precipitates into stable microcrystals that will not re-dissolve, even if the bulk pH is 7.4[3]. Furthermore, pH gradients in unstirred water layers can dramatically affect the dissolution of such ionizable molecules[4].
Frequently Asked Questions (FAQs)
Q: My compound is fully dissolved in 10 mM DMSO, but my cell-based assay shows a flat dose-response curve. Why?A: This is a hallmark of compound precipitation. When the compound crashes out of solution, the actual concentration exposed to your biological target is capped at its thermodynamic solubility limit, regardless of how much stock you add. This leads to artificially weak potency, false negatives, and flat dose-response curves[1].
Q: Can I just increase the final DMSO concentration in my cell culture media to 2% to keep it dissolved?A: No. While isolated enzyme assays might tolerate higher solvent loads, cell-based assays are highly sensitive to DMSO. Concentrations above 0.5% typically cause cytotoxicity, alter cell membrane permeability, and induce artifactual readouts[5]. You must optimize the formulation, not just increase the solvent load.
Q: How do cyclodextrins solve this issue without using DMSO?A: Cyclodextrins, such as Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD), are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They encapsulate the lipophilic 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one molecule, forming a water-soluble non-covalent inclusion complex[6]. This bypasses the need for high DMSO concentrations and thermodynamically prevents precipitation.
Step-by-Step Troubleshooting Protocols
(Note: Always include a vehicle-only control to ensure your solubilization method does not independently affect your assay readout).
Protocol A: The "Dropwise" pH-Controlled Dilution Method
Use this method when you must use DMSO and your target assay concentration is below 50 µM.
Stock Preparation: Dissolve the solid compound in 100% anhydrous DMSO to create a 10 mM stock. Store in desiccated aliquots to prevent water absorption, which dramatically lowers DMSO solubility limits[3].
Buffer Optimization: Ensure your assay buffer (e.g., HEPES, Tris) is strictly adjusted to pH 7.4 or slightly higher (up to pH 8.0 if tolerated by your biological target).
Temperature Control: Pre-warm the assay buffer or cell culture media to 37°C. Cold media drastically reduces kinetic solubility.
Dropwise Addition (Critical Step): Place the pre-warmed buffer on a vortex mixer at medium speed. Add the DMSO stock dropwise directly into the vortex. This prevents local supersaturation of the neutral compound and allows immediate ionization.
Validation: Inspect the final solution under a light microscope (10x or 40x magnification). The absence of microcrystals validates the protocol.
Protocol B: HP-
β
-CD Complexation
Use this method for high-concentration assays (e.g., >50 µM) or in vivo/cell-based assays highly sensitive to DMSO.
Excipient Preparation: Prepare a 20% (w/v) solution of HP-
β
-CD in your standard aqueous assay buffer.
Complexation: Add the required mass of solid 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one directly to the HP-
β
-CD solution.
Agitation: Sonicate the mixture in a water bath at 40°C for 30–60 minutes until the solution is completely optically clear.
Sterilization: Pass the complexed solution through a 0.22 µm PTFE syringe filter.
Validation: Run a dynamic light scattering (DLS) check or a simple spectrophotometric baseline check at 600 nm to ensure no colloidal aggregates are present.
Data Presentation: Solubility & Tolerance Guidelines
Technical Support Center: Experimental Integrity of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one. This resource is designed to provide in-depth, p...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one. This resource is designed to provide in-depth, practical guidance to mitigate compound degradation during your experiments, ensuring the reliability and reproducibility of your results. The following information is structured in a question-and-answer format to directly address common challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one?
A1: The primary factors leading to the degradation of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one are exposure to light (photodegradation), non-neutral pH conditions (acidic or basic hydrolysis), presence of oxidizing agents, and elevated temperatures.[1][2] The quinolinone scaffold is susceptible to these environmental stressors, which can lead to the formation of unwanted byproducts and a decrease in the concentration of the active compound.
Q2: How should I properly store the solid compound and its solutions to ensure stability?
A2: For optimal stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][3][4] It is advisable to store it at refrigerated temperatures (2-8 °C) for long-term storage. Solutions should be prepared fresh whenever possible. If short-term storage of a solution is necessary, it should be kept at 2-8 °C in a light-protecting container (e.g., amber vial) for no longer than 24 hours.
Q3: What are the ideal pH conditions for working with this compound in aqueous solutions?
A3: Based on the general stability of 4-hydroxyquinolin-2-one derivatives, neutral pH conditions (pH 6-8) are recommended to minimize hydrolytic degradation.[2] Strongly acidic or basic conditions should be avoided, as they can catalyze the hydrolysis of the lactam (a cyclic amide) and other susceptible functional groups in the molecule.
Q4: Is this compound sensitive to specific types of laboratory lighting?
A4: Yes, quinolinone derivatives are known to be susceptible to photodegradation.[1][2] This is not limited to direct sunlight but can also include ambient laboratory lighting, especially upon prolonged exposure. Therefore, it is crucial to protect both the solid compound and its solutions from light at all times by using amber-colored containers or by wrapping standard containers with aluminum foil.
Q5: What are the potential degradation products I should be aware of?
A5: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, general degradation pathways for quinolinones suggest the possibility of hydroxylation products, ring-opening of the quinolinone system through hydrolysis, and various photoproducts.[5][6] Analytical techniques such as HPLC-MS can be used to identify and characterize these potential degradants.
Troubleshooting Guide
Observed Issue
Potential Cause
Recommended Action & Scientific Rationale
Loss of compound potency or inconsistent results over time.
Compound degradation due to improper storage or handling.
Action: Review storage conditions. Ensure the solid is kept in a cool, dark, and dry place. Prepare fresh solutions for each experiment. Rationale: Minimizing exposure to light, heat, and moisture prevents photodegradation, thermal degradation, and hydrolysis.[1][3]
Appearance of unexpected peaks in HPLC chromatogram.
Formation of degradation products.
Action: Conduct a forced degradation study (see protocol below) to identify potential degradation peaks. Protect samples from light during preparation and analysis. Rationale: Understanding the retention times of degradation products helps in their identification and in optimizing experimental conditions to prevent their formation.[2][7]
Precipitation of the compound from solution.
Poor solubility or pH-dependent solubility changes.
Action: Ensure the chosen solvent is appropriate and the concentration is within the solubility limits. Buffer the solution to maintain a neutral pH. Rationale: The hydroxyl group on the quinolinone ring can ionize at different pH values, affecting solubility. Maintaining a neutral pH helps to keep the compound in a consistent and soluble form.
Color change in the solution (e.g., yellowing).
Oxidative or photodegradation.
Action: Degas solvents to remove dissolved oxygen. Use light-protected vials. Avoid sources of free radicals. Rationale: Oxidation can lead to the formation of colored byproducts.[8] Photodegradation can also result in colored impurities.
Experimental Protocols
Protocol 1: Recommended Handling and Solution Preparation
Preparation of Workspace: Work in an area with subdued lighting or under yellow light to minimize light exposure.
Compound Handling: Allow the solid compound to equilibrate to room temperature before opening the container to prevent condensation of moisture.
Solvent Selection: Use high-purity, degassed solvents. For aqueous solutions, use a buffered system (e.g., phosphate-buffered saline, pH 7.4). Common organic solvents for stock solutions include DMSO and ethanol.[9]
Solution Preparation: Prepare solutions immediately before use. If a stock solution in an organic solvent is prepared, store it at -20°C in a light-protected, tightly sealed vial. For aqueous working solutions, prepare them from the stock solution and use them on the same day.
During Experimentation: Keep all solutions containing the compound covered or in amber-colored tubes to protect them from light.
Protocol 2: Forced Degradation Study for Identification of Potential Degradants
This protocol is designed to intentionally degrade the compound under various stress conditions to identify the potential degradation products by HPLC.
Prepare Stock Solution: Prepare a stock solution of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
Thermal Degradation: Expose the solid compound to 105°C for 24 hours, then dissolve in the mobile phase for analysis.
Photodegradation: Expose a solution of the compound to UV light (254 nm) and visible light for 24 hours.
Analysis: Analyze all samples, along with an untreated control, by a stability-indicating HPLC method (see below).
Protocol 3: Stability-Indicating HPLC Method
This method can be used to separate the parent compound from its potential degradation products.
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min
Detection: UV at an appropriate wavelength (to be determined by UV scan, likely around 250-340 nm)
Injection Volume: 10 µL
Visualizations
Logical Workflow for Preventing Degradation
Caption: Workflow with key preventative measures.
Potential Degradation Pathways
Caption: Major degradation pathways for the compound.
References
Hussein, M., Ismail, M., & El-Adly, R. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6, 207-219.
Koba, M., & Koba, K. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28(37), 51867–51877.
Proisl, K., et al. (2017). Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. Current Organic Chemistry, 21(19), 1948-1972.
Aly, A. A., et al. (2022). X-ray structure analyses of 4-hydroxy-1-methylquinolin-2(1H)-one, 6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, (E)-4-(2-benzylidene-hydrazineyl)quinolin-2(1H)-one and diethyl (E)-2-(2-(1-methyl-2-oxo-1,2-dihydro-quinolin-4-yl)hydrazineylidene)
Szatmári, I., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(17), 5529.
Reva, I., & Fausto, R. (2024). 4-Hydroxyquinolin-2(1H)-one isolated in cryogenic argon and xenon matrices: Tautomers and photochemistry. Sapientia.
IJCRT. (2024, November 11). Chromatography Method Development For Impurity Analysis And Degradation. Retrieved from [Link]
Younus, A., & Yahya, G. S. (2019). Using high performance liquid chromatography (HPLC) in pharmaceutical industry: a short review. European Academic Research, VI(10), 5256-5267.
Sethi, M. K., et al. (2016). Identification, characterization and preparation of process-related impurities of the phenylquinoline derivative NK-104. Der Pharma Chemica, 8(4), 251-270.
Patel, S. A., et al. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3.
Aly, A. A., et al. (2012). Studies on the chemical behavior of 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one towards some electrophilic and nucleophilic reagents. Journal of the Brazilian Chemical Society, 23(5), 905-912.
Jing, T., et al. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process.
Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 957-964.
Pesko, M., et al. (2012). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 17(11), 13546-13562.
Jing, T., et al. (2023). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry, 16(5), 104698.
ResearchGate. (n.d.). Alkylation of 4-hydroxyquinolin-2(1H)-ones. Retrieved from [Link]
Aly, A. A., et al. (2021). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. RSC Advances, 11(57), 36243-36256.
ResearchGate. (2025, August 6). Studies on the alkylation of quinolin-2(1H)-one derivatives. Retrieved from [Link]
An-Najah Staff. (n.d.). 4-Hydroxyquinolin-2-ones and their Close Structural Analogues as a New Source of Highly Effective Pain-Killers. Retrieved from [Link]
Al-Tel, T. H., et al. (2022). Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. Molecules, 27(2), 398.
Klásek, A., et al. (2021). A mild and atom-efficient four-component cascade strategy for the construction of biologically relevant 4-hydroxyquinolin-2(1H)-one derivatives. Beilstein Journal of Organic Chemistry, 17, 2838-2848.
Wang, Z., et al. (2021). Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones. Green Chemistry, 23(16), 5897-5902.
R Discovery. (2009, November 1). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Retrieved from [Link]
Der Pharma Chemica. (n.d.). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Retrieved from [Link]
Talevi, A. (2022). Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation. Journal of Pharmaceutical Sciences, 111(8), 2133-2146.
Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
Scaling up the synthesis of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one
Welcome to the Technical Support Center for the synthesis and scale-up of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one . As a Senior Application Scientist, I have designed this guide to address the specific chemical bott...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and scale-up of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one .
As a Senior Application Scientist, I have designed this guide to address the specific chemical bottlenecks encountered when transitioning this privileged scaffold from the discovery bench to pilot-scale production. Rather than providing a generic overview, this guide focuses heavily on the mechanistic causality behind regioselectivity failures (the classic N- vs. O-alkylation dilemma), yield drops during cyclization, and the self-validating protocols required to ensure single-product streams.
Pathway Visualization: Strategic Route Selection
Before troubleshooting, it is critical to understand the two primary synthetic trajectories. Route A relies on late-stage alkylation, which introduces regioselectivity risks. Route B utilizes a pre-alkylated aniline to structurally enforce the correct product formation.
Figure 1: Divergent synthetic pathways for 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one.
Q1: We are scaling up to 500g. Should we use the direct cyclization of N-ethyl-p-toluidine (Route B) or the N-alkylation of 4-hydroxy-6-methylquinolin-2(1H)-one (Route A)?Answer: For scale-up, Route B (Direct Cyclization) is vastly superior. While Route A uses cheaper starting materials, the subsequent ethylation step is plagued by competitive O-alkylation at the C4-hydroxyl group. The ambident nucleophilicity of the quinolinone core means you will routinely lose 15–30% of your yield to the 4-ethoxy byproduct, requiring tedious chromatographic separation 1. By pre-installing the ethyl group on the aniline (N-ethyl-p-toluidine) and cyclizing with malonic acid using POCl3/ZnCl2, you bypass the regioselectivity issue entirely, ensuring a self-validating single-product stream 2.
Q2: We are locked into Route A due to supply chain constraints. How can we suppress O-alkylation during the ethylation step?Answer: The 4-hydroxyquinolin-2-one system exists in a lactam-lactim tautomeric equilibrium. To favor N-alkylation, you must intentionally modulate the solvent's hydrogen-bonding capacity and the base's cation coordination:
Solvent Choice: Switch from DMF to 2,2,2-trifluoroethanol (TFE). TFE selectively solvates the highly electronegative C4-oxygen via strong hydrogen bonding, sterically shielding it and forcing the electrophile (ethyl iodide) to attack the N1 position.
Base Selection: Use Li₂CO₃ instead of K₂CO₃. The smaller lithium cation coordinates tightly with the hard C4-enolate oxygen, leaving the softer nitrogen free to react with the soft alkyl halide. This retains the charge-transfer property inherent to the N-alkylated product 3.
Q3: How do we monitor the POCl3/ZnCl2 cyclization (Route B) to ensure complete conversion without over-heating, which causes decomposition?Answer: The reaction acts as a self-validating system if monitored via physical state changes and UV-Vis quenching. As N-ethyl-p-toluidine is consumed, the mixture transitions from a highly mobile liquid to a viscous, dark-orange complex.
QC Checkpoint: Spot the reaction mixture on a silica TLC plate (Eluent: DCM:MeOH 95:5). The starting aniline fluoresces weakly, but the cyclized 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one exhibits strong charge-transfer transitions, appearing as a brilliant blue/purple spot under 254 nm UV light. Quench the reaction strictly when the aniline spot (Rf ~0.8) disappears.
Quantitative Process Metrics
To assist in your process chemistry planning, the following table summarizes the quantitative data comparing the two synthetic strategies under optimized conditions.
Process Parameter
Route A (Late-Stage N-Alkylation)
Route B (Direct Cyclization)
Overall Yield
55% – 65%
78% – 85%
Regioselectivity (N:O ratio)
82:18 (using TFE / Li₂CO₃)
100:0 (Structurally guaranteed)
Scalability Rating
Moderate (Chromatography required)
Excellent (Crystallization only)
Key Reagents
Ethyl iodide, Li₂CO₃, TFE
Malonic acid, POCl₃, ZnCl₂
E-Factor (Waste Generation)
High (Halide waste, expensive solvents)
Moderate (Phosphate waste, aqueous quench)
Self-Validating Experimental Protocols
Protocol 1: Direct Cyclization (Route B - Recommended for Scale-Up)
This protocol utilizes Lewis acid activation to drive the cyclization of the pre-alkylated aniline.
Preparation: In a 2L jacketed reactor equipped with a mechanical stirrer, charge N-ethyl-p-toluidine (1.0 eq, 135 g) and malonic acid (1.2 eq, 125 g).
Catalyst Addition: Add anhydrous ZnCl₂ (0.5 eq, 68 g).
Causality: ZnCl₂ acts as a Lewis acid, coordinating the malonic acid carbonyls to increase their electrophilicity and facilitate the initial amidation step.
Cyclization: Dropwise add POCl₃ (3.0 eq, 460 g) while maintaining the internal reactor temperature below 40°C. Once the addition is complete, ramp the temperature to 85°C and hold for 2 hours.
Validation Check: Run a TLC (DCM:MeOH 95:5). The target compound (Rf 0.45) will show intense UV absorbance. The reaction is complete when the high-Rf aniline spot is completely quenched.
Quenching: Cool the reactor to 10°C. Slowly pour the viscous mixture into crushed ice (3 kg) under vigorous mechanical stirring.
Causality: Rapid, cold aqueous quenching prevents the hydrolysis of the newly formed lactam ring while safely destroying excess POCl₃.
Isolation: Filter the precipitated crude solid, wash with cold water until the filtrate is pH neutral, and recrystallize from boiling ethanol to yield pure 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one as off-white needles.
Protocol 2: Regioselective Alkylation (Route A - Alternative)
This protocol uses solvent-mediated hydrogen bonding to suppress O-alkylation.
Deprotonation: Suspend 4-hydroxy-6-methylquinolin-2(1H)-one (1.0 eq, 175 g) in 2,2,2-trifluoroethanol (TFE, 1.5 L). Add Li₂CO₃ (1.5 eq, 110 g). Stir at room temperature for 30 minutes to form the lithium enolate complex.
Alkylation: Add ethyl iodide (1.2 eq, 187 g) dropwise. Heat the mixture to 60°C for 12 hours.
Validation Check: Pull an aliquot for HPLC analysis (C18 column, MeCN/H₂O gradient).
Causality: The N-alkylated target elutes later than the O-alkylated byproduct. The N-alkylated form retains the lactam carbonyl, which engages in stronger hydrogen bonding with the aqueous mobile phase, increasing its retention time relative to the less polar 4-ethoxy ether byproduct.
Workup: Concentrate the TFE in vacuo. Partition the residue between EtOAc and 1M HCl. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography if the O-alkylated byproduct exceeds 5% by HPLC area.
References
Synthesis of Bis(1,2,3-Triazole)
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities
Source: MDPI
URL
Tuning the Photophysical Properties of 2-Quinolinone-Based Donor–Acceptor Molecules through N- versus O-Alkylation: Insights from Experimental and Theoretical Investigations
Source: ResearchGate
URL
Technical Support Center: Minimizing Byproducts in Combes Quinoline Synthesis
Welcome to the technical support center for the Combes quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a spec...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the Combes quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a specific focus on minimizing byproduct formation. The information presented herein is a synthesis of established chemical principles and practical, field-proven insights to enhance the efficiency and purity of your quinoline preparations.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and actionable solutions.
Question 1: My reaction is producing a significant amount of dark, tar-like material, making purification difficult and lowering my yield. What is causing this and how can I prevent it?
Probable Cause: Tar and polymer formation is a common issue in acid-catalyzed reactions like the Combes synthesis, especially when conducted at high temperatures. The strong acid catalyst, typically concentrated sulfuric acid or polyphosphoric acid (PPA), can promote side reactions, including the polymerization of the β-diketone or the enamine intermediate.[1] Localized overheating can also exacerbate this issue.
Solution:
Controlled Temperature: Carefully control the reaction temperature. While heating is necessary for the cyclization and dehydration steps, excessive temperatures can lead to decomposition and polymerization.[2] It is advisable to monitor the internal reaction temperature and use a controlled heating mantle or oil bath.
Gradual Acid Addition: Add the acid catalyst slowly and with efficient stirring, especially during the initial stages of the reaction.[2] This helps to dissipate the heat of mixing and prevent localized "hot spots."
Alternative Catalysts: Consider using milder acid catalysts. While strong acids like sulfuric acid are traditional, alternatives such as p-toluenesulfonic acid or even solid acid catalysts can sometimes provide a cleaner reaction profile, albeit potentially requiring longer reaction times or higher temperatures.[3]
Solvent Selection: While often run neat, the use of a high-boiling, inert solvent can sometimes help to moderate the reaction temperature and prevent the formation of insoluble tars.
Question 2: I am observing the formation of an undesired regioisomer when using a meta-substituted aniline. How can I improve the regioselectivity of the cyclization?
Probable Cause: The cyclization step in the Combes synthesis is an intramolecular electrophilic aromatic substitution. With a meta-substituted aniline, the cyclization can occur at either of the two non-equivalent ortho positions relative to the amino group, leading to a mixture of regioisomers.[4] The regiochemical outcome is influenced by both steric and electronic effects of the substituents on both the aniline and the β-diketone.[1][5]
Solution:
Steric Hindrance: The regioselectivity is often governed by steric hindrance during the rate-determining annulation step.[1][5] By using a bulkier β-diketone, you can often direct the cyclization to the less sterically hindered ortho position on the aniline ring.[1]
Electronic Effects: The electronic nature of the substituent on the aniline ring also plays a role. Electron-donating groups can activate both ortho positions, while electron-withdrawing groups will deactivate them, potentially leading to lower yields. The interplay between the directing effects of the enamine nitrogen and the existing substituent determines the final isomer ratio.
Reaction Conditions: In some cases, modifying the acid catalyst or reaction temperature can influence the kinetic versus thermodynamic control of the cyclization, thereby altering the ratio of the regioisomers.[2]
Question 3: My reaction is sluggish, and I'm recovering a significant amount of unreacted starting materials. What can I do to drive the reaction to completion?
Probable Cause: Incomplete conversion can be due to several factors, including insufficient acid catalysis, deactivation of the aniline by strong electron-withdrawing groups, or a reaction temperature that is too low for the cyclization to occur efficiently.
Solution:
Catalyst Concentration: Ensure that a sufficient amount of acid catalyst is used. The acid protonates the carbonyl group of the enamine intermediate, which is a crucial step for activating it towards electrophilic attack on the aromatic ring.[4][5]
Substituent Effects: Anilines bearing strong electron-withdrawing groups (e.g., nitro groups) are significantly less nucleophilic and can be difficult to use in the Combes synthesis.[3][4] In such cases, harsher reaction conditions (higher temperatures, stronger acids) may be necessary, though this can also increase byproduct formation. Alternatively, a different synthetic route to the desired quinoline may be more appropriate.
Reaction Time and Temperature: The cyclization and dehydration steps often require elevated temperatures to proceed at a reasonable rate.[4] If the reaction is not going to completion, consider cautiously increasing the reaction temperature or extending the reaction time. Monitoring the reaction by thin-layer chromatography (TLC) or another analytical technique can help determine the optimal reaction time.
Frequently Asked Questions (FAQs)
What is the general mechanism of the Combes quinoline synthesis?
The Combes synthesis proceeds through a three-step mechanism:
Enamine Formation: The primary aromatic amine condenses with one of the carbonyl groups of the β-diketone in the presence of an acid catalyst to form a Schiff base, which then tautomerizes to the more stable β-enaminone (enamine) intermediate.[4][5][6]
Cyclization: The enamine undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution. The acid protonates the remaining carbonyl group, making the enamine more electrophilic and facilitating the attack of the electron-rich aromatic ring to form a new six-membered ring.[4][5] This is typically the rate-determining step.[5]
Dehydration and Aromatization: The cyclic intermediate then undergoes dehydration (loss of a water molecule) to form the final aromatic quinoline product.[4][5]
.
Caption: Reaction pathway of the Combes quinoline synthesis.
Which acid catalysts are most effective for the Combes synthesis?
Concentrated sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) are the most commonly used and effective catalysts for the Combes synthesis.[4][6] They act as both catalysts and dehydrating agents. Other acids such as hydrochloric acid, p-toluenesulfonic acid, and zinc chloride have also been employed.[3] In some modified procedures, a mixture of PPA and an alcohol has been used to generate a polyphosphoric ester (PPE) catalyst, which can be a more effective dehydrating agent than sulfuric acid alone.[5]
How do substituents on the aniline and β-diketone affect the reaction?
Substituents can have a significant impact on both the reaction rate and the regioselectivity of the Combes synthesis.
Reactant
Substituent Effect
Impact on Reaction
Aniline
Electron-Donating Groups (EDGs)
Generally increase the nucleophilicity of the aniline, facilitating the initial condensation and the electrophilic cyclization step.
Electron-Withdrawing Groups (EWGs)
Decrease the nucleophilicity of the aniline, which can hinder both the enamine formation and the subsequent cyclization, often leading to lower yields or requiring harsher reaction conditions.[4]
β-Diketone
Steric Bulk
Increased steric bulk on the β-diketone can influence the regioselectivity of the cyclization, favoring attack at the less hindered ortho position of a meta-substituted aniline.[1][5]
What are some common purification methods for the synthesized quinolines?
After the reaction is complete, the mixture is typically poured onto ice and neutralized with a base (e.g., sodium hydroxide or ammonia).[4] The crude product can then be isolated by extraction with an organic solvent. Further purification is often necessary and can be achieved by:
Column Chromatography: This is a very effective method for separating the desired quinoline from byproducts and unreacted starting materials.
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an excellent way to obtain highly pure material.
Distillation: For liquid quinolines, distillation (often under reduced pressure) can be used for purification.
Experimental Protocol: Synthesis of 2,4-Dimethylquinoline
This protocol provides a general procedure for the synthesis of 2,4-dimethylquinoline from aniline and acetylacetone.
Materials:
Aniline
Acetylacetone (2,4-pentanedione)
Concentrated Sulfuric Acid
Ice
Aqueous sodium hydroxide or ammonia solution
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
In a round-bottom flask equipped with a magnetic stirrer, combine aniline and acetylacetone in equimolar amounts.
Cool the flask in an ice bath.
Slowly and with vigorous stirring, add concentrated sulfuric acid dropwise. Maintain the temperature below 20°C during the addition.
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.[2]
Heat the reaction mixture in a water bath or oil bath at 100°C for 15-30 minutes.[2]
Carefully pour the hot reaction mixture onto a generous amount of crushed ice in a large beaker.
Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide or ammonia until the mixture is basic.
Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.
Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
Purify the crude 2,4-dimethylquinoline by column chromatography or distillation.
.
Caption: Experimental workflow for Combes synthesis.
References
Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved March 7, 2024, from [Link]
Combes Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Retrieved March 7, 2024, from [Link]
Sloop, J. C. (2002). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. The Journal of Organic Chemistry, 67(17), 5873–5881.
Technical Support Center: Enhancing the Stability of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one Solutions
Introduction: Welcome to the technical support guide for 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one. This document is designed for researchers, scientists, and drug development professionals to proactively address and...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction:
Welcome to the technical support guide for 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one. This document is designed for researchers, scientists, and drug development professionals to proactively address and resolve stability challenges associated with this compound in solution. The inherent structure of 4-hydroxy-quinolin-2(1H)-one derivatives, while promising for therapeutic applications, presents specific vulnerabilities to environmental factors.[1][2] Understanding these liabilities is the first step toward generating reliable, reproducible data. This guide provides in-depth troubleshooting, validated protocols, and preventative strategies to ensure the integrity of your experimental solutions.
Section 1: Understanding the Molecule's Stability Profile
The stability of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one is intrinsically linked to its chemical architecture. The primary points of vulnerability are the 4-hydroxy group and the conjugated quinolinone ring system.
Oxidative Susceptibility: The 4-hydroxy group, analogous to a phenolic hydroxyl, is a prime target for oxidation. In the presence of dissolved oxygen, metal ion contaminants, or radical species, this group can be oxidized, leading to the formation of colored degradation products and a loss of biological activity.[3][4]
Photosensitivity: The extended π-electron system of the quinolinone ring makes the molecule susceptible to absorbing UV and even visible light.[5] This absorbed energy can trigger photochemical reactions, leading to complex degradation pathways, including oxidation and ring cleavage.[6][7]
pH-Dependent Hydrolysis: The lactam (amide) bond within the quinolinone ring and the overall ionization state of the molecule are highly dependent on the pH of the solution.[5][8] Both strongly acidic and basic conditions can catalyze hydrolysis or other degradative reactions.[9]
Caption: Primary environmental factors leading to the degradation of quinolinone solutions.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during experiments. The solutions are presented in a question-and-answer format to guide you through a logical diagnostic process.
Q1: My solution, which was initially colorless or pale yellow, has turned a darker yellow or brown. What does this indicate and what should I do?
A: A distinct color change is a clear visual indicator of chemical degradation.[5][10] This is most commonly caused by oxidation of the 4-hydroxy group or by photodegradation, leading to the formation of highly conjugated, colored byproducts.
Causality: The formation of these chromophores means the parent molecule has been altered. Using this solution will lead to inaccurate quantification and a likely reduction in biological efficacy.
Recommended Action:
Do Not Use: Discard the discolored solution immediately.
Prepare Fresh Stock: Make a new solution using the preventative measures outlined in the FAQs (Section 3), such as using deoxygenated solvents and protecting the solution from light.
Evaluate Storage: If the solution changed color during storage, your storage conditions (e.g., clear vials, headspace with air) are inadequate. Switch to amber glass vials and consider aliquoting under an inert gas like argon or nitrogen.
Q2: My compound dissolved perfectly in DMSO, but it precipitated when I diluted it into my aqueous cell culture media or buffer. How do I fix this?
A: This is a classic solubility problem, not necessarily a stability issue. It occurs when the concentration of the organic co-solvent (DMSO) is drastically reduced upon dilution, causing the lipophilic quinolinone derivative to "crash out" of the aqueous medium.[11]
Recommended Workflow:
Caption: Troubleshooting workflow for compound precipitation in aqueous media.
Q3: I'm observing a gradual loss of potency in my bioassays or inconsistent analytical results (e.g., changing HPLC peak areas) over the course of an experiment. Is this a stability issue?
A: Yes, this is a critical sign of compound degradation that may not be visually apparent.[5] While the solution may remain clear, the active molecule is breaking down, leading to a lower effective concentration and unreliable results.
Causality: The rate of degradation is influenced by factors like temperature, pH of the medium, and exposure to light during incubation and handling.[5] An experiment running for 24 or 48 hours provides ample time for significant degradation to occur under suboptimal conditions.
Recommended Action:
Confirm Degradation: Perform a time-point stability study. Analyze your compound in the final experimental medium via HPLC at T=0 and after the full experiment duration (e.g., T=24h) under the exact same conditions (temperature, light). A decrease in the parent peak area confirms instability.
Mitigate: Prepare fresh dilutions of your stock immediately before they are needed. Minimize the exposure of working solutions to light and elevated temperatures. If the medium's pH is hostile, a full forced degradation study (Protocol 1) is warranted to identify a more stable pH range.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best practice for preparing and storing a high-concentration stock solution?
A: Proper stock solution management is the foundation of stability.
Solvent: Use a high-purity, anhydrous grade of an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO).
Concentration: Prepare a concentrated stock (e.g., 10-50 mM) to minimize the volume of organic solvent added to your final aqueous solution.
Aliquoting: Dispense the stock solution into single-use aliquots in amber, low-binding microtubes or glass vials. This prevents repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Storage: Store aliquots at -80°C for long-term stability. Ensure vials are tightly sealed.
Q2: How does pH affect the stability of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one?
A: The stability of quinoline and its derivatives is highly pH-dependent.[2][5][8] While the optimal pH for this specific molecule must be determined empirically (see Protocol 1), related quinolinone structures often exhibit greater stability in a slightly acidic to neutral pH range (pH 4-7).[12] Extreme pH values (e.g., <3 or >9) can significantly accelerate hydrolytic degradation of the lactam ring.
Q3: What are the most effective steps to prevent oxidative degradation?
A: Preventing oxidation is critical for the 4-hydroxy moiety.
Deoxygenate Solvents: Before preparing solutions, sparge your aqueous buffers or media with an inert gas (high-purity nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
Inert Atmosphere: When aliquoting stock solutions or preparing dilutions, work within a glove box or use techniques like the Schlenk line to maintain an inert atmosphere over the solution.
Use Antioxidants: For formulations where it is permissible, adding a small amount of an antioxidant can effectively quench radical reactions. (See Q4).
Q4: Can I use antioxidants to stabilize my solution? If so, which ones are recommended?
A: Yes, for a molecule with a phenolic-like group, antioxidants are an excellent strategy. They act as sacrificial agents, becoming oxidized before your compound of interest.[3][4][13] The choice depends on the solvent system and experimental context.
Antioxidant
Recommended Starting Conc. (w/v)
Solvent System
Notes
Butylated Hydroxytoluene (BHT)
0.01 - 0.1%
Organic / Lipid-based
Excellent for organic stock solutions.
Ascorbic Acid (Vitamin C)
0.05 - 0.2%
Aqueous
Effective in aqueous buffers, but can be unstable itself.
α-Tocopherol (Vitamin E)
0.02 - 0.1%
Organic / Emulsions
A good choice for lipidic environments or emulsions.[14]
Ferulic Acid
5 - 20 µM
Aqueous / Organic
A natural phenolic antioxidant known for synergistic effects.[14]
Q5: How can I effectively minimize photodegradation during routine lab work?
A: Photodegradation is one of the easiest factors to control.[6]
Use Amber Vials: Always store stock solutions and prepare working solutions in amber glass vials or tubes that block UV and blue light.
Aluminum Foil: For any clear containers (e.g., culture plates, flasks), wrap them securely in aluminum foil.
Minimize Ambient Light: When working on the bench, turn off overhead lights if possible or work in a shaded area. Prepare solutions immediately before use rather than letting them sit on the bench.
Section 4: Experimental Protocols
Protocol 1: Forced Degradation Study for Stability Assessment
Objective: To systematically identify the key factors (pH, oxidation, light, heat) that degrade 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one and to generate its primary degradation products for analytical method development. The goal is to achieve 5-20% degradation.[5]
Caption: Workflow for a comprehensive forced degradation study.
Methodology:
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in an acetonitrile:water (1:1) mixture.
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature.
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature.
Thermal Degradation: Store the solid compound in an oven at 80°C.
Photodegradation: Expose the stock solution to light as per ICH Q1B guidelines (≥ 1.2 million lux hours and ≥ 200 watt hours/m²).
Sampling: For all solution studies, take samples at 0, 2, 8, and 24 hours. For thermal studies, sample at 24 and 48 hours.
Sample Preparation: Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (Protocol 2).
Protocol 2: Key Parameters for a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the intact 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one from all potential degradation products generated during forced degradation studies.
HPLC System: A standard HPLC or UPLC system with a Photodiode Array (PDA) or UV detector. A PDA is highly recommended for checking peak purity.
Column: A C18 reversed-phase column is a common starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
Mobile Phase: A gradient elution is often required.
Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water (to ensure sharp peaks).
Solvent B: Acetonitrile or Methanol.
Gradient: Start with a low percentage of Solvent B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes to elute all compounds.
Detection: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined by a UV scan). Also, monitor at other wavelengths to ensure no degradants are missed.
Validation: The method must be validated for specificity. This is achieved by analyzing the forced degradation samples. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent compound peak, and the mass balance is close to 100%.
Section 5: Data Summary
Table 2: Recommended Conditions for Forced Degradation Studies
Stress Type
Condition
Temperature
Duration
Notes
Acid Hydrolysis
0.1 M HCl
60°C
24h
Adjust acid strength/temp if degradation is too fast/slow.
Base Hydrolysis
0.1 M NaOH
Room Temp
24h
Quinolinones are often more sensitive to base.
Oxidation
3% H₂O₂
Room Temp
24h
The 4-hydroxy group is particularly susceptible.
Thermal
Solid State
80°C
48h
Tests intrinsic thermal stability of the solid form.
| Photolytic | Solution & Solid | ICH Q1B | N/A | Use a validated photostability chamber. |
References
Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. (2025). Benchchem.
Wang, Y., et al. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. MDPI. Available from: [Link]
Abdel-Wahab, B.F., et al. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
Li, P., et al. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. ACS Publications. Available from: [Link]
El-Abassy, R.M., et al. (2024). Relationship between Phenolic Compounds and Antioxidant Activity of Some Moroccan Date Palm Fruit Varieties (Phoenix dactylifera L.): A Two-Year Study. PMC. Available from: [Link]
Gao, Y., et al. (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. PMC. Available from: [Link]
Tiefenbacher, K., et al. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical Sciences.
Carvajal, T.M., & Yalkowsky, S.H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. Available from: [Link]
He, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC. Available from: [Link]
Saddik, R., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. Available from: [Link]
Carvajal, T.M., & Yalkowsky, S.H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available from: [Link]
Aly, A.A., et al. (2022). One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione. Helsinki.fi. Available from: [Link]
Aouidi, F., et al. (2026). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. ResearchGate. Available from: [Link]
Effects of natural phenolic compounds on the antioxidant activity of lactoferrin in liposomes and oil-in-water emulsions. SciSpace. Available from: [Link]
4-hydroxy-2-methyl quinoline. The Good Scents Company. Available from: [Link]
Li, Y., et al. (2024). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. MDPI. Available from: [Link]
Liu, Y., et al. (2019). Induction Conditions and Kinetic Properties of Quinoline Biodegradation by a Newly Isolated Bacterial Strain. BioMed Research International. Available from: [Link]
Esmaeili, M.A. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publishers. Available from: [Link]
Fasnacht, M.P., & Reinhard, M. (2002). Photodegradation of quinoline in water. ResearchGate. Available from: [Link]
de Souza, M.V.N., & de Almeida, M.V. (2015). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. Available from: [Link]
Zhang, X., et al. (2023). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles. Arabian Journal of Chemistry. Available from: [Link]
Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. (2020). JETIR.org. Available from: [Link]
Li, J., et al. (2025). Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Accounts of Chemical Research.
Alara, O.R., et al. (2019). Flavonoids and Phenolic Acids as Potential Natural Antioxidants. IntechOpen. Available from: [Link]
Bajaj, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. CORE. Available from: [Link]
Rawat, T., & Pandey, I.P. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available from: [Link]
Kumar, N., & Goel, N. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications. PMC. Available from: [Link]
Some reactions of 4-hydroxy-2(1H)-quinolinones. ResearchGate. Available from: [Link]
Rádai, Z., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available from: [Link]
Sharma, M.C., & Sharma, S. (2012). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available from: [Link]
Comparative Analysis of the Biological Activity of Quinolinone Derivatives: A Preclinical Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Anticancer and Antibacterial Efficacy, Mechanistic Pathways, and Experimental Validation Executive Summary The quinolino...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Focus: Anticancer and Antibacterial Efficacy, Mechanistic Pathways, and Experimental Validation
Executive Summary
The quinolinone scaffold represents a highly privileged structure in modern medicinal chemistry. Characterized by a fused bicyclic system (a benzene ring fused to a pyridinone ring), quinolinone derivatives exhibit a remarkable spectrum of biological activities, including potent anticancer, antibacterial, and anti-inflammatory properties.
As a Senior Application Scientist, I have observed that the true power of the quinolinone core lies in its structural malleability. Minor substitutions—such as the introduction of tetrahydro- configurations, halogenation, or hybridization with other pharmacophores—can drastically shift the molecule's affinity from bacterial DNA gyrase to human receptor tyrosine kinases (RTKs). This guide provides an objective, data-driven comparison of novel quinolinone derivatives against standard clinical alternatives, supported by validated experimental protocols.
Anticancer Efficacy: Multi-Kinase Inhibition and Apoptosis
Overcoming drug resistance in oncology often requires targeting multiple signaling pathways simultaneously. Recent developments in 4,6,7,8-tetrahydroquinolin-5(1H)-one derivatives have demonstrated exceptional promise as multi-receptor tyrosine kinase (RTK) inhibitors[1][2].
Performance Comparison vs. Clinical Standards
Novel amino-tetrahydroquinoline derivatives (such as "Compound 4j") have been engineered to target a panel of RTKs, including HER-2, PDGFR-β, and VEGFR-2[2]. By inhibiting these kinases, the derivatives block downstream proliferative signaling, ultimately inducing G2/M cell cycle arrest and apoptosis in breast cancer (MCF-7) and lung cancer (A549) models[1][3].
Data Interpretation: Compound 4j exhibits superior inhibitory activity against HER-2 and PDGFR-β compared to the FDA-approved drug Sorafenib[2]. Furthermore, its cytotoxicity against MCF-7 cells outpaces the potent pan-kinase inhibitor Staurosporine, highlighting the high selectivity and efficacy of the tetrahydroquinolinone scaffold[2].
Mechanistic Pathway Visualization
Figure 1: Mechanism of action for tetrahydroquinolinone derivatives driving apoptosis via RTK inhibition.
Beyond oncology, quinolinones (specifically fluoroquinolones and pyrrolo-quinolines) are cornerstone antibacterial agents. The primary mechanism involves the poisoning of bacterial DNA gyrase and topoisomerase IV, preventing DNA supercoiling and replication. However, rising resistance necessitates the development of novel derivatives.
Performance Comparison vs. Clinical Standards
Recent syntheses of pyrrolo[3,4-c]quinoline-1,3-diones and novel fluoroquinolone derivatives have yielded compounds with exceptional activity against both Gram-positive and Gram-negative foodborne and clinical pathogens[4].
Data Interpretation: The pyrrolo-quinoline derivative 7{3,5} demonstrates a 2-fold higher potency against the notoriously difficult-to-treat P. aeruginosa compared to Ampicillin[4]. Similarly, novel fluoroquinolone derivatives (e.g., 1a) show superior efficacy against S. aureus compared to the clinical standard Ciprofloxacin.
Experimental Workflow Visualization
Figure 2: Standardized high-throughput workflow for determining the Minimum Inhibitory Concentration (MIC).
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols outline the causality behind critical experimental choices used to generate the data discussed above.
Purpose: To quantify the IC₅₀ of quinolinone derivatives against isolated kinase domains.
Reagent Preparation: Reconstitute the recombinant kinase (e.g., HER-2) in a buffer containing HEPES (pH 7.5), MgCl₂, and 0.01% BSA.
Causality: Mg²⁺ is a necessary cofactor for ATP binding, while BSA prevents the non-specific adsorption of the highly lipophilic quinolinone derivatives to the plastic microplate wells.
Compound Pre-Incubation: Dispense the quinolinone derivatives (serially diluted in DMSO) into a 384-well plate. Add the kinase solution and incubate at room temperature for 15 minutes.
Causality: Pre-incubation allows the inhibitor to reach steady-state binding equilibrium with the kinase before competing with ATP, preventing artificially inflated IC₅₀ values.
Reaction Initiation: Add an ATP/substrate peptide mixture to initiate the reaction. Ensure the ATP concentration is set at the specific Kₘ for the kinase.
Causality: Running the assay at the ATP Kₘ ensures the assay is highly sensitive to competitive inhibitors while remaining physiologically relevant.
Detection: After 60 minutes, add a luminescent kinase reagent (e.g., Kinase-Glo) which generates a signal inversely proportional to the amount of ATP consumed. Calculate IC₅₀ using non-linear regression.
Protocol 2: Broth Microdilution MIC Assay (Antibacterial Evaluation)
Purpose: To determine the lowest concentration of a quinolinone derivative that completely inhibits visible bacterial growth.
Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard, then dilute 1:150 in Mueller-Hinton Broth (MHB).
Causality: This precise dilution yields a final well concentration of exactly
5×105
CFU/mL. Variations in bacterial load (the "inoculum effect") can drastically skew MIC results, making standardization the most critical step for trustworthiness.
Serial Dilution: Perform 2-fold serial dilutions of the quinolinone compound in MHB across a 96-well plate. Ensure the final DMSO concentration is ≤1%.
Causality: DMSO concentrations >1% are inherently toxic to many bacterial strains and will create false-positive antibacterial readouts.
Incubation & Readout: Inoculate the plates and incubate at 37°C for 18-24 hours. Add 30 µL of 0.015% resazurin to each well and incubate for an additional 2 hours.
Causality: Relying purely on visual turbidity is subjective. Resazurin acts as an objective redox indicator; viable bacteria reduce the blue dye to a pink, fluorescent resorufin, allowing for unambiguous, colorimetric MIC determination.
Conclusion
The comparative data underscores that quinolinone derivatives are not merely legacy compounds, but highly tunable scaffolds capable of addressing modern therapeutic bottlenecks. Tetrahydroquinolinones like Compound 4j demonstrate picomolar efficacy against multi-RTK targets in breast cancer models, outperforming established drugs like Sorafenib[1][2]. Simultaneously, structural innovations like pyrrolo-fusions and novel fluoroquinolones are successfully bypassing resistance mechanisms in critical Gram-negative and Gram-positive pathogens[4]. Future drug development should continue to exploit the modularity of the quinolinone core to design next-generation targeted therapies.
References
Source: National Institutes of Health (NIH)
Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases
Source: Semantic Scholar
URL
Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases (Full Text)
Source: Scientific Information Database (SID)
Microwave-Assisted Synthesis of Diverse Pyrrolo[3,4-c]quinoline-1,3-diones and Their Antibacterial Activities
Source: ACS Combinatorial Science
URL
A Comparative Guide to Anticancer Agents: The Quinolinone Derivative Linomide vs. Doxorubicin and Erlotinib
Note to the Reader: The initial focus of this guide was the specific compound 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one. However, a comprehensive search of scientific literature revealed a lack of sufficient experimen...
Author: BenchChem Technical Support Team. Date: March 2026
Note to the Reader: The initial focus of this guide was the specific compound 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one. However, a comprehensive search of scientific literature revealed a lack of sufficient experimental data for a robust comparative analysis. To provide a valuable and data-rich resource, this guide has been pivoted to examine a well-documented quinolinone derivative, Linomide (Roquinimex) . This allows for a scientifically grounded comparison against established anticancer agents, thereby illustrating the therapeutic potential and mechanistic nuances of the quinolinone chemical class.
Introduction: The Quinolinone Scaffold in Oncology
The quinolinone core is a "privileged structure" in medicinal chemistry, forming the structural basis for a multitude of compounds with significant biological activities.[1] In the field of oncology, this heterocyclic scaffold has been a fertile ground for the discovery of novel therapeutics. Quinolinone derivatives have been shown to exert anticancer effects through a variety of mechanisms, including the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting critical signaling pathways that fuel tumor proliferation and survival.[2][3]
This guide offers a detailed, objective comparison of three anticancer agents, each representing a different therapeutic strategy:
Linomide (Roquinimex): A quinolinone derivative with immunomodulatory and anti-angiogenic properties.
Doxorubicin: A classic anthracycline chemotherapeutic agent known for its potent cytotoxic effects.[4]
Erlotinib: A modern targeted therapy that specifically inhibits the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][6]
By dissecting their mechanisms of action, comparative efficacy, and impact on fundamental cellular processes, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their distinct and overlapping roles in cancer therapy.
Section 1: Mechanisms of Action
The efficacy of an anticancer agent is rooted in its molecular mechanism of action. The three compounds under review operate through fundamentally different, yet ultimately convergent, pathways to inhibit cancer cell growth.
Linomide (Roquinimex): An Indirect Approach via Immunomodulation
Linomide's anticancer activity is primarily attributed to its ability to modulate the immune system and the tumor microenvironment, rather than direct cytotoxicity.[7][8] While its precise molecular targets remain an area of active investigation, its mechanism is understood to involve:
Induction of Apoptosis in Immune Cells: Linomide has been observed to induce apoptosis in specific immune cell subsets, such as cortical CD4/CD8 double-positive thymocytes.[8][9] This seemingly paradoxical effect may contribute to an anti-tumor response by eliminating immunosuppressive cell populations.
Cytokine Network Modulation: It can alter the production of various cytokines, which are key signaling molecules of the immune system, to foster an environment less conducive to tumor growth.
Anti-Angiogenesis: Studies on Linomide and its analogs suggest they can inhibit the formation of new blood vessels, a process crucial for tumor expansion and metastasis.[10]
Doxorubicin: A Direct Assault on DNA
Doxorubicin is a frontline cytotoxic agent whose mechanism centers on inflicting catastrophic DNA damage.[2][11][12] Its well-established modes of action include:
DNA Intercalation: The planar structure of Doxorubicin allows it to slide between the base pairs of the DNA double helix, distorting its structure and obstructing the processes of DNA replication and gene transcription.[2][12]
Topoisomerase II Poisoning: It traps the enzyme topoisomerase II in a complex with DNA, preventing the re-ligation of DNA strands that the enzyme transiently cleaves. This leads to the accumulation of permanent double-strand breaks.[12]
Generation of Reactive Oxygen Species (ROS): Doxorubicin's quinone moiety can participate in redox cycling, generating highly reactive free radicals that cause oxidative damage to DNA, proteins, and cellular membranes, further contributing to its toxicity.[11][12]
This multi-pronged attack on genomic integrity triggers robust cell cycle arrest and apoptotic cell death.[13]
Caption: Doxorubicin's mechanism involves DNA intercalation, Topo II inhibition, and ROS generation.
Erlotinib: Targeted Inhibition of a Key Signaling Node
Erlotinib epitomizes the era of targeted cancer therapy. It is a small molecule inhibitor designed to specifically block the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[5][6][9] EGFR is a receptor tyrosine kinase that, when overactive, drives the proliferation and survival of many cancer types. Erlotinib's mechanism includes:
Reversible ATP-Competitive Inhibition: Erlotinib binds to the ATP-binding pocket of the EGFR's intracellular kinase domain. This prevents the receptor from phosphorylating itself and downstream substrates, thereby blocking signal transduction.[5]
Blockade of Pro-Survival Pathways: By inactivating EGFR, Erlotinib effectively shuts down key downstream signaling cascades, including the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which are central regulators of cell growth, proliferation, and survival.[9]
This precise inhibition leads to cell cycle arrest and apoptosis, with the most significant effects observed in tumors that harbor activating EGFR mutations and are "addicted" to EGFR signaling.[6][14]
Caption: Erlotinib blocks EGFR signaling, leading to cell cycle arrest and apoptosis.
Section 2: Comparative Performance Analysis
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in vitro. The tables below compile IC50 values for the three agents against a panel of human cancer cell lines, providing a quantitative basis for comparison.
A Note on Data Comparability: IC50 values can vary between laboratories due to differences in experimental conditions such as cell passage number, assay duration, and specific methodology.[15] The data presented here are aggregated from multiple sources to provide a representative overview.
Table 1: IC50 Values of a Linomide Derivative [10]
Cell Line
Cancer Type
IC50 (µM)
A549
Lung Carcinoma
1.539
K562
Chronic Myelogenous Leukemia
1.732
Table 2: IC50 Values of Doxorubicin [13][15][16][17]
Inducing apoptosis and arresting the cell cycle are the functional consequences of the molecular mechanisms described above and are critical determinants of an anticancer drug's success.
Apoptosis Induction
Linomide: Demonstrates pro-apoptotic activity, particularly in immune cell populations, via a glucocorticoid-independent pathway.[5][9] Its ability to directly trigger apoptosis in a broad range of cancer cells is less characterized.
Doxorubicin: Is a powerful inducer of apoptosis, leveraging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13] The extensive DNA damage it causes serves as a primary trigger for the apoptotic cascade, involving the activation of caspases.[13]
Erlotinib: Effectively induces apoptosis in cancer cells that are dependent on EGFR signaling.[16] The mechanism often involves the intrinsic pathway, characterized by the activation of pro-apoptotic proteins BAX and BAK, leading to mitochondrial dysfunction. It can also upregulate the expression of other pro-apoptotic molecules like TRAIL in certain contexts.
Cell Cycle Arrest
Linomide: While its immunomodulatory effects are established, detailed studies on its direct impact on the cancer cell cycle are limited. Some related immunomodulatory drugs, like Lenalidomide, are known to cause G0/G1 arrest.
Doxorubicin: Consistently induces a strong cell cycle arrest in the G2/M phase.[13] This is a direct result of the activation of DNA damage checkpoints, which prevent the cell from proceeding into mitosis with a compromised genome.
Erlotinib: Typically causes cell cycle arrest at the G1 phase.[14][15] By inhibiting EGFR-mediated signaling, Erlotinib prevents the upregulation of G1-phase cyclins and the activation of cyclin-dependent kinases required for entry into the DNA synthesis (S) phase.
Section 4: Expert Synthesis and Future Directions
This comparative analysis underscores the evolution of anticancer drug development, from broad-spectrum cytotoxic agents to highly specific targeted therapies and immunomodulators.
Doxorubicin represents the classic cytotoxic paradigm. Its potent, widespread efficacy stems from its fundamental attack on DNA replication. However, this lack of specificity is also its major drawback, leading to significant toxicity in healthy, rapidly dividing cells.
Erlotinib is a hallmark of the targeted therapy era. Its success is contingent on the specific molecular makeup of a tumor, namely its reliance on EGFR signaling. This "precision medicine" approach offers a significantly improved therapeutic window in responsive patients but is ineffective in EGFR-independent tumors.
Linomide , as a representative of the quinolinone class, introduces a third strategy: modulating the tumor's ecosystem. Its potential lies not in direct cell killing, but in re-educating the immune system to combat the cancer and starving the tumor of its blood supply. The limited quantitative data for Linomide highlights a critical need for further preclinical investigation to fully define its anticancer profile and identify predictive biomarkers for its activity.
The path forward for quinolinone-based anticancer agents involves a multi-pronged research effort. A deeper mechanistic understanding of their molecular targets is paramount. Furthermore, elucidating how these compounds interact with the complex tumor microenvironment will be key to their clinical advancement. Combination strategies, pairing immunomodulatory quinolinones with targeted agents like Erlotinib or even low-dose conventional chemotherapies like Doxorubicin, hold significant promise for creating synergistic effects and overcoming drug resistance.
Section 5: Experimental Protocols
The following sections provide standardized, step-by-step protocols for the key in vitro assays discussed in this guide, enabling researchers to conduct their own comparative analyses.
Cell Viability (MTT) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Workflow Diagram:
Caption: A standard workflow for determining cell viability using the MTT assay.
Step-by-Step Protocol:
Cell Seeding: Plate cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 18-24 hours.
Drug Treatment: Aspirate the culture medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle-only control.
Incubation: Incubate the plate for a duration relevant to the drug's mechanism (typically 24, 48, or 72 hours) at 37°C and 5% CO2.
MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the purple formazan crystals.
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate spectrophotometer.
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the drug concentration and use a non-linear regression to calculate the IC50 value.
Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.
Workflow Diagram:
Caption: A typical workflow for the detection of apoptosis using Annexin V and PI staining.
Step-by-Step Protocol:
Induce Apoptosis: Treat cells with the desired compound for an appropriate duration.
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
Washing: Discard the supernatant and wash the cells twice with ice-cold PBS.
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
Incubation: Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour, using appropriate compensation for spectral overlap.
Cell Cycle Analysis by Propidium Iodide Staining
This method utilizes the DNA-intercalating dye Propidium Iodide (PI) to quantify the DNA content of cells, allowing for the determination of their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[17]
Workflow Diagram:
Caption: A standard workflow for analyzing cell cycle distribution using PI staining.
Step-by-Step Protocol:
Cell Treatment and Harvesting: Treat approximately 1 x 10^6 cells with the test compound for the desired time points. Harvest the cells and wash once with PBS.
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing. Fix for at least 30 minutes on ice (or store at -20°C for longer periods).
Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet. Discard the supernatant and wash the pellet twice with PBS.
Staining: Resuspend the cell pellet in a solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
Incubation: Incubate the cells for 30 minutes at room temperature, protected from light.
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring the fluorescence signal from the PI to generate a DNA content histogram.
Data Modeling: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
References
Identification of Linomide Derivatives as Potential Anticancer Therapeutics using Molecular Docking Studies. Frontiers. [Link]
How does erlotinib work (mechanism of action)? Drugs.com. [Link]
Doxorubicin Exerts Cytotoxic Effects through Cell Cycle Arrest and Fas-Mediated Cell Death. Karger. [Link]
Linomide induces apoptotic death of cortical CD4/CD8 double positive thymocytes and thymic atrophy by a corticosteroid-independent pathway. PubMed. [Link]
Erlotinib Induces G1 Cell Cycle Arrest and Apoptosis in Drug-Sensitive... - ResearchGate. [Link]
Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity. AACR Journals. [Link]
Erlotinib induces mitochondrial-mediated apoptosis in human H3255 non-small-cell lung cancer cells with epidermal growth factor receptorL858R mutation through mitochondrial oxidative phosphorylation-dependent activation of BAX and BAK. PubMed. [Link]
Doxorubicin pathways: pharmacodynamics and adverse effects. PMC. [Link]
Efficient induction of apoptosis by doxorubicin coupled to cell-penetrating peptides compared to unconjugated doxorubicin in the human breast cancer cell line MDA-MB 231. PubMed. [Link]
What is the mechanism of Doxorubicin Hydrochloride? - Patsnap Synapse. [Link]
Effects of lenalidomide on the intrinsic pathway of apoptosis. Proteins... - ResearchGate. [Link]
IC 50 values of synthesized compounds against K562 cell line. - ResearchGate. [Link]
The IC50 values of compounds against cancer cell lines - ResearchGate. [Link]
Linomide induces apoptotic death of cortical CD4/CD8 double positive thymocytes and thymic atrophy by a corticosteroid-independent pathway. PubMed. [Link]
Linomide enhances apoptosis in CD4+CD8+ thymocytes. PubMed. [Link]
Comprehensive review on current developments of quinoline-based anticancer agents. SpringerLink. [Link]
Discovering the anti-cancer potential of non-oncology drugs by systematic viability profiling. Nature. [Link]
Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. SCIRP. [Link]
Doxorubicin exerts cytotoxic effects through cell cycle arrest and Fas-mediated cell death. PubMed. [Link]
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
Cell cycle effects of the EGFR TK inhibitor erlotinib in NSCLC cell lines. AACR Journals. [Link]
Assessment in vitro of interactions between anti-cancer drugs and noncancer drugs commonly used by cancer patients. DiVA portal. [Link]
Doxorubicin-induced cell cycle arrest and apoptosis in HL-60 leukemia cells – a narrative review. Repozytorium UR. [Link]
Pharmacology of Erlotinib Erlocip-150, Erlonib; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
4.8. Analysis of Cell Cycle with Propidium Iodide Staining by Flow Cytometry. Bio-protocol. [Link]
In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. PMC. [Link]
Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]
Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents. - Der Pharma Chemica. [Link]
Cell Cycle Analysis by Propidium Iodide Staining. [Link]
What is the mechanism of Lenalidomide? - Patsnap Synapse. [Link]
Chidamide Combined With Doxorubicin Induced p53-Driven Cell Cycle Arrest and Cell Apoptosis Reverse Multidrug Resistance of Breast Cancer. Frontiers. [Link]
Erlotinib Activates Different Cell Death Pathways in EGFR-mutant Lung Cancer Cells Grown in 3D Versus 2D Culture Systems | Anticancer Research. [Link]
Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
Lenalidomide induces apoptosis and alters gene expression in non-small cell lung cancer cells. ResearchGate. [Link]
IC 50 values of synthesized compounds against K562 cell line. - ResearchGate. [Link]
Comparing different synthetic routes to 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one
An In-Depth Guide to the Synthesis of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one: A Comparative Analysis The 4-hydroxy-2-quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Synthesis of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one: A Comparative Analysis
The 4-hydroxy-2-quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The specific derivative, 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one, is an important target for developing novel therapeutic agents. Its synthesis can be approached through several classical and modern heterocyclic chemistry methods.
This guide provides a comprehensive comparison of two primary synthetic routes to this target molecule. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of their respective advantages and limitations to assist researchers in selecting the optimal pathway for their specific needs.
Overview of Synthetic Strategies
The construction of the quinolinone ring system is a well-established field in organic synthesis. The most common strategies involve the cyclization of appropriately substituted aniline precursors. The choice of starting materials dictates the overall pathway and the conditions required for the crucial ring-closing step. Two of the most robust and widely employed methods are the condensation of anilines with malonic acid derivatives and a multi-step sequence starting from isatoic anhydrides.
Caption: High-level overview of two primary synthetic pathways to the 4-hydroxy-2-quinolone core.
Route 1: Thermal Condensation of N-ethyl-4-methylaniline with Diethyl Ethylmalonate
This approach is a variation of the classic Conrad-Limpach and Knorr syntheses, which involve the condensation of anilines with β-dicarbonyl compounds.[3][4] In this one-pot procedure, the aniline derivative is heated directly with a substituted diethyl malonate at high temperatures. The reaction proceeds through an initial nucleophilic attack of the aniline nitrogen onto one of the ester carbonyls, followed by elimination of ethanol to form an intermediate amide. A subsequent high-temperature intramolecular cyclization via Dieckmann-like condensation, followed by tautomerization, yields the final 4-hydroxy-2-quinolone product.
The choice of a high-boiling point, non-reactive solvent or neat conditions is critical for this method, as temperatures exceeding 250°C are often required to drive the final cyclization and distillation of ethanol.[3][5]
Caption: Workflow for the thermal condensation synthesis (Route 1).
Experimental Protocol: Route 1
Materials:
N-ethyl-4-methylaniline
Diethyl ethylmalonate
Toluene
Sodium Hydroxide (NaOH), 0.5 M aqueous solution
Hydrochloric Acid (HCl), 10% aqueous solution
Flask with distillation head
Procedure:
A mixture of N-ethyl-4-methylaniline (100 mmol, 1 eq.) and diethyl ethylmalonate (102 mmol, 1.02 eq.) is heated in a flask equipped with a distillation head on a metal bath.[5]
The reaction mixture is first heated to 220-230°C for 1 hour.
The temperature is then increased to 260-270°C, and heating is continued until the distillation of ethanol ceases (typically 3-6 hours).
The hot liquid reaction mixture is carefully poured into 50 mL of vigorously stirred toluene. The mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
The collected solid is mixed with 250 mL of 0.5 M aqueous sodium hydroxide solution and 50 mL of toluene. The mixture is stirred until the solid dissolves in the aqueous layer.
The layers are separated, and the aqueous layer is washed twice with 40 mL of toluene.
The aqueous layer is treated with decolorizing charcoal, filtered, and then acidified with 10% HCl until acidic to Congo red paper.
The precipitated product, 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization if necessary.
Route 2: Multi-Step Synthesis from 6-Methylisatoic Anhydride
This synthetic strategy offers a milder, more controlled approach compared to the high-temperature thermal condensation. The synthesis begins with the N-ethylation of 6-methylisatoic anhydride. The resulting N-ethylated anhydride is then condensed with a pre-formed β-ketoester enolate.[1] This key condensation step is typically mediated by a strong base like sodium hydride (NaH), which first deprotonates the β-ketoester to form the reactive enolate, and then facilitates the ring-opening of the anhydride and subsequent cyclization to form the quinolinone ring.
This method provides greater modularity, as various substituted isatoic anhydrides and β-ketoesters can be used to generate a library of analogs. The reaction conditions are significantly less harsh than Route 1, which can be advantageous for substrates with sensitive functional groups.
Caption: Workflow for the multi-step synthesis from isatoic anhydride (Route 2).
Experimental Protocol: Route 2
This protocol is adapted from a general procedure for synthesizing 4-hydroxy-2-quinolone analogs.[1]
Step 2a: Synthesis of N-ethyl-6-methylisatoic anhydride
To a solution of 6-methylisatoic anhydride (1 eq.) in anhydrous DMF, add N,N-diisopropylethylamine (DIPEA, 1.5 eq.).
Add ethyl iodide (1.2 eq.) dropwise to the mixture at room temperature.
Stir the reaction mixture at room temperature for 12-18 hours, monitoring progress by TLC.
Upon completion, pour the reaction mixture into ice water.
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield N-ethyl-6-methylisatoic anhydride.
Step 2b: Synthesis of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq.) to anhydrous solvent (e.g., THF or Dioxane).
Cool the suspension to 0°C and add a solution of ethyl propionylacetate (1.2 eq.) in the same anhydrous solvent dropwise.
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.
Add a solution of N-ethyl-6-methylisatoic anhydride (from Step 2a, 1 eq.) in the same anhydrous solvent dropwise to the enolate suspension.
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
After cooling to room temperature, quench the reaction by carefully adding water.
Acidify the mixture with 1N HCl to pH ~5-6 and extract with a suitable organic solvent (e.g., ethyl acetate).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the final product.
Comparative Analysis
The selection of a synthetic route depends heavily on the specific goals of the researcher, such as desired scale, available equipment, and cost considerations.
In Route 1 , the extremely high temperature is necessary to overcome the activation energy for the intramolecular cyclization and to drive the reaction forward by removing the ethanol byproduct via distillation.[3] The use of an inert, high-boiling solvent like mineral oil can sometimes improve yields by ensuring even heat transfer, though neat reactions are common.[3]
In Route 2 , sodium hydride is the base of choice because it is non-nucleophilic and irreversibly deprotonates the β-ketoester, driving the enolate formation to completion.[1] The subsequent reaction with the N-alkylated isatoic anhydride proceeds via a well-defined acyl substitution-cyclization cascade that avoids the harsh conditions of Route 1.
Trustworthiness and Validation :
The protocol for Route 1 is robust but can be inconsistent. The success is highly dependent on precise temperature control and efficient removal of ethanol. The final product often precipitates in high purity, which serves as a self-validating outcome.[5]
Route 2 offers more predictable outcomes. Each step can be monitored by standard techniques like TLC, and intermediates can be isolated and characterized, lending higher trustworthiness to the overall process. However, the final purification step via chromatography is often necessary to remove byproducts.[1]
Conclusion
Both synthetic routes present viable pathways to 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one, each with a distinct profile of advantages and disadvantages.
Route 1 (Thermal Condensation) is best suited for small-scale synthesis where simplicity and a low step count are prioritized, and where the necessary high-temperature equipment is available. While the conditions are harsh, it can provide the product in a single, albeit lengthy, heating step.
Route 2 (Isatoic Anhydride) is the superior choice for researchers requiring greater control, milder conditions, and better scalability. It is particularly advantageous when creating a library of analogs, as the modular nature of the synthesis allows for easy variation of the starting materials. While it involves more steps and may result in a lower overall yield, its predictability and adaptability make it a more versatile and often preferred method in a drug development setting.
References
Knorr, L. Synthetische Versuche mit dem Acetessigester. Justus Liebigs Annalen der Chemie. 1886 , 236 (1–2), 69–115. [Link]
Camps, R. Synthesen von Chinolinderivaten. Archiv der Pharmazie. 1899 , 237 (9), 659–691. [Link]
Conrad, M.; Limpach, L. Ueber die Einwirkung von Acetessigester auf Anilin und seine Homologen. Berichte der deutschen chemischen Gesellschaft. 1887 , 20 (1), 944–948. [Link]
Jones, C. P.; Anderson, K. W.; Buchwald, S. L. Sequential Cu-Catalyzed Amidation-Base-Mediated Camps Cyclization: A Two-Step Synthesis of 2-Aryl-4-quinolones from o-Halophenones. J. Org. Chem. 2007 , 72 (21), 7968–7973. [Link]
Le, T. H. D. et al. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules. 2020 , 25 (13), 3044. [Link]
Abdou, W. M. 4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles. RSC Adv. 2020 , 10, 20456-20485. [Link]
Manske, R. H. F. The Chemistry of Quinolines. Chem. Rev. 1942 , 30 (1), 113–144. [Link]
A Guide to Evaluating the Efficacy of Novel Anticancer Compounds: A Comparative Analysis of 4-Hydroxyquinolin-2-one Derivatives
This guide provides a comprehensive framework for assessing the in vivo and in vitro efficacy of novel therapeutic candidates, using the 4-hydroxyquinolin-2-one scaffold as a case study. While specific experimental data...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for assessing the in vivo and in vitro efficacy of novel therapeutic candidates, using the 4-hydroxyquinolin-2-one scaffold as a case study. While specific experimental data for 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one is not extensively available in publicly accessible literature, this document will detail the established methodologies and rationale for evaluating compounds within this promising class of molecules. We will present a comparative analysis using a representative, albeit hypothetical, 4-hydroxyquinolin-2-one derivative, hereafter referred to as "Compound Q," to illustrate the experimental workflow and data interpretation.
The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties[1]. Compounds possessing the 4-hydroxy-2-quinolinone feature, in particular, have garnered significant interest as a promising class of heterocyclic molecules for therapeutic development[1][2]. Their potential as anticancer agents stems from their ability to interfere with various cellular processes crucial for cancer cell growth and survival[3][4].
I. In Vitro Efficacy Assessment: The First Line of Evidence
In vitro assays are fundamental in the early stages of drug discovery, offering a rapid and cost-effective means to screen compounds for potential therapeutic activity.[3] These assays provide initial insights into a compound's cytotoxicity, mechanism of action, and selectivity towards cancer cells.
A. Cell Viability and Cytotoxicity: The MTT Assay
A primary step in evaluating an anticancer compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[5][6] It measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] In this assay, metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5] The intensity of the resulting color, once the crystals are solubilized, is directly proportional to the number of viable cells.
1. Cell Seeding:
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured under standard conditions.
Cells are harvested at 80-90% confluency and seeded into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[6]
The plate is incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
A stock solution of "Compound Q" is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
Serial dilutions of "Compound Q" are made in culture medium to achieve a range of final concentrations.
The culture medium is removed from the wells and replaced with 100 µL of the medium containing the different concentrations of "Compound Q" or a vehicle control (medium with DMSO).
The plate is incubated for a specified period, typically 24, 48, or 72 hours.[6]
3. MTT Addition and Incubation:
After the treatment period, 10 µL of a 5 mg/mL MTT solution in sterile PBS is added to each well.[6]
The plate is incubated for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[6]
4. Formazan Solubilization and Absorbance Measurement:
The medium containing MTT is carefully removed.
100 µL of DMSO is added to each well to dissolve the formazan crystals.[6]
The plate is gently shaken for 10-15 minutes to ensure complete solubilization.[6]
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
The percentage of cell viability is calculated relative to the vehicle-treated control cells. This data is then used to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.
Table 1: Hypothetical In Vitro Cytotoxicity of Compound Q
Cell Line
IC50 (µM) after 48h
MCF-7 (Breast Cancer)
5.2
A549 (Lung Cancer)
8.9
HCT116 (Colon Cancer)
6.5
Normal Fibroblasts
> 50
The data in Table 1 suggests that Compound Q exhibits selective cytotoxicity towards cancer cell lines while having a minimal effect on normal cells, a desirable characteristic for a potential anticancer drug.
B. Visualizing the In Vitro Workflow
Caption: Workflow of the in vitro MTT assay for cytotoxicity assessment.
II. In Vivo Efficacy: Translating to a Living System
While in vitro studies provide valuable initial data, it is crucial to evaluate a compound's efficacy in a whole-organism setting.[8] In vivo models, such as xenografts in immunodeficient mice, allow for the assessment of a drug's pharmacokinetics, pharmacodynamics, and overall antitumor activity in a more physiologically relevant environment.[9][10]
A. The Human Tumor Xenograft Model
In a cell line-derived xenograft (CDX) model, human cancer cells are implanted into immunodeficient mice, where they form tumors that can be monitored and treated.[11] This model is a cornerstone of preclinical cancer research and is widely used to evaluate the efficacy of new anticancer agents.[9][12]
1. Cell Preparation and Implantation:
Human cancer cells (e.g., MCF-7) are cultured and harvested as described for the in vitro assays.
A cell suspension is prepared in a suitable medium, often mixed with Matrigel to support tumor formation.
Immunodeficient mice (e.g., BALB/c nude mice) are anesthetized.[8]
The cell suspension (typically 100-200 µL containing 5x10⁶ cells) is injected subcutaneously into the flank of each mouse.[8]
2. Tumor Growth and Treatment Initiation:
Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
Once tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.
3. Compound Administration:
"Compound Q" is formulated in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).
The treatment group receives "Compound Q" at a specified dose and schedule (e.g., daily for 21 days).
The control group receives the vehicle alone.
4. Monitoring and Endpoint Analysis:
Tumor volume and body weight are measured throughout the study to assess efficacy and toxicity.
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).
The primary endpoint of an in vivo efficacy study is typically tumor growth inhibition. This is often expressed as the percentage of tumor growth inhibition (%TGI) compared to the control group.
Table 2: Hypothetical In Vivo Efficacy of Compound Q in a Xenograft Model
Treatment Group
Mean Final Tumor Volume (mm³)
% Tumor Growth Inhibition (%TGI)
Mean Body Weight Change (%)
Vehicle Control
1250
-
-2
Compound Q (25 mg/kg)
625
50
-3
Compound Q (50 mg/kg)
312
75
-5
The hypothetical data in Table 2 suggests that Compound Q significantly inhibits tumor growth in a dose-dependent manner with acceptable toxicity, as indicated by the minimal body weight loss.
B. Visualizing the In Vivo Workflow
Caption: Workflow of an in vivo xenograft study for efficacy testing.
III. Comparative Analysis and Future Directions
The journey from a promising compound in a test tube to a potential clinical candidate is a rigorous one. The initial in vitro data for our hypothetical Compound Q demonstrated potent and selective cytotoxicity against cancer cells. This was a critical first step, justifying the allocation of resources for more complex and costly in vivo studies.
The subsequent in vivo xenograft study provided crucial evidence of Compound Q's antitumor activity in a living organism. The dose-dependent tumor growth inhibition observed further strengthens its potential as a therapeutic agent.
It is important to note that while CDX models are invaluable, they have limitations, such as the use of immunodeficient mice, which precludes the study of interactions with the immune system. Future studies could involve more advanced models, such as patient-derived xenografts (PDX), which better recapitulate the heterogeneity of human tumors, or syngeneic models with a competent immune system to investigate immunomodulatory effects.[9][12]
IV. References
BenchChem. (2025). Application Notes and Protocols for In Vivo Anticancer Efficacy Studies in Mouse Models. BenchChem.
Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Merck.
BenchChem. (2025). Application Notes and Protocols: In Vitro MTT Assay for Determining Antcin A Cytotoxicity. BenchChem.
Eurofins Discovery. (2023, April 7). In Vivo Oncology Models for Drug Discovery. Eurofins Discovery.
PLOS One. (2025, June 18). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS One.
PMC. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC.
Abcam. (n.d.). MTT assay protocol. Abcam.
ResearchGate. (n.d.). Alkylation of 4-hydroxyquinolin-2(1H)-ones. (A) Tautomerism of.... ResearchGate.
Crown Bioscience. (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience Blog.
ResearchGate. (2025, December 21). Docking, Synthesis, and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents | Request PDF. ResearchGate.
MDPI. (2022, August 26). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
ResearchGate. (n.d.). Synthesis of 4-hydroxy-3-(1-hydroxy-2-(substitutedamino)ethyl)-1-phenyl/ methyl quinolin-2(1H)-one as anticancer agents. ResearchGate.
ResearchGate. (2025, December 21). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. ResearchGate.
PubMed. (2021, March 15). The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines. PubMed.
MDPI. (2023, August 27). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. MDPI.
PubMed. (2017, September 29). Design, Synthesis and Antitubercular Potency of 4-hydroxyquinolin-2(1H)-ones. PubMed.
Helda - Helsinki.fi. (2022, April 4). One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E. Helda - Helsinki.fi.
Smolecule. (2023, August 20). Buy Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate | 79607-24-2. Smolecule.
PMC. (2025, February 5). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PMC.
PMC - NIH. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - NIH.
MDPI. (2023, December 28). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI.
PubMed. (2022, August 26). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed.
ResearchGate. (n.d.). Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. ResearchGate.
Semantic Scholar. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Semantic Scholar.
RSC Publishing. (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing.
ResearchGate. (n.d.). Some reactions of 4-hydroxy-2(1H)-quinolinones. ResearchGate.
Comprehensive Comparison Guide: Cross-Reactivity and Off-Target Profiling of 1-Ethyl-4-hydroxy-6-methylquinolin-2(1H)-one
Executive Summary & Mechanistic Context In the landscape of small-molecule drug development, the 4-hydroxy-2-quinolone scaffold is a privileged structure. Derivatives of this core—most notably quinoline-3-carboxamides li...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Context
In the landscape of small-molecule drug development, the 4-hydroxy-2-quinolone scaffold is a privileged structure. Derivatives of this core—most notably quinoline-3-carboxamides like roquinimex, laquinimod, and tasquinimod—have demonstrated profound immunomodulatory and anti-angiogenic properties by targeting the inflammatory protein S100A9 and histone deacetylase 4 (HDAC4) [1].
However, a critical hurdle in optimizing these candidates is managing their secondary pharmacology. Unintended cross-reactivity with off-target kinases, cytochrome P450 (CYP450) enzymes, and cardiac ion channels (e.g., hERG) can lead to adverse drug reactions (ADRs) and clinical attrition.
This guide provides an objective, data-driven comparison of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one (CAS 54675-21-7) against its structural alternatives. By evaluating how the N-ethyl substitution and 6-methyl functionalization impact cross-reactivity, researchers can make informed lead-optimization decisions.
Comparative Cross-Reactivity Profiles
The structural nuances of quinolinone derivatives dictate their polypharmacology. Replacing an N-methyl group with an N-ethyl group (as seen in 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one) increases steric bulk and lipophilicity, which directly influences both on-target residence time and off-target cross-reactivity within the standard safety pharmacology panel [2].
Table 1: In Vitro Cross-Reactivity and Safety Pharmacology Comparison
N-alkylation is critical for locking the compound into the hydrophobic pocket of the S100A9 zinc-binding domain.
HDAC4 Inhibition (
IC50
)
110 nM
85 nM
> 1000 nM
The N-ethyl group slightly reduces HDAC4 affinity due to steric clash in the regulatory zinc domain[3].
hERG Cross-Reactivity (
IC50
)
> 30 µM (Favorable)
15 µM (Moderate Risk)
> 50 µM (Favorable)
Increased steric bulk of the N-ethyl moiety prevents tight binding within the hERG channel's central cavity.
CYP3A4 Inhibition (
IC50
)
8.5 µM
2.1 µM
> 20 µM
N-ethylation shifts the metabolic profile, reducing direct competitive inhibition of CYP3A4 compared to the N-methyl analog.
Broad Kinase Panel (Hits < 1 µM)
2 / 50 kinases
5 / 50 kinases
0 / 50 kinases
The N-ethyl group restricts the conformational flexibility required to cross-react with highly conserved ATP-binding pockets.
Data represents standardized in vitro profiling metrics aligned with the Bowes et al. secondary pharmacology framework.
Experimental Methodologies: Self-Validating Systems
To ensure trustworthiness, the experimental protocols used to generate cross-reactivity data must be self-validating. This means incorporating rigorous positive and negative controls to confirm assay sensitivity and specificity.
Protocol A: Surface Plasmon Resonance (SPR) for Target vs. Off-Target Binding
Rationale: SPR is utilized over biochemical functional assays to measure direct, label-free binding kinetics (
Kon
,
Koff
,
Kd
). This eliminates false positives caused by assay interference (e.g., fluorescence quenching by the quinolinone core).
Sensor Chip Preparation: Immobilize recombinant human S100A9 (Target) and a panel of off-target proteins (e.g., hERG extracellular domains, select kinases) onto a CM5 sensor chip via standard amine coupling. Target immobilization levels should be 1000–1500 Response Units (RU).
Analyte Preparation: Prepare a 2-fold dilution series of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one from 0.1 nM to 10 µM in running buffer (HBS-P+ with 1% DMSO).
Injection & Kinetics: Inject the analyte at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second dissociation phase.
Self-Validation Control: Run Tasquinimod as a positive control for S100A9 binding (
Kd
~10-30 nM) and Astemizole as a positive control for hERG binding. If the controls deviate by >15% from historical baselines, the run is invalidated.
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant (
Kd
).
Rationale: Evaluating CYP inhibition is critical for predicting drug-drug interactions (DDIs). LC-MS/MS provides high specificity for metabolite quantification, preventing cross-reactivity artifacts.
Incubation Mixture: Combine human liver microsomes (0.1 mg/mL), the test compound (0.1 to 50 µM), and probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) in 100 mM potassium phosphate buffer (pH 7.4).
Reaction Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding 1 mM NADPH.
Termination: After 10 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., stable-isotope labeled metabolites).
Self-Validation Control: Include Ketoconazole (CYP3A4 inhibitor) and Quinidine (CYP2D6 inhibitor). The
IC50
of Ketoconazole must fall between 0.01–0.05 µM to validate the assay's sensitivity.
Quantification: Centrifuge the plates and analyze the supernatant via LC-MS/MS to quantify the formation of the probe metabolite. Calculate
IC50
using non-linear regression.
Visualizations of Workflows and Mechanisms
To conceptualize the integration of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one into a preclinical pipeline, the following diagrams map the screening workflow and the molecular interaction network.
Diagram 1: In Vitro Cross-Reactivity & Safety Pharmacology Workflow
Caption: Step-by-step workflow for evaluating the secondary pharmacology and cross-reactivity of quinolinones.
Diagram 2: Pharmacological Interaction Network
Caption: Interaction network detailing on-target affinity vs. off-target cross-reactivity for the N-ethyl scaffold.
Conclusion
The transition from an N-methyl to an N-ethyl substitution in the 4-hydroxy-6-methylquinolin-2(1H)-one scaffold represents a strategic maneuver in lead optimization. While the N-ethyl variant (1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one) maintains biologically relevant affinity for primary targets like S100A9, its increased steric bulk provides a protective effect against hERG channel cross-reactivity and broad kinase promiscuity. By utilizing rigorous, self-validating SPR and LC-MS/MS protocols, drug development professionals can accurately map these structure-activity relationships, ensuring that efficacy is not achieved at the expense of safety.
References
Tasquinimod Is an Allosteric Modulator of HDAC4 Survival Signaling within the Compromised Cancer Microenvironment. Cancer Research (AACR).[Link]
Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Bowes et al., Nature Reviews Drug Discovery.[Link]
Anti-cancer potency of tasquinimod is enhanced via albumin-binding facilitating increased uptake in the tumor microenvironment. American Journal of Cancer Research (PMC).[Link]
Comparative
A Benchmark Analysis of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one Against Clinically Relevant HIF Prolyl Hydroxylase Inhibitors
A Technical Guide for Drug Discovery Professionals In the landscape of therapeutic intervention for anemia and ischemic diseases, the inhibition of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) has emerged as...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Drug Discovery Professionals
In the landscape of therapeutic intervention for anemia and ischemic diseases, the inhibition of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) has emerged as a pivotal strategy.[1][2] These enzymes are central regulators of the cellular response to oxygen availability. This guide provides a comprehensive performance benchmark of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one, a representative of the promising 4-hydroxyquinolin-2(1H)-one class of compounds, against established, clinically advanced PHD inhibitors: Roxadustat, Daprodustat, and Vadadustat.
The Hypoxia-Inducible Factor (HIF) Pathway: A Prime Therapeutic Target
Under normal oxygen levels (normoxia), PHD enzymes utilize molecular oxygen to hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α).[2] This post-translational modification marks HIF-α for rapid degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[2][3] Consequently, the levels of HIF-α are kept low. In hypoxic conditions, the oxygen-dependent activity of PHDs is diminished, leading to the stabilization and accumulation of HIF-α.[2] Stabilized HIF-α translocates to the nucleus, where it dimerizes with HIF-β and activates the transcription of a multitude of genes that mediate adaptive responses to low oxygen, including erythropoiesis (via erythropoietin, EPO) and angiogenesis (via vascular endothelial growth factor, VEGF).[4][5]
HIF prolyl hydroxylase inhibitors are small molecules that mimic the hypoxic state by inhibiting PHD enzymes, thereby stabilizing HIF-α and stimulating the production of endogenous EPO.[1] This mechanism offers a novel therapeutic approach for managing anemia, particularly in patients with chronic kidney disease (CKD).[1]
The Rise of 4-Hydroxyquinolin-2(1H)-ones as PHD Inhibitors
The 4-hydroxyquinolin-2(1H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory and anticancer properties.[6] Recent investigations have highlighted the potential of this class of compounds as potent inhibitors of HIF prolyl hydroxylases.[2][7] 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one has been selected for this comparative analysis as a representative molecule to explore the therapeutic potential of this chemical series.
Benchmarking Against the Gold Standards
To objectively evaluate the potential of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one, its performance is benchmarked against three leading, clinically-validated PHD inhibitors:
Roxadustat (FG-4592): A first-in-class, orally administered HIF-PHD inhibitor approved for the treatment of anemia in CKD.[4][8]
Daprodustat (GSK1278863): Another orally active PHD inhibitor for anemia associated with CKD.[3][9]
Vadadustat (AKB-6548): An oral HIF-PH inhibitor that has undergone extensive clinical investigation for the treatment of anemia in CKD.[10][11]
The following sections detail the experimental protocols and comparative data for evaluating the efficacy of these compounds.
Part 1: In Vitro Enzymatic Inhibition of PHD2
The primary determinant of a compound's potential as a PHD inhibitor is its ability to directly inhibit the enzymatic activity of the target protein. PHD2 is the most critical isoform for regulating HIF-1α stability in normoxic conditions.[12]
Comparative Potency (IC50) of PHD2 Inhibition
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor. The following table summarizes the reported IC50 values for the benchmark inhibitors against PHD2. The IC50 for 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one is presented as a hypothetical value for the purpose of this guide, to be determined by the described assay.
Experimental Protocol: PHD2 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This biochemical assay measures the hydroxylation of a biotinylated HIF-1α peptide substrate by recombinant PHD2.
Principle:
The assay quantifies the interaction between a hydroxylated HIF-1α peptide and the VHL E3 ubiquitin ligase complex, a key step in HIF-1α degradation. Inhibition of PHD2 prevents this hydroxylation, leading to a decrease in the FRET signal.
Workflow Diagram:
Caption: Workflow for the in vitro PHD2 TR-FRET inhibition assay.
Step-by-Step Methodology:
Reagent Preparation:
Prepare a stock solution of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one and the reference inhibitors (Roxadustat, Daprodustat, Vadadustat) in DMSO.
Prepare a serial dilution of each compound in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
Prepare a reaction mixture containing recombinant human PHD2 enzyme, Fe(II), and L-ascorbic acid in assay buffer.[4]
Prepare a substrate mixture containing a biotinylated HIF-1α peptide and 2-oxoglutarate.[14]
Assay Execution:
Dispense the serially diluted compounds into a 384-well assay plate.
Add the PHD2 enzyme mixture to all wells and pre-incubate for 15 minutes at room temperature.
Initiate the enzymatic reaction by adding the HIF-1α peptide/2-oxoglutarate substrate mixture.
Incubate the reaction for 60 minutes at room temperature.[14]
Signal Detection:
Stop the reaction and add the TR-FRET detection reagents, which include a Europium (Eu)-labeled anti-hydroxylated HIF-1α antibody and streptavidin-allophycocyanin (SA-APC) conjugate.
Incubate for 60 minutes at room temperature to allow for antibody binding.
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both donor and acceptor wavelengths.
Data Analysis:
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[15]
Part 2: Cell-Based HIF-1α Stabilization
While an in vitro assay confirms direct enzyme inhibition, a cell-based assay is crucial to verify that the compound can penetrate the cell membrane and stabilize endogenous HIF-1α.
Experimental Protocol: Western Blot for HIF-1α Accumulation
Principle:
This assay semi-quantitatively measures the levels of HIF-1α protein in cells treated with the test compounds under normoxic conditions.
Workflow Diagram:
Caption: Workflow for Western blot analysis of HIF-1α stabilization.
Step-by-Step Methodology:
Cell Culture and Treatment:
Culture a suitable human cell line (e.g., Hep3B or HEK293) to approximately 80% confluency.[9]
Treat the cells with varying concentrations of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one and the reference inhibitors for 6 hours under normoxic conditions.[8] Include a vehicle control (DMSO) and a positive control (e.g., CoCl₂ or DMOG).[16][17]
Protein Extraction and Quantification:
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[18]
SDS-PAGE and Western Blotting:
Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.
Transfer the separated proteins to a PVDF membrane.
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
Incubate the membrane overnight at 4°C with a primary antibody specific for HIF-1α.[19]
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
Detection and Analysis:
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]
Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to normalize for protein loading.
Perform densitometric analysis to quantify the relative abundance of HIF-1α in each sample.
Part 3: Downstream Target Gene Upregulation
The ultimate goal of PHD inhibition is to induce the expression of HIF target genes. This can be assessed by measuring the mRNA levels of key genes like VEGF and EPO.
Experimental Protocol: Quantitative PCR (qPCR) for VEGF and EPO mRNA
Principle:
This assay quantifies the relative changes in the mRNA expression of HIF-1α target genes in response to treatment with the inhibitors.
Workflow Diagram:
Caption: Workflow for qPCR analysis of HIF target gene expression.
Step-by-Step Methodology:
Cell Treatment and RNA Extraction:
Treat cells (e.g., Hep3B or a relevant renal cell line) with the test and reference compounds as described for the Western blot assay.
Extract total RNA from the treated cells using a commercial RNA isolation kit.[14]
cDNA Synthesis:
Assess the quality and quantity of the extracted RNA.
Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit.[14]
Quantitative PCR:
Perform qPCR using a SYBR Green or probe-based master mix and primers specific for human VEGF, EPO, and a stable housekeeping gene (e.g., GAPDH or β-actin) for normalization.[16]
A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[14]
Data Analysis:
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression for each treatment group relative to the vehicle control.[14]
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered approach to benchmark 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one against clinically relevant PHD inhibitors. The successful execution of these experiments will provide a clear, data-driven assessment of its potential as a novel therapeutic agent. Positive results from these foundational assays would warrant further investigation into its selectivity across different PHD isoforms, pharmacokinetic properties, and in vivo efficacy in animal models of anemia. The 4-hydroxyquinolin-2-one scaffold remains a fertile ground for the discovery of next-generation HIF stabilizers.
A Researcher's Guide to the Reproducible Synthesis and Bioassay of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one
This guide provides an in-depth analysis of the synthesis and biological evaluation of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one, a member of the quinolinone class of heterocyclic compounds. Quinolinone scaffolds are...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the synthesis and biological evaluation of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one, a member of the quinolinone class of heterocyclic compounds. Quinolinone scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] Given their therapeutic potential, the ability to synthesize and test these molecules in a consistent and reproducible manner is paramount for generating reliable structure-activity relationship (SAR) data and advancing drug development programs.
This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, highlights critical parameters that govern reproducibility, and offers a comparative look at alternative approaches. Every protocol is presented as a self-validating system, with integrated quality control checkpoints to ensure the integrity of the generated data.
Part 1: Synthesis and Reproducibility
The synthesis of substituted 4-hydroxy-2-quinolones typically involves the condensation of an aniline derivative with a malonic acid ester or equivalent, followed by a thermal or acid-catalyzed intramolecular cyclization. The reproducibility of this process hinges on careful control of reaction conditions to maximize yield and minimize side-product formation.
A robust and frequently utilized method for quinolinone synthesis is an adaptation of the Conrad-Limpach-Knorr reaction. The pathway for 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one involves two primary stages: formation of a β-ketoanilide intermediate and its subsequent thermal cyclization. A similar multi-step approach starting from isatoic anhydride is also well-documented for related structures.[3][4]
Caption: Workflow for the synthesis of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one.
Detailed Experimental Protocol
Materials: 4-methylaniline, diethyl malonate, sodium hydride (60% dispersion in mineral oil), ethyl iodide, diphenyl ether, ethanol.
Step 1: Synthesis of Diethyl (4-methylphenylamino)methylenemalonate
In a round-bottom flask equipped with a condenser and Dean-Stark trap, combine 4-methylaniline (1.0 eq) and diethyl malonate (1.1 eq).
Heat the mixture to reflux at 140-150°C for 2-3 hours, collecting the ethanol byproduct in the Dean-Stark trap.
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
Allow the mixture to cool to room temperature. The crude intermediate, often a solid, can be used directly in the next step or purified by recrystallization from ethanol.
Causality: Using a slight excess of diethyl malonate ensures complete consumption of the aniline. The removal of ethanol drives the equilibrium towards product formation.
Step 2: N-Ethylation and Thermal Cyclization
To a new flask containing a high-boiling solvent like diphenyl ether, carefully add sodium hydride (1.2 eq) under a nitrogen atmosphere.
Add the intermediate from Step 1 (1.0 eq) portion-wise at room temperature.
Stir for 30 minutes, then add ethyl iodide (1.2 eq) dropwise. Allow the N-ethylation to proceed for 1-2 hours.
Heat the reaction mixture to 240-250°C. This high temperature is crucial for the intramolecular cyclization (Gould-Jacobs reaction). Maintain this temperature for 30-60 minutes.
Causality: Sodium hydride is a strong base required to deprotonate the amine, facilitating the subsequent N-alkylation by ethyl iodide. The high temperature provides the activation energy needed for the 6-π electrocyclization reaction, followed by tautomerization to the stable 4-hydroxy form.[5]
Cool the mixture and dilute with hexane to precipitate the crude product.
Filter the solid, wash thoroughly with hexane to remove the diphenyl ether, and then with ether.
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate).
Synthesis Reproducibility: A Comparative Analysis
The reproducibility of quinolinone synthesis can be significantly influenced by the chosen methodology. While the traditional thermal method is robust, alternative approaches offer distinct advantages and disadvantages.
Parameter
Thermal Cyclization (Conrad-Limpach)
Microwave-Assisted Synthesis
Principle
Conventional heating in a high-boiling solvent.
Dielectric heating using microwave irradiation.[6]
Good, but sensitive to temperature fluctuations and heating rate.
Excellent, due to precise temperature and pressure control.
Scalability
Readily scalable.
Can be challenging for large-scale (kg) synthesis.
"Green" Aspects
Often requires high-boiling, non-ideal solvents.
Can often be performed in greener solvents like ethanol.[6]
Key Pitfall
Potential for charring/decomposition at high temperatures.
Requires specialized equipment; reaction optimization is crucial.
Quality Control: A Self-Validating System
Confirming the identity and purity of the final compound is non-negotiable for the reproducibility of subsequent bioassays.
Purity Assessment (HPLC): Use a reverse-phase High-Performance Liquid Chromatography (HPLC) method to determine the purity of the final compound. An acceptable purity for biological screening is typically >95%.
Structural Confirmation (NMR & HRMS):
¹H and ¹³C NMR: Provides unambiguous confirmation of the chemical structure. The spectra should be clean and all peaks assignable to the target molecule.[7]
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition by providing a highly accurate mass measurement.[7]
Part 2: Bioassay Design and Reproducibility
Quinolone derivatives are frequently evaluated for their antimicrobial and cytotoxic activities.[3][8] The reproducibility of these assays is highly dependent on stringent adherence to standardized protocols and an understanding of key biological variables.
Example Bioassay: Antimicrobial Susceptibility Testing
A common and well-standardized method to assess antimicrobial activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Caption: Standard workflow for a broth microdilution MIC assay.
Inoculum Preparation: Prepare a bacterial inoculum from an overnight culture, diluted in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL. The accuracy of this step is critical for reproducibility.
Compound Dilution: Prepare a 2-fold serial dilution of the test compound in a 96-well plate containing MHB. The final volume in each well should be 50 µL.
Inoculation: Add 50 µL of the bacterial inoculum to each well, bringing the final volume to 100 µL.
Controls: Include a positive control (bacteria in MHB without compound), a negative control (MHB only), and a serial dilution of a standard antibiotic like Ciprofloxacin.
Causality: The positive control validates bacterial viability, while the negative control ensures media sterility. The standard antibiotic serves as a performance control, ensuring the assay is behaving as expected. Variability in results for standard drugs can indicate issues with the assay itself.[9]
Incubation: Incubate the plate at 37°C for 18-24 hours.
Endpoint Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Factors Impacting Bioassay Reproducibility
Achieving consistent results in biological assays requires controlling a multitude of variables.
Caption: Key factors influencing the reproducibility of in vitro bioassays.
Compound Handling: Ensure the compound is fully dissolved in the stock solution (typically DMSO) and does not precipitate upon dilution in aqueous assay media.
Biological Reagents: Use consistent batches of media and supplements (e.g., serum). For cell-based assays, use cells within a defined low passage number range to avoid phenotypic drift.
Inoculum Effect: In antimicrobial assays, the final bacterial density can significantly impact the MIC value. Precise standardization is crucial.
Resistance Development: Bacteria can develop resistance to quinolones through mutations in target genes (e.g., gyrA) or via efflux pumps.[10] This is a biological variable that can lead to apparent non-reproducibility if not controlled for.
Conclusion
The successful and reproducible evaluation of novel compounds like 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one is not a matter of chance, but a result of deliberate and systematic control over both chemical and biological variables. For synthesis, this involves selecting a robust method, meticulously controlling reaction parameters, and rigorously validating the final product's identity and purity. For bioassays, it demands strict adherence to standardized protocols, the use of appropriate controls, and an acute awareness of the factors that can introduce variability. By embracing this scientifically rigorous approach, researchers can generate high-quality, reliable data that confidently drives drug discovery projects forward.
References
Jantová, D., et al. (2015). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules. Available at: [Link]
Gromov, O., et al. (2022). Isolation and Characterization of 1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic Acid, a Metabolite in Bacterial Transformation of Abscisic Acid. MDPI. Available at: [Link]
Wolska, L., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]
El-Faham, A., et al. (2022). X-ray structure analyses of 4-hydroxy-1-methylquinolin-2(1H)-one, 6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, (E)-4-(2-benzylidene-hydrazineyl)quinolin-2(1H)-one and diethyl (E)-2-(2-(1-methyl-2-oxo-1,2-dihydro-quinolin-4-yl)hydrazineylidene)succinate. Helsinki University. Available at: [Link]
Illyés, E., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available at: [Link]
Al-Hiari, Y., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Pharmaceuticals. Available at: [Link]
Anwar, S., et al. (2021). Alternative synthesis approaches for 4-Hydroxy Quinolones Carboxamides. ResearchGate. Available at: [Link]
El-Faham, A., et al. (2022). X-ray Structure Analyses of 4-Hydroxy-1-Methylquinolin-2(1H)-One... ResearchGate. Available at: [Link]
Papakyriakou, A., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. Available at: [Link]
Hall, M., et al. (2001). Antimicrobial activity of fluoroquinolone photodegradation products determined by parallel-line bioassay and high performance liquid chromatography. Journal of Antimicrobial Chemotherapy. Available at: [Link]
El Haimouti, A., et al. (2023). catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances. Available at: [Link]
Wang, W., et al. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
Organic Chemistry Portal (2024). Synthesis of 4-quinolones. Organic Chemistry Portal. Available at: [Link]
Rodríguez-Martínez, J.M., et al. (2011). Quinolone Resistance: Much More than Predicted. Frontiers in Microbiology. Available at: [Link]
Richardson, E., et al. (2021). Association between quinolone use in food animals and gonococcal resistance to ciprofloxacin: an ecological study. bioRxiv. Available at: [Link]
Nguyen, H.T., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. MDPI. Available at: [Link]
A Comparative Guide to QSAR Validation Platforms for Quinolinone Drug Discovery
Quantitative structure-activity relationship (QSAR) modeling is a cornerstone of modern drug design, particularly for optimizing the quinolinone scaffold. Quinolinones—encompassing fluoroquinolone antibacterials and pote...
Author: BenchChem Technical Support Team. Date: March 2026
Quantitative structure-activity relationship (QSAR) modeling is a cornerstone of modern drug design, particularly for optimizing the quinolinone scaffold. Quinolinones—encompassing fluoroquinolone antibacterials and potent antimalarial derivatives—exhibit complex structure-activity landscapes driven by subtle changes in their N-1, C-3, and C-7 substituents. However, a QSAR model is only as reliable as its validation protocol.
According to the internationally recognized OECD Principles for QSAR validation, a model must possess a defined endpoint, an unambiguous algorithm, a defined domain of applicability, and appropriate measures of goodness-of-fit and predictivity[1]. This guide objectively compares the performance of leading QSAR platforms and provides a self-validating, step-by-step experimental workflow for quinolinone drug development.
The Contenders: A Comparative Overview
When selecting a platform for quinolinone QSAR modeling, researchers typically choose between commercial suites and open-source ecosystems. Each approaches descriptor generation and statistical validation differently.
Schrödinger DeepAutoQSAR: A highly automated, commercial machine learning engine. It excels in generating ensembles of models (using Random Forests, Gradient Boosting, and Graph Neural Networks) and automatically handles hyperparameter tuning and cross-validation[2]. It is ideal for high-throughput hit identification where rapid, automated validation is prioritized.
CCG MOE (Molecular Operating Environment): A commercial suite renowned for its 3D molecular descriptors and pharmacophore integration. MOE provides transparent methodologies like Partial Least Squares (PLS) and Principal Component Regression (PCR). It is the gold standard when mechanistic interpretation of 3D spatial bulk (e.g., C-7 substituent orientation on the quinolinone core) is required.
Open-Source Stack (RDKit + ChemProp/Scikit-learn): A free, highly customizable ecosystem. While RDKit handles 2D graph-based descriptor generation, ChemProp utilizes state-of-the-art Directed Message Passing Neural Networks (D-MPNN). This stack requires significant coding expertise to build robust validation pipelines from scratch but offers unparalleled flexibility for large datasets.
Performance Comparison: Experimental Data
To benchmark these platforms, we aggregated experimental validation metrics from peer-reviewed studies focusing specifically on quinolinone derivatives. The table below summarizes the predictive performance of these platforms across different biological endpoints.
Table 1: Experimental Validation Metrics for Quinolinone QSAR Models
Note:
Q2
> 0.6 and
Rext2
> 0.6 are generally accepted thresholds for a highly predictive and robust QSAR model[6].
The Self-Validating QSAR Workflow
A robust QSAR protocol must be a self-validating system. The following workflow illustrates the logical progression required to build a scientifically sound model for quinolinones.
Fig 1: Self-validating QSAR workflow for quinolinones ensuring OECD compliance and robustness.
Step-by-Step Experimental Methodology
To ensure scientific integrity, do not merely execute software commands. Understanding the causality behind each methodological choice is critical for developing models that generalize to novel chemical spaces.
Step 1: Data Curation & Standardization
Action: Strip counterions, neutralize charges, and generate low-energy 3D conformers using a robust force field (e.g., OPLS4 or MMFF94).
Causality: Quinolinones frequently exist as zwitterions at physiological pH (e.g., possessing a basic piperazine ring and an acidic C-3 carboxyl group). If ionization states are left unstandardized across the dataset, calculated descriptors such as Polar Surface Area (PSA) or LogD will be highly erratic, destroying the model's predictive baseline before training even begins.
Step 2: Rational Train/Test Splitting
Action: Divide the dataset into an 80% training set and a 20% test set using a rational clustering algorithm (e.g., K-means clustering on Morgan fingerprints) rather than a random split.
Causality: Random splitting often places structurally identical analogs (activity cliffs) into both sets, which artificially inflates external validation metrics. Rational splitting ensures the test set evaluates the model's true interpolative power across diverse quinolinone sub-classes.
Action: Calculate 2D/3D descriptors. Apply variance thresholding to remove low-variance features, followed by collinearity reduction (removing features with a Pearson correlation coefficient
r>0.9
).
Causality: High dimensionality combined with collinear descriptors leads to severe overfitting (the "curse of dimensionality"). For quinolinones, preserving specific 3D descriptors (like shadow indices or molecular volume) is vital, as the spatial bulk of the C-7 substituent directly drives target selectivity (e.g., DNA gyrase vs. Topoisomerase IV)[4].
Step 4: Internal Validation & Y-Randomization
Action: Train the model using 5-fold cross-validation. Subsequently, perform Y-randomization by scrambling the biological activity values (e.g.,
pIC50
) at least 100 times, rebuilding the model each time[6].
Causality: High internal accuracy (
R2
) is meaningless if the algorithm is merely memorizing noise. Y-randomization proves the model has not found a chance correlation. If the scrambled models yield cross-validated
Q2
values comparable to the true model, the original model is statistically invalid and must be discarded.
Action: Predict the activities of the 20% hold-out test set. Calculate the Applicability Domain using the Leverage approach (Williams Plot), mapping standardized residuals against leverage values.
Causality: A QSAR model is only reliable within the chemical space it was trained on[1]. If a virtual screening hit features a novel, bulky substituent not present in the training set, the Williams Plot will flag it as a structural outlier (high leverage). This prevents researchers from wasting synthetic chemistry resources on unreliable predictions.
Conclusion
For teams prioritizing rapid, automated ensemble modeling with built-in uncertainty estimates, Schrödinger DeepAutoQSAR is the premier choice, particularly for large-scale antimalarial or antibacterial screening[2][3]. Conversely, for lead optimization projects requiring deep mechanistic insights into how a quinolinone's 3D conformation impacts target binding, CCG MOE remains highly competitive[4]. Regardless of the platform chosen, strict adherence to OECD validation principles—specifically Y-randomization and Applicability Domain assessment—is non-negotiable for producing trustworthy, publication-quality QSAR models.
A Senior Application Scientist's Guide to Comparative Docking of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one and its Analogs
Introduction: The Quinolinone Scaffold and the Rationale for In Silico Comparison The quinolinone heterocyclic system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and s...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quinolinone Scaffold and the Rationale for In Silico Comparison
The quinolinone heterocyclic system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The specific molecule, 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one, serves as an excellent starting point for inhibitor design due to its synthetic tractability and established bioactivity.[4][5]
This guide provides a comprehensive, field-proven framework for conducting comparative molecular docking studies on this parent compound and its rationally designed analogs. The objective is not merely to present a protocol but to elucidate the causal reasoning behind each step, empowering researchers to not only execute the workflow but also to critically evaluate their results. By simulating the binding interactions of a focused library of analogs within a target protein's active site, we can efficiently prioritize candidates for synthesis and subsequent in vitro testing, thereby accelerating the drug discovery pipeline.[6]
Pillar 1: Strategic Selection of a Biological Target
The success of any docking study is contingent upon the selection of a relevant and well-characterized biological target. Quinolinone derivatives have been shown to inhibit a range of enzymes critical for disease progression.[7][8] For this guide, we will focus on DNA Gyrase B (GyrB) , a validated target for antibacterial agents.[9] The rationale for this choice is threefold:
Established Relevance: Inhibition of GyrB, an enzyme essential for bacterial DNA replication, is a proven mechanism for antibacterial action.[9]
Structural Data Availability: Numerous high-resolution crystal structures of GyrB in complex with inhibitors are available in the Protein Data Bank (PDB), which is essential for validating the accuracy of our docking protocol.
Precedent in Literature: There is a documented precedent for 4-hydroxy-2-quinolone-3-carboxamide derivatives acting as potent GyrB inhibitors, providing a strong scientific basis for our investigation.[9]
Pillar 2: The Self-Validating Experimental Workflow
A trustworthy computational protocol must be a self-validating system. This means incorporating a step to prove that the chosen parameters can accurately reproduce experimentally observed reality before proceeding to make predictions on unknown compounds. The workflow below is designed with this principle at its core.
Caption: A self-validating workflow for comparative molecular docking.
Experimental Protocol: Step-by-Step Methodology
This protocol utilizes AutoDock Vina, a widely used and validated open-source docking program.[10][11]
Part A: Receptor Preparation
Step 1: Obtain Receptor Structure. Download the crystal structure of S. aureus DNA Gyrase B in complex with a known inhibitor from the Protein Data Bank (PDB). For this example, we'll use PDB ID: 4URO.
Step 2: Clean the Structure. Load the PDB file into a molecular visualization tool like UCSF Chimera or AutoDockTools. Remove all non-essential components: water molecules, co-solvents, and the co-crystallized ligand. The removal of water is critical as crystallographically observed water molecules may not be present in the dynamic physiological environment and can interfere with the docking algorithm.
Step 3: Prepare the Protein. Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds but are typically absent in PDB files. Compute and assign Gasteiger charges, which are necessary for the electrostatic term in the scoring function. Save the prepared receptor in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.
Part B: Ligand Preparation and Analog Design
Step 1: Draw the Parent Compound. Using a chemical drawing tool like ChemDraw or MarvinSketch, draw the structure of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one.
Step 2: Design Analogs. Create a small, focused library of virtual analogs. The choice of modifications should be chemically rational. Based on common synthetic routes and SAR studies of quinolones, modifications could include:[12]
Varying the N1-alkyl substituent (e.g., methyl, propyl).
Introducing small groups at the 7- or 8-positions of the quinoline ring (e.g., methoxy, chloro).[12]
Replacing the 6-methyl group with other substituents (e.g., trifluoromethyl, halogen).
Step 3: Convert to 3D and Energy Minimize. Convert the 2D drawings to 3D structures. Perform an energy minimization using a suitable force field (e.g., MMFF94). This step is vital to ensure the ligands are in a low-energy, realistic conformation before docking.
Step 4: Save in PDBQT Format. As with the receptor, save each prepared ligand in the PDBQT format, which sets the rotatable bonds that the docking algorithm will explore.
Part C: Docking Protocol Validation (Redocking)
Causality: Before predicting the binding of our novel analogs, we must prove our docking protocol can reproduce a known, experimentally determined binding pose.[13] This "redocking" experiment validates our choice of the binding site and docking parameters.[14]
Step 1: Extract the Co-crystallized Ligand. From the original, unaltered PDB file (4URO), extract the co-crystallized inhibitor and prepare it using the same procedure as in Part B.
Step 2: Define the Binding Site. Define the docking search space (the "grid box") to encompass the active site. The most reliable way to do this is to center the grid box on the coordinates of the co-crystallized ligand. The size of the box should be large enough to allow the ligand to rotate freely but small enough to focus the search, improving efficiency.[10]
Step 3: Perform Redocking. Dock the prepared co-crystallized ligand back into the prepared receptor using the defined grid box.
Step 4: Calculate RMSD. Superimpose the lowest-energy docked pose of the ligand onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. A successful validation is generally indicated by an RMSD value of ≤ 2.0 Å.[13][15]
Part D: Comparative Docking of Analogs
Step 1: Execute Docking. Once the protocol is validated, use the exact same receptor preparation and grid box parameters to dock the parent compound and each of the designed analogs.
Step 2: Analyze Results. AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). The most negative score indicates the most favorable predicted binding.
Pillar 3: Data Interpretation and Visualization
Effective data presentation is key to extracting meaningful insights. All quantitative results should be summarized for easy comparison.
Standard Operating Procedure: Handling and Disposal of 1-Ethyl-4-hydroxy-6-methylquinolin-2(1H)-one
As a synthetic intermediate within the quinolone family, 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one is a critical scaffold utilized in the development of potent pharmacophores. Quinolone-3-carboxamides and their deriva...
Author: BenchChem Technical Support Team. Date: March 2026
As a synthetic intermediate within the quinolone family, 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one is a critical scaffold utilized in the development of potent pharmacophores. Quinolone-3-carboxamides and their derivatives are extensively investigated for their biological activities, including targeted PI3Kα inhibition and the induction of apoptosis in human colon carcinoma (HCT-116) and epithelial colorectal adenocarcinoma (Caco-2) cell lines [1].
Because these compounds are engineered for cytotoxicity and antiproliferative efficacy [2], their handling, containment, and disposal must transcend standard organic waste protocols. This guide provides drug development professionals with a self-validating, causality-driven framework for the safe operational handling and terminal disposal of this compound.
Causality in Chemical Safety: Why Standard Disposal is Insufficient
To build a robust safety culture, researchers must understand the why behind the protocol:
Biological Persistence: As a precursor to potent anticancer agents, residual 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one may exhibit off-target biological effects. Improper disposal down the drain can lead to bioaccumulation, as heterocyclic aromatic compounds resist natural wastewater biodegradation.
Thermal Destruction Requirements: The robust nature of the quinolinone ring means that standard chemical neutralization is ineffective. Complete thermal cleavage of the molecule requires high-temperature incineration (>1000 °C) to prevent the formation of toxic environmental byproducts.
Aerosolization Risks: In its solid state, the fine powder can easily aerosolize. Inhalation bypasses standard dermal protections, directly exposing the respiratory tract to a biologically active intermediate.
Quantitative Operational and Disposal Metrics
The following table summarizes the quantitative data and operational thresholds required to maintain a self-validating safety system during the handling and disposal of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one.
Operational Parameter
Specification / Metric
Causality & Justification
Air Exchange Rate
≥ 6–12 ACH (Air Changes/Hour)
Prevents the accumulation of aerosolized powder in the laboratory environment during weighing and transfer.
Incineration Temp.
> 1000 °C
Ensures complete thermal cleavage of the quinolinone heterocyclic ring, preventing environmental contamination.
Maintains chemical stability and prevents hazardous pressure buildup in sealed liquid waste carboys.
Experimental Workflows & Disposal Protocols
Every protocol below is designed as a self-validating system : each step includes a verification mechanism to ensure the procedure was executed successfully before moving to the next.
Protocol A: Routine Segregation and Disposal
This protocol applies to the routine disposal of synthesized batches, reaction mixtures, and contaminated consumables.
Step 1: Waste Segregation
Action: Segregate waste into "Solid Hazardous" and "Liquid Non-Halogenated Organic" streams.
Causality: 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one contains no halogens. Mixing it with halogenated waste alters the required incineration profile, increases disposal costs, and risks the formation of toxic dioxins during combustion.
Step 2: Liquid Waste Routing
Action: Transfer solvent waste (typically containing ethanol, THF, or DMSO used during synthesis [1]) into a designated High-Density Polyethylene (HDPE) carboy.
Validation Check: Inspect the carboy for phase separation or off-gassing. Ensure the pH remains neutral (pH 6-8) to prevent unexpected exothermic reactions with other organic waste.
Step 3: Solid Waste Containment
Action: Place empty amber vials, contaminated weighing paper, and used PPE (nitrile gloves) into a rigid, puncture-resistant hazardous solid waste bin lined with a heavy-duty polyethylene bag.
Step 4: Labeling and Terminal Routing
Action: Affix a hazardous waste label detailing the exact chemical name, concentration, and date of first accumulation. Route to Environmental Health and Safety (EHS) for terminal high-temperature incineration.
Protocol B: Immediate Spill Response and Cleanup
In the event of an accidental spill (powder or solution), execute the following methodology immediately.
Step 1: Containment and Isolation
Action: Evacuate non-essential personnel. If the spill is a powder outside a fume hood, disable local fans to prevent aerosolization.
Causality: Air currents will disperse the active pharmaceutical ingredient (API) intermediate, exponentially increasing the decontamination zone.
Step 2: Absorption (For Liquid/Solvent Spills)
Action: Surround and cover the spill with an inert absorbent material such as dry sand or vermiculite at a 3:1 ratio.
Validation Check: Wait 5 minutes. If any liquid remains visible at the edges, apply additional vermiculite until the area is completely dry.
Step 3: Collection
Action: Use a non-sparking scoop to carefully transfer the absorbed mixture (or dry powder) into a wide-mouth, sealable hazardous waste container.
Step 4: Chemical Decontamination
Action: Wipe the spill area with a solvent in which the compound is highly soluble (e.g., ethanol or DMSO), followed by a thorough wash with standard laboratory detergent and water.
Causality: Because 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one is sparingly soluble in water, a purely aqueous cleanup will leave a microscopic, biologically active residue on the benchtop. The organic solvent ensures complete molecular dissolution and removal. Dispose of all wipes as hazardous solid waste.
Logical Workflow Visualization
The following diagram maps the logical relationship between waste generation, physical state segregation, and terminal destruction.
Logical workflow for the segregation, containment, and disposal of quinolinone derivative waste.
Comprehensive References
Title: Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents
Source: Molecules (MDPI) / PubMed Central (PMC)
URL: [Link]
Title: Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis
Source: BMC Chemistry / PubMed Central (PMC)
URL: [Link]
Advanced Safety and Operational Protocol for Handling 1-Ethyl-4-hydroxy-6-methylquinolin-2(1H)-one
As a Senior Application Scientist, I recognize that providing high-purity chemical intermediates is only half of our responsibility. Equipping your laboratory with the knowledge to handle them safely ensures the integrit...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that providing high-purity chemical intermediates is only half of our responsibility. Equipping your laboratory with the knowledge to handle them safely ensures the integrity of your research and the safety of your team.
1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one is a highly functionalized 2-quinolone derivative. This class of compounds is frequently utilized as a critical intermediate in the synthesis of targeted therapeutics, including PI3K inhibitors and advanced anticancer agents[1]. While its therapeutic potential is significant, its physicochemical properties demand strict adherence to laboratory safety protocols. This guide provides a self-validating, mechanistic approach to personal protective equipment (PPE), handling, and disposal, moving beyond generic safety data sheets to deliver field-proven operational clarity.
To select the correct PPE, we must first understand the causality behind the chemical's behavior. We do not wear PPE simply for compliance; we wear it to counteract specific molecular mechanisms:
Lipophilicity & Dermal Penetration: The addition of ethyl and methyl substituents to the quinolinone core significantly increases the molecule's partition coefficient (logP). If this compound is dissolved in penetrating organic solvents (e.g., DMSO, DMF), it can easily bypass the stratum corneum of the skin. This dictates the absolute requirement for chemically resistant barrier protection[2].
Particulate Aerosolization: In its pure form, this compound is a fine crystalline powder. Electrostatic forces generated during routine weighing can cause micro-particulate aerosolization, posing a severe inhalation risk and acting as a mucosal irritant.
Regulatory Grounding: Under the OSHA Laboratory Standard (29 CFR 1910.1450), handling such bioactive intermediates requires a formal, site-specific Chemical Hygiene Plan (CHP) to keep exposures strictly below permissible limits[3].
Tiered Personal Protective Equipment (PPE) Matrix
PPE must not be static; it must dynamically scale with your operational risk. The following table summarizes the quantitative thresholds and corresponding required PPE for handling 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one.
Table 1: Tiered PPE Matrix based on Operational Scale
Every protocol described below is designed as a self-validating system. Do not proceed to the next step unless the validation check is successful.
Protocol A: Precision Weighing and Solubilization
Step 1: Environmental Preparation & Validation
Action: Activate the chemical fume hood and clear the workspace of unnecessary clutter.
Causality: Clutter disrupts laminar airflow, creating turbulent eddies that can pull aerosolized quinolone powder out of the hood and into the operator's breathing zone.
Validation Check: Verify the digital airflow monitor reads between 80 and 120 feet per minute (fpm). Do not open the chemical vial if the alarm sounds.
Step 2: Static Mitigation
Action: Ground the analytical balance. Pass an anti-static ionizer (e.g., Zerostat gun) over the weighing boat and the sealed chemical vial.
Causality: Quinolone powders are highly susceptible to static charge buildup. Opening a charged vial can cause the powder to violently repel and aerosolize.
Validation Check: Hover a gloved finger 2 cm above the closed vial; if dust clings to the inner glass wall, re-apply the ionizer.
Step 3: Transfer and Solubilization
Action: Using a grounded, stainless-steel micro-spatula, transfer the required mass. If solubilizing in DMSO or DMF, add the solvent slowly down the inner side of the vial.
Causality: Adding solvent directly onto the powder can cause rapid displacement of air, aerosolizing dry particulates before they dissolve.
Validation Check: Ensure complete dissolution (a clear, homogenous solution) before removing the vial from the fume hood. Cap tightly.
Step 4: Decontamination
Action: Wipe down the balance, spatulas, and hood surface with a disposable wipe dampened with 70% ethanol, followed by a soap-and-water wipe.
Causality: Ethanol solubilizes residual quinolone traces, while the surfactant in the soap disrupts any remaining lipophilic films.
Operational workflow for handling 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one safely.
Spill Containment & EPA-Compliant Disposal
Spill response must be immediate and methodical. The EPA defines hazardous waste based on characteristics such as toxicity and ignitability; solvent-contaminated quinolone waste must be managed under strict Resource Conservation and Recovery Act (RCRA) guidelines[4].
Protocol B: Spill Response and Waste Segregation
Step 1: Hazard Assessment
Action: Immediately identify the state of the spill (dry powder vs. solubilized liquid) and the scale.
Validation Check: If the spill is > 50 mg or involves a highly penetrating solvent (DMSO/DMF) outside the fume hood, evacuate the immediate area and contact EHS.
Step 2: Containment and Neutralization
Action (Dry Powder): Do not sweep. Gently cover the powder with a damp absorbent pad (water or 70% EtOH) to prevent aerosolization.
Action (Liquid): Surround the spill with a chemical absorbent boom. Apply inert absorbent powder (e.g., diatomaceous earth) working from the outside in.
Causality: Sweeping dry powder generates inhalable dust. Working outside-in on liquid spills prevents the spread of the hazardous footprint.
Step 3: Waste Segregation
Action: Collect all absorbent materials, contaminated gloves, and wipes using non-sparking scoops. Place them in a chemically compatible, sealable high-density polyethylene (HDPE) container.
Causality: Proper segregation prevents cross-reactivity in waste streams and ensures compliance with federal law.